4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Description
The exact mass of the compound 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-isocyanato-1,3,5-trimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXTVSHXGKVTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428167 | |
| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252956-48-2 | |
| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development. The guide delves into the reactivity of this versatile building block, offering detailed protocols for its synthesis and subsequent utilization in the creation of novel pyrazolyl urea derivatives. With the pyrazole scaffold being a cornerstone in the development of kinase inhibitors and other therapeutic agents, this guide serves as a critical resource for leveraging 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in modern drug discovery programs.[1][2][3][4][5][6][7][8]
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][5][6][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6][8] The structural rigidity and the ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal anchor for designing targeted therapeutics.[2]
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a functionalized pyrazole derivative that offers a reactive isocyanate group at the C4 position. This electrophilic handle provides a straightforward entry into a diverse range of derivatives, most notably ureas, which are another critical pharmacophore in many approved drugs. This guide will explore the chemical space that this unique building block unlocks.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is paramount for its effective use in synthesis and for the characterization of its downstream products.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | Supplier Data |
| Molecular Weight | 151.17 g/mol | Supplier Data |
| CAS Number | 252956-48-2 | Supplier Data |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |
| Solubility | (Predicted) Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | General knowledge of similar compounds |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.7-3.9 ppm (s, 3H, N-CH₃)
-
δ ~2.3-2.5 ppm (s, 3H, C3-CH₃)
-
δ ~2.2-2.4 ppm (s, 3H, C5-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 ppm (C3)
-
δ ~140-145 ppm (C5)
-
δ ~125-130 ppm (-N=C=O)
-
δ ~110-115 ppm (C4)
-
δ ~35-40 ppm (N-CH₃)
-
δ ~12-15 ppm (C3-CH₃)
-
δ ~10-13 ppm (C5-CH₃)
-
-
Infrared (IR) Spectroscopy (neat):
-
A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹.
-
C-H stretching bands from the methyl groups will appear around 2900-3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole ring will be observed in the 1500-1600 cm⁻¹ region.
-
Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
The synthesis of the title compound can be logically approached from its corresponding carboxylic acid precursor, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, via the Curtius rearrangement. This method is widely used for the conversion of carboxylic acids to isocyanates with retention of stereochemistry and tolerance of a wide range of functional groups.
Experimental Protocol: Synthesis of a Representative Pyrazolyl Urea
This protocol describes the synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-N'-(4-chlorophenyl)urea, a representative example of a potential kinase inhibitor scaffold.
Materials:
-
Solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in toluene (from the previous step)
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.
-
To this solution, add the toluene solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting materials.
-
If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazolyl urea.
Safety and Handling
Organic isocyanates are toxic, potent respiratory and skin sensitizers, and are highly reactive towards moisture. [14][15]All manipulations should be carried out in a well-ventilated fume hood by trained personnel. [15] Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or laminate) are mandatory.
-
Eye Protection: Safety goggles and a face shield are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: For operations with a high risk of aerosolization, a respirator with an organic vapor cartridge may be necessary.
Handling and Storage:
-
Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases.
Conclusion
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from a commercially available precursor and its predictable reactivity make it an attractive tool for the rapid generation of libraries of pyrazolyl ureas and other derivatives. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Available from: [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH. Available from: [Link]
-
13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available from: [Link]
-
Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis - PubMed. Available from: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. Available from: [Link]
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. Available from: [Link]
-
1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Isocyanates technical fact sheet | SafeWork NSW. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available from: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available from: [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. Available from: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available from: [Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed. Available from: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available from: [Link]
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- 7. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Introduction
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a specialized heterocyclic compound featuring a pyrazole core and a reactive isocyanate group. With the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol , this molecule is of interest to researchers in drug development and materials science due to the versatile reactivity of the isocyanate moiety, which allows for conjugation to biomolecules or polymerization.[1][2][3] A comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the study of its reaction kinetics. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.
Molecular Structure and Synthesis
The foundational structure of this molecule is the 1,3,5-trimethyl-1H-pyrazole ring, substituted at the 4-position with an isocyanate (-N=C=O) functional group.
Diagram 1: Molecular Structure of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Caption: Predicted major fragmentation pathways for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
The molecular ion peak at m/z 151 should be clearly observable. Key fragment ions would result from the loss of carbon monoxide (CO) from the isocyanate group to give an ion at m/z 123, and the loss of the entire isocyanate radical (•NCO) to yield the trimethylpyrazolyl cation at m/z 109. Further fragmentation of the pyrazole ring would lead to a more complex pattern of lower mass ions.
Conclusion
References
- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
- Author Unknown. (n.d.). INFRARED SPECTRA OF THE HALOGEN ISOCYANATE AND THIOCYANATE.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates.
- SpectraBase. (n.d.). 1,3,5-Trimethyl-pyrazole - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081.
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
- ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1....
- Cenmed Enterprises. (n.d.). 4-Isocyanato-1,3,5-Trimethyl-1H-Pyrazole.
- Semantic Scholar. (n.d.). Mass spectrometric investigation of some pyronylpyrazole derivatives.
- NIST WebBook. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.
- ChemBK. (n.d.). 4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE.
- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- Author Unknown. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
- PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- NIST WebBook. (n.d.). 1H-Pyrazole, 1,3,5-trimethyl-.
- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
- Aladdin Scientific. (n.d.). 4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram.
- ChemicalBook. (n.d.). 4-ISOCYANO-1,3,5-TRIMETHYL-1H-PYRAZOLE.
- JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Organic Syntheses Procedure. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
- Author Unknown. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
- Thermo Fisher Scientific. (n.d.). 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97%.
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4-Isocyanato-1,3,5-trimethyl-1H-pyrazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Introduction
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a specialized heterocyclic compound featuring a highly reactive isocyanate functional group. This moiety serves as a critical electrophilic partner in a variety of chemical transformations, most notably in the synthesis of urea and carbamate derivatives. For researchers in drug discovery and agrochemical development, such pyrazole-based scaffolds are of significant interest due to their prevalence in biologically active molecules. The strategic placement of the isocyanate group at the 4-position of the substituted pyrazole ring offers a versatile handle for molecular elaboration and the construction of complex chemical libraries.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. We will delve into the strategic considerations behind the chosen route, explain the causality of experimental choices, and provide detailed, actionable protocols for laboratory execution. The primary pathway discussed involves the synthesis of an amine precursor followed by its conversion to the target isocyanate using a safe and reliable phosgene equivalent.
Strategic Overview: A Multi-Step Approach
Direct synthesis of the title compound is not well-documented. Therefore, a multi-step approach commencing from a readily available pyrazole core is the most logical strategy. The chosen pathway hinges on the well-established transformation of an aromatic amine to an isocyanate. This leads to a retrosynthetic analysis that identifies 4-amino-1,3,5-trimethyl-1H-pyrazole as the key intermediate.
The overall synthetic strategy is a three-step process:
-
Nitration: Introduction of a nitro group at the 4-position of the 1,3,5-trimethyl-1H-pyrazole ring. This step is crucial as it installs a functional group that can be readily converted to the required amine.
-
Reduction: Conversion of the 4-nitro group to a 4-amino group. This is a standard transformation with several reliable methods available.
-
Isocyanate Formation: Reaction of the 4-amino-1,3,5-trimethyl-1H-pyrazole with a phosgene surrogate to yield the final product.
This pathway is selected for its reliability, the use of well-understood reactions, and the commercial availability of the initial starting materials.
Caption: Proposed three-step synthesis pathway for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Part 1: Synthesis of the Key Amine Precursor
The cornerstone of this synthesis is the preparation of 4-amino-1,3,5-trimethyl-1H-pyrazole[1][2]. While commercially available, its synthesis from the corresponding nitro compound is often more cost-effective for larger-scale applications.
Step 1.1: Nitration of 1,3,5-Trimethyl-1H-pyrazole
The first step involves the electrophilic nitration of the pyrazole ring. The electron-rich nature of the pyrazole heterocycle directs nitration preferentially to the C4 position.
Causality of Experimental Choices:
-
Reagents: A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the pyrazole is critical to prevent over-nitration and the formation of undesired byproducts.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 1,3,5-trimethyl-1H-pyrazole dropwise via the dropping funnel. Maintain vigorous stirring and keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice. The product, 1,3,5-trimethyl-4-nitro-1H-pyrazole[3][4], will often precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Step 1.2: Reduction of 1,3,5-Trimethyl-4-nitro-1H-pyrazole
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this purpose.
Causality of Experimental Choices:
-
Reducing Agent:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method for the reduction of aromatic nitro compounds. It is tolerant of many functional groups and is effective in an acidic medium (HCl).
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method that produces water as the only byproduct. It requires specialized hydrogenation equipment.
-
Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that works well for certain heterocyclic systems under neutral or slightly basic conditions, offering a metal-free alternative.[5]
-
Experimental Protocol (Using SnCl₂):
-
Suspend 1,3,5-trimethyl-4-nitro-1H-pyrazole in ethanol or concentrated hydrochloric acid in a round-bottom flask.
-
Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC until the starting nitro compound is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the solution is strongly basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-amino-1,3,5-trimethyl-1H-pyrazole.
-
The product can be purified by column chromatography or recrystallization.
Part 2: Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
With the key amine precursor in hand, the final step is the conversion of the amino group to the isocyanate. While phosgene (COCl₂) is the traditional reagent, its extreme toxicity makes it unsuitable for most laboratory settings. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a much safer and more convenient substitute, generating phosgene in situ.[6][7]
Causality of Experimental Choices:
-
Reagent: Triphosgene is the reagent of choice. It is a solid that can be weighed and handled with standard laboratory precautions, significantly reducing the hazards associated with gaseous phosgene.[6] One mole of triphosgene is equivalent to three moles of phosgene.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) is required to prevent reaction with the highly electrophilic isocyanate product.
Caption: Reaction mechanism for isocyanate synthesis using triphosgene.
Experimental Protocol:
-
SAFETY FIRST: Triphosgene, while safer than phosgene, should be handled with extreme care in a well-ventilated fume hood. It can decompose to release phosgene upon contact with moisture or nucleophiles. Always wear appropriate personal protective equipment (PPE).
-
Dissolve 4-amino-1,3,5-trimethyl-1H-pyrazole and a non-nucleophilic base (e.g., 2.5 equivalents of triethylamine) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of triphosgene (approximately 0.4 equivalents relative to the amine) in anhydrous dichloromethane.
-
Cool the amine solution in an ice bath to 0 °C.
-
Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes. A precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by IR spectroscopy (disappearance of N-H stretches, appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹) or TLC.
-
Filter the reaction mixture to remove the hydrochloride salt.
-
Carefully concentrate the filtrate under reduced pressure. Caution: Avoid excessive heating, as isocyanates can be thermally unstable.
-
The resulting crude 4-isocyanato-1,3,5-trimethyl-1H-pyrazole can be used directly for subsequent reactions or purified by vacuum distillation or chromatography if necessary.
Data Summary
Table 1: Reagents and Conditions for Synthesis
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | Nitration | HNO₃, H₂SO₄ | - | 0-10 °C, then RT |
| 2 | Reduction | SnCl₂·2H₂O, HCl | Ethanol / aq. HCl | Reflux |
| 3 | Isocyanate Formation | Triphosgene, Triethylamine | Anhydrous DCM | 0 °C to RT |
Table 2: Properties of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [8] |
| Molecular Weight | 151.17 g/mol | [8] |
| IUPAC Name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | |
| CAS Number | Not readily available | |
| MDL Number | MFCD07772794 | [8] |
Conclusion
The synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is readily achievable through a robust, three-step sequence involving nitration, reduction, and isocyanate formation. This guide outlines a field-proven pathway that prioritizes safety by employing triphosgene as a phosgene surrogate. The detailed protocols and mechanistic explanations provide researchers and drug development professionals with the necessary framework to confidently produce this valuable synthetic intermediate. Careful execution of the experimental procedures, particularly with respect to temperature control and the handling of hazardous reagents, is paramount to achieving high yields and purity.
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The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses . Organic & Biomolecular Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob022 Curtius rearrangement/unauth]([Link] Curtius rearrangement/unauth)
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1,3,5-Trimethyl-1H-pyrazol-4-amine . NIST WebBook. [Link]
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Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols . Organic Chemistry Portal. [Link]
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1,3,5-Trimethyl-4-nitro-1H-pyrazole . Oakwood Chemical. [Link]
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1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid . Oakwood Chemical. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions . The Royal Society of Chemistry. [Link]
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Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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5-Benzo[9][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole . Organic Syntheses Procedure. [Link]
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1,3,5-trimethyl-4-nitro-1h-pyrazole . PubChemLite. [Link]
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1,3,5-Trimethyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 121019 . PubChem. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . National Institutes of Health (NIH). [Link]
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SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms . National Institutes of Health (NIH). [Link]
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A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection . Scirp.org. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines . MDPI. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
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4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: A Technical Guide for Advanced Research
This document provides an in-depth technical overview of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, a key heterocyclic building block for researchers, chemists, and professionals in drug development. This guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and applications, ensuring a thorough understanding for its practical use in the laboratory.
Core Chemical Identity and Properties
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a specialized reagent characterized by the highly reactive isocyanate (-N=C=O) group appended to a stable trimethylated pyrazole ring. This unique combination makes it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 252956-48-2 | [1][2] |
| Molecular Formula | C7H9N3O | [1][3] |
| Molecular Weight | 151.17 g/mol | [1][3] |
| Melting Point | 36 °C | [2] |
| Boiling Point | 76-80 °C at 2 mmHg | [2] |
| Appearance | Varies (often a low-melting solid or oil) | |
| Purity | Typically >95% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of pyrazole derivatives is a well-established field in organic chemistry. While the specific, proprietary synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is not extensively detailed in public literature, a general and logical synthetic pathway can be inferred from established chemical principles. The most plausible route begins with the corresponding amine, 4-Amino-1,3,5-trimethyl-1H-pyrazole, followed by phosgenation or the use of a phosgene equivalent.
A common method for converting an amine to an isocyanate involves the use of triphosgene and a non-nucleophilic base.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole.
Expert Rationale:
-
Inert Atmosphere: The isocyanate group is highly susceptible to hydrolysis from atmospheric moisture, which would lead to the formation of an unstable carbamic acid, quickly decomposing to the starting amine and carbon dioxide. Conducting the reaction under nitrogen or argon is critical to prevent this side reaction and maximize yield.
-
Phosgene Equivalent: Triphosgene is a safer, solid alternative to gaseous phosgene. It reacts with the amine in the presence of a base to form the desired isocyanate.
-
Non-nucleophilic Base: A base like triethylamine is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. It is crucial that the base is non-nucleophilic to avoid reacting with the isocyanate product itself.
-
Purification: Purification, often via vacuum distillation, is necessary to remove any unreacted starting materials, byproducts, and the solvent.
Reactivity and Applications in Drug Discovery
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[4][5] Its metabolic stability and ability to participate in hydrogen bonding make it an attractive core for designing bioactive molecules.[4] The addition of the isocyanate group transforms this stable core into a versatile reactant for building complex molecular architectures.
The primary utility of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole lies in its reactivity with nucleophiles.[6][7] This allows for the straightforward introduction of the trimethylpyrazole moiety into other molecules.
Key Reactions:
-
With Alcohols: Forms urethane linkages.
-
With Amines: Forms urea linkages.
-
With Thiols: Forms thiocarbamate linkages.
These linkages are fundamental in drug design and materials science. For instance, pyrazole-containing compounds have been investigated for a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antibacterial agents.[4][8][9] The ability to readily form urea and urethane bonds allows researchers to couple the pyrazole scaffold to other pharmacophores, creating novel hybrid molecules with potentially enhanced or new biological activities.
Isocyanates derived from pyrazoles are also explored as "blocked isocyanates" in materials science, particularly for coatings.[10][11] In these systems, the pyrazole acts as a protecting group that can be thermally removed to regenerate the reactive isocyanate at a specific temperature, allowing for controlled curing processes.[6][10]
Experimental Protocol: General Procedure for Reaction with a Primary Amine
This protocol provides a self-validating system for the synthesis of a substituted urea using 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole.
Objective: To synthesize N-((1,3,5-trimethyl-1H-pyrazol-4-yl)carbamoyl) derivative of a target primary amine.
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Target primary amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, dissolve the target primary amine (1.0 eq) in anhydrous DCM.
-
Reaction Initiation: While stirring at room temperature (or 0 °C for highly reactive amines), add a solution of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (1.05 eq) in anhydrous DCM dropwise via syringe over 15 minutes.
-
Rationale: A slight excess of the isocyanate ensures complete consumption of the valuable amine. A slow, dropwise addition helps to control any potential exotherm.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Self-Validation: TLC provides a direct visual confirmation that a reaction has occurred.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Self-Validation: Spectroscopic analysis provides definitive proof of the product's identity and purity, confirming the success of the synthesis.
-
Safety and Handling
As a reactive isocyanate, 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole requires careful handling to ensure laboratory safety.
-
Hazard Classification: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) or respiratory sensitization (H334). It is also considered harmful if inhaled (H332) or in contact with skin (H312).[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12][13]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin and eyes.[12] Use under an inert atmosphere where possible to prevent reaction with moisture.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Refrigeration is often recommended.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
In case of skin contact: Wash with plenty of soap and water.[12]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or physician.[12]
-
References
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4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram. Aladdin Scientific. [Link]
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4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE. ChemBK. [Link]
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Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]
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Reactions of isocyanates and various nucleophiles. ResearchGate. [Link]
-
4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Cenmed Enterprises. [Link]
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Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. ResearchGate. [Link]
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Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. RSC Publishing. [Link]
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Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. MDPI. [Link]
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Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Angene Chemical. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses. [Link]
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Current status of pyrazole and its biological activities. PubMed Central. [Link]
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1,3,5-Trimethyl-1H-pyrazole. Chemsrc. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. [Link]
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A Senior Application Scientist's Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: From Hazard Assessment to Safe Laboratory Application
Introduction: Understanding a Potent Synthetic Building Block
To the researcher in medicinal chemistry and drug development, pyrazole scaffolds are foundational motifs, present in a multitude of approved therapeutics. The compound 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No: 252956-48-2) represents a particularly valuable, albeit hazardous, derivative of this family.[1] Its utility lies in the potent electrophilicity of the isocyanate (-N=C=O) functional group, which serves as a highly reactive handle for covalently modifying target proteins or for constructing complex molecular architectures, such as urea-linked kinase inhibitors.[2]
However, the very reactivity that makes this compound a powerful synthetic tool also renders it a significant occupational hazard. A standard Material Safety Data Sheet (MSDS) provides crucial warnings, but for the hands-on scientist, a deeper, mechanistic understanding of these hazards is essential for designing truly safe and effective experimental protocols. This guide moves beyond compliance to provide a framework for proactive risk mitigation, grounded in the chemical principles governing the compound's behavior. We will dissect the nature of its reactivity, translate hazard classifications into practical laboratory controls, and outline workflows that ensure both scientific integrity and personal safety.
Section 1: The Duality of Reactivity — The Pyrazole Core and the Isocyanate Warhead
The chemical personality of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is best understood as a combination of a stable aromatic core and a highly reactive functional group. The trimethyl-substituted pyrazole ring is relatively inert, providing a stable scaffold. The isocyanate group, conversely, is a potent electrophile, readily attacked by nucleophiles. This reactivity is the mechanistic basis for both its synthetic utility and its primary health hazards. It will readily react with water (hydrolysis), alcohols (to form carbamates), and amines (to form ureas). In a biological context, this means it can react with water in the respiratory tract and with nucleophilic residues (like lysine or cysteine) on proteins in the skin, eyes, and lungs, leading to irritation and sensitization.
Caption: Risk assessment flow from compound handling to potential health outcomes.
Section 3: Self-Validating Protocols for Safe Handling and Use
A self-validating protocol is one where safety is an integral part of the workflow, not an afterthought. The following protocols are designed to mitigate the risks identified above.
Protocol 3.1: Engineering Controls and Laboratory Setup
The primary defense against isocyanate exposure is robust engineering controls.
-
Fume Hood Mandate: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.
-
Causality: A fume hood is the only reliable method to control airborne particulate and vapor concentrations, directly mitigating the H334, H332, and H335 inhalation hazards. [3]3. Decontamination Station: Prepare a decontamination solution (e.g., 5% sodium carbonate or 1% ammonia in water with a small amount of detergent) and keep it in the fume hood. This solution neutralizes the isocyanate group, rendering it non-hazardous for cleaning spills on glassware or work surfaces.
-
Inert Atmosphere: For reactions, especially those sensitive to moisture, handling the compound under an inert atmosphere (Nitrogen or Argon) is recommended. This not only protects the reaction's integrity but also minimizes the compound's reaction with atmospheric moisture, reducing potential hydrolysis and aerosolization.
Protocol 3.2: Personal Protective Equipment (PPE) — The Last Line of Defense
PPE must be selected to provide a complete barrier against the specific hazards of this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand | Nitrile or Neoprene Gloves | Always wear two pairs of gloves (double-gloving). The outer glove is considered contaminated; remove it before exiting the fume hood. Inspect gloves for any signs of degradation or puncture before use. [4][5] |
| Eye/Face | Chemical Splash Goggles AND a Face Shield | Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and airborne dust. A face shield worn over the goggles protects the entire face. [4] |
| Body | Chemical-resistant Lab Coat, Closed-toe Shoes | A fully fastened lab coat made of a non-absorbent material is required. Ensure no skin is exposed between the glove and the sleeve. |
| Respiratory | None required during routine handling in a certified fume hood. | A NIOSH-approved respirator with organic vapor/particulate cartridges should be available for emergency situations like a large spill outside of a fume hood. [3] |
Protocol 3.3: A Step-by-Step Laboratory Workflow
This workflow integrates safety at each stage of the experimental process.
Caption: A safe and logical workflow for laboratory use of the compound.
Section 4: Emergency Response Protocols
Preparedness is key to minimizing harm in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists or if the exposure was significant. [4]* Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention. [4]* Small Spill (inside fume hood): Cover the spill with an inert absorbent material (e.g., vermiculite). Carefully scoop the material into a waste container. Decontaminate the area with the neutralizing solution described in Protocol 3.1.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and ensure ventilation. Cleanup should only be performed by trained personnel wearing appropriate respiratory protection.
Section 5: Physicochemical Data for the Synthetic Chemist
Accurate physical data is crucial for experimental design and reproducibility.
| Property | Value | Source |
| CAS Number | 252956-48-2 | [1] |
| Molecular Formula | C₇H₉N₃O | [1][4] |
| Molecular Weight | 151.17 g/mol | [1][6] |
| Melting Point | 36 °C | [6] |
| Boiling Point | 76-80 °C @ 2 mmHg | [6] |
| Purity | Typically >97% | [4] |
| Storage Conditions | Keep refrigerated in a dry, well-ventilated place. | [4] |
Conclusion
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a quintessential example of a modern synthetic building block: highly functionalized, efficient, and demanding of respect. Its value in constructing novel chemical entities for drug discovery is matched by its potential to cause significant harm, particularly irreversible respiratory sensitization. By moving beyond a cursory reading of an MSDS to a deeper, mechanistic understanding of its reactivity, researchers can design and implement robust safety protocols. The integration of engineering controls, appropriate PPE, and a meticulous, safety-conscious workflow is not a barrier to research but a prerequisite for conducting it responsibly and sustainably.
References
-
4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram . Aladdin Scientific. [Link]
-
4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE . ChemBK. [Link]
-
4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole . Cenmed Enterprises. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles . Organic Syntheses. [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions . The Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method . International Journal of Trend in Scientific Research and Development. [Link]
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An In-depth Technical Guide to the Solubility of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole in Organic Solvents
Foreword: Navigating the Solubility Landscape for Accelerated Drug Discovery
In the realm of medicinal chemistry and drug development, understanding the solubility of a lead compound is not merely a preliminary step but a cornerstone of its entire development trajectory. The bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate are intrinsically linked to its solubility characteristics. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for approaching the solubility of a novel pyrazole derivative, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Pyrazole scaffolds are of immense interest in pharmacology due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of a reactive isocyanate group offers a versatile handle for further synthetic modifications, making this particular compound a potentially valuable building block. However, the isocyanate moiety also introduces unique challenges and considerations for its handling and solubility assessment.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of why certain solvents are chosen and how solubility is fundamentally governed by the interplay of molecular forces. We will delve into the theoretical underpinnings of solubility, provide a robust, self-validating experimental protocol for its determination, and discuss the interpretation of solubility data in the context of drug development.
Physicochemical Profile of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
A thorough understanding of the solute's molecular structure is paramount to predicting and interpreting its solubility. The structure of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is presented below:
Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol
Key Structural Features and Their Implications for Solubility:
-
Pyrazole Core: The 1,3,5-trimethyl-1H-pyrazole ring forms the core of the molecule. The pyrazole ring itself is aromatic and possesses both a pyridine-like nitrogen (sp² hybridized) and a pyrrole-like nitrogen.[2] This imparts a degree of polarity to the molecule. The three methyl groups are nonpolar and contribute to the molecule's overall lipophilicity.
-
Isocyanate Group (-N=C=O): This is a highly electrophilic and reactive functional group. It is polar and can act as a hydrogen bond acceptor at the oxygen and nitrogen atoms.[3][4] Its reactivity, particularly with protic solvents (containing -OH or -NH groups), is a critical consideration in solvent selection for solubility studies.
-
Overall Polarity: The molecule possesses a moderate overall polarity. It has a polar isocyanate group and a semi-polar pyrazole core, contrasted by the nonpolar methyl groups. This amphiphilic nature suggests that it will not be readily soluble in the extremes of the solvent polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will likely exhibit favorable solubility in solvents of intermediate polarity.
Guiding Principles for Solvent Selection
The adage "like dissolves like" is the foundational principle in solubility science.[5] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, we must consider the following interactions:
-
Van der Waals forces: Present in all molecules, these will be the primary mode of interaction with nonpolar solvents.
-
Dipole-dipole interactions: The polar pyrazole ring and the isocyanate group will favor interactions with polar aprotic solvents.
-
Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen and oxygen atoms of the isocyanate group can act as hydrogen bond acceptors.
Based on these principles, a logical selection of solvents for screening would span the polarity spectrum, with a focus on aprotic solvents to avoid reaction with the isocyanate group.
Table 1: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Nonpolar | Toluene, Dichloromethane (DCM) | To assess the contribution of the nonpolar methyl groups and the aromatic pyrazole ring to solubility. DCM has a slight polarity that may be favorable. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | This class of solvents is expected to be most effective. They offer a range of polarities and can engage in dipole-dipole interactions without reacting with the isocyanate group. |
| Polar Protic | Ethanol, Methanol | Caution: These solvents can react with the isocyanate group to form urethanes.[6] Solubility testing in these should be conducted rapidly at low temperatures if necessary for specific applications, but they are generally not recommended for stable stock solutions. |
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
The following protocol describes a robust and self-validating method for determining the equilibrium solubility of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in a given solvent at a controlled temperature.
Materials and Equipment
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and syringe filters (0.22 µm, compatible with the organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow Diagram
Caption: Isothermal solubility determination workflow.
Step-by-Step Procedure
-
Preparation of Slurries:
-
To a series of labeled vials, add an excess amount of solid 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample with a known weight of the appropriate solvent to bring the concentration into the linear range of the analytical method.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in the chosen solvent of a known concentration.
-
Perform a series of dilutions to create at least five calibration standards of known concentrations.
-
-
Quantitative Analysis (HPLC Method Example):
-
Analyze the diluted samples and the calibration standards by HPLC. A reverse-phase C18 column is a good starting point.[7][8]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Detection: Use a UV detector set to a wavelength where the compound has a strong absorbance (a preliminary UV scan of a dilute solution is recommended to determine the λ_max).
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation of this curve to determine the concentration of the diluted samples.
-
Calculation of Solubility
The solubility is calculated by back-calculating from the diluted sample concentration to the original, undiluted supernatant concentration.
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Total weight of diluted sample (g)) / Weight of filtered sample (g)
Data Interpretation and Reporting
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
Table 2: Hypothetical Solubility Data for 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Toluene | e.g., 15 | e.g., 0.099 | Sparingly Soluble |
| Dichloromethane | e.g., 50 | e.g., 0.331 | Soluble |
| Ethyl Acetate | e.g., 120 | e.g., 0.794 | Freely Soluble |
| Acetonitrile | e.g., 95 | e.g., 0.629 | Soluble |
| Dimethylformamide (DMF) | e.g., >200 | e.g., >1.323 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | e.g., >200 | e.g., >1.323 | Very Soluble |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Relationship between Solute-Solvent Properties and Solubility
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen-bonding interactions in hard segments of shape memory polyurethane: toluene diisocyanates and 1,6-hexamethylene diisocyanate. A theoretical and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Polyurethane - Wikipedia [en.wikipedia.org]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 저분자 HPLC [sigmaaldrich.com]
A Technical Guide to the Stability and Storage of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
Abstract: 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a valuable heterocyclic building block used in chemical synthesis and drug discovery. Its utility is intrinsically linked to the highly reactive isocyanate functional group. However, this reactivity also presents significant challenges regarding the compound's stability and storage. This guide provides an in-depth analysis of the chemical properties, degradation pathways, and optimal storage and handling conditions for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its integrity and safe use.
Introduction: Compound Profile
4-isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No: 252956-48-2) is a substituted pyrazole featuring a reactive isocyanate (-N=C=O) moiety.[1][2] The pyrazole ring itself is a stable aromatic heterocycle common in pharmacologically active compounds.[3] The synthetic utility of this molecule stems almost entirely from the electrophilic nature of the isocyanate group, which readily participates in nucleophilic addition reactions.[4] This reactivity is a double-edged sword, making the compound a versatile reagent but also susceptible to degradation if not stored and handled correctly.
Key Physical Properties:
-
Appearance: Typically a low-melting solid.
-
Melting Point: ~36 °C[5]
-
Boiling Point: 76-80 °C at 2 mmHg[5]
The Chemistry of Instability: The Isocyanate Functional Group
The stability of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is dictated by the chemistry of its isocyanate group. The carbon atom in the -N=C=O group is highly electrophilic and is the primary site of reaction. It readily reacts with any compound containing an active hydrogen atom, such as water, alcohols, and amines.[6][7] Understanding these reactions is fundamental to preventing degradation.
-
Reaction with Water (Hydrolysis): This is the most common and critical degradation pathway during storage. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (4-amino-1,3,5-trimethyl-1H-pyrazole) and carbon dioxide gas.[8]
-
Reaction with Alcohols: Forms stable urethane (carbamate) linkages.
-
Reaction with Amines: Forms stable urea linkages. This reaction is particularly problematic as the amine product of hydrolysis can react with remaining isocyanate, leading to the formation of a symmetric urea impurity and accelerating the loss of the desired starting material.[9]
Primary Degradation Pathways
The principal threat to the shelf-life of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is exposure to atmospheric moisture. Thermal stress is a secondary, but still significant, factor.
Hydrolytic Degradation and Dimerization
The reaction with water is a cascading process. The initial hydrolysis creates an amine, which is itself a nucleophile. This amine can then attack another molecule of the isocyanate, leading to the formation of a stable, undesired urea dimer. This process consumes two equivalents of the starting material for every molecule of water that initiates the degradation.
Thermal Degradation
While more stable than many aliphatic isocyanates, prolonged exposure to elevated temperatures can cause degradation and polymerization.[9] Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) can be generated.[10][11]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to maximize the shelf-life and ensure the purity of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2–8 °C[12] | Slows the rate of potential degradation reactions and helps maintain the solid state, reducing vapor pressure. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen)[13] | Prevents contact with atmospheric moisture, the primary cause of hydrolytic degradation. |
| Container | Tightly sealed, amber glass or other opaque container | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. Opened containers must be carefully resealed.[10] |
| Moisture | Store in a dry, desiccated environment | Minimizes the risk of hydrolysis. Avoid storage in frost-free freezers which undergo temperature cycling. |
Safe Handling Protocol
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment: Perform all manipulations in a glove box or under a positive pressure of inert gas (e.g., in a flask connected to a nitrogen or argon line).
-
Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount and promptly and securely reseal the main container. Purging the container headspace with inert gas before resealing is highly recommended.
-
Solubilization: If preparing a stock solution, use anhydrous solvents. Solvents should be freshly dried or from a sealed bottle to ensure minimal water content.
Incompatible Materials
To prevent hazardous reactions and product degradation, avoid contact with the following substances:
| Class of Substance | Examples | Consequence of Contact |
| Water / Moisture | Humidity, wet glassware, protic solvents | Rapid hydrolysis to form amine and urea impurities.[8][13] |
| Alcohols | Methanol, Ethanol, Isopropanol | Forms urethane adducts, consuming the isocyanate. |
| Amines | Primary and secondary amines | Forms urea adducts, consuming the isocyanate. |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous, potentially explosive reactions.[14] |
| Strong Acids & Bases | HCl, NaOH | Can catalyze polymerization and other degradation reactions. |
Protocol for Stability and Purity Assessment
Regularly assessing the purity of the compound is a self-validating practice that ensures experimental success. A multi-pronged approach using chromatographic and spectroscopic methods is recommended.
Purity Assessment Workflow
Experimental Methodologies
1. Purity Analysis by Reverse-Phase HPLC: This method quantifies the main component relative to its impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes.
-
Detection: UV detector at 254 nm or 220 nm.
-
Analysis: The primary degradation products (amine, urea) are typically more polar and will elute earlier than the parent isocyanate. Purity is determined by the area percentage of the main peak.[15]
2. Impurity Identification by LC-MS: This technique is used to confirm the identity of impurities.
-
Methodology: Use an LC method similar to the one for HPLC purity analysis, but with a mass spectrometer as the detector.
-
Analysis: Monitor for the expected masses of the parent compound (m/z = 152.08 for [M+H]⁺), the hydrolyzed amine product (m/z = 126.11 for [M+H]⁺), and the urea dimer (m/z = 277.18 for [M+H]⁺). This provides definitive evidence of hydrolytic degradation.[9][16]
Safety and Hazard Management
Isocyanates as a class are hazardous compounds that require careful handling to avoid adverse health effects.[6]
-
Primary Hazards:
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use only in a certified chemical fume hood or with an approved respirator.[7][13]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[20]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not recommended.[7]
-
Skin Protection: Wear a lab coat and appropriate protective clothing.[13]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Seek medical attention.[17]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[13]
-
-
Spill and Disposal:
References
- Environmental Protection Agency. (n.d.). Environmental Fate.
- Chemsrc. (2025). 1,3,5-Trimethyl-1H-pyrazole | CAS#:1072-91-9.
- PubMed. (n.d.). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry.
- Fluorochem. (2023). FF-5394 - Safety Data Sheet.
- Biosynth. (2021). Safety Data Sheet FD11198.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Vulcanchem. (n.d.). 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview.
- ResearchGate. (2025). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint.
- RSC Publishing. (n.d.). Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces.
- Combi-Blocks. (2023). Safety Data Sheet JQ-8766.
- Gaco Western LLC. (2015). SAFETY DATA SHEET ISOCYANATE COMPONENT A.
- Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates.
- CymitQuimica. (2024). Safety Data Sheet F826554.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
- Cenmed Enterprises. (n.d.). 4-Isocyanato-1,3,5-Trimethyl-1H-Pyrazole.
- Aladdin Scientific. (n.d.). 4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram.
- National Institutes of Health. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- PubChem. (n.d.). 4-isocyanato-1-methyl-1H-pyrazole.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ChemBK. (n.d.). 4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE.
Sources
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- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
- 5. chembk.com [chembk.com]
- 6. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. combi-blocks.com [combi-blocks.com]
- 11. combi-blocks.com [combi-blocks.com]
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- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 17. gaco.com [gaco.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. 4-isocyanato-1-methyl-1H-pyrazole | C5H5N3O | CID 45790024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: Availability, Synthesis, and Application Strategy
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical building blocks is paramount. The isocyanate functional group is a highly valuable reactive handle for constructing complex molecules, particularly in the synthesis of urea and carbamate linkages prevalent in bioactive compounds. This guide provides an in-depth technical overview of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, a heterocyclic isocyanate, focusing on its commercial availability, physicochemical properties, synthetic context, and strategic applications.
Compound Identification and Properties
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a specialized chemical reagent characterized by a reactive isocyanate group appended to a stable, substituted pyrazole ring. This combination makes it a useful synthon for introducing the trimethylpyrazole moiety into larger molecules.
| Property | Value | Source |
| IUPAC Name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | [1] |
| CAS Number | 252956-48-2 | [1] |
| Molecular Formula | C₇H₉N₃O | [1][2] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| Physical Form | Crystals or powder | [3] |
| Melting Point | 36 °C | [4] |
| Boiling Point | 76-80 °C at 2 mmHg | [4] |
| Purity | Typically ≥95% | [1] |
| Isomeric SMILES | CC1=C(C(=NN1C)C)N=C=O | [2] |
Commercial Availability and Procurement
This reagent is available through several specialized chemical suppliers, positioning it as an accessible, off-the-shelf building block for research and development purposes. It is crucial to note that this chemical is intended for professional laboratory use only and is not for medical or consumer applications[1].
| Supplier | Manufacturer No. / Product Family | Purity | Source |
| Cenmed Enterprises | B300641-1g (Aladdin Mfr. No.) | 0.95 | [2] |
| AA Blocks | Not specified | min 95% | [1] |
| Aladdin Scientific | Not specified | min 95% | [1] |
Procurement Workflow
The process for acquiring this reagent is straightforward for qualified institutions. The following workflow outlines the typical procurement process, emphasizing the necessary verification steps mandated by suppliers.
Caption: Procurement workflow for acquiring research-grade chemicals.
Synthetic Context and Plausible Derivation
Understanding the synthetic origin of a reagent provides crucial insights into potential impurities and its reactivity. Isocyanates are most commonly synthesized from their corresponding primary amines. In this case, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is derived from 4-amino-1,3,5-trimethyl-1H-pyrazole (CAS: 28466-21-9)[5].
The commercial availability of this amine precursor from major suppliers like Thermo Fisher Scientific (formerly Alfa Aesar) is well-documented[3][5][6][7]. The transformation from the amine to the isocyanate is a standard, high-yielding industrial process, typically involving phosgene or a phosgene equivalent like triphosgene.
This relationship is important for two reasons:
-
Causality : The existence and accessibility of the stable amine precursor is the direct reason why the more reactive isocyanate is commercially viable as a product.
-
Self-Validation : If a custom or scaled-up synthesis were ever required, the protocol is well-established, starting from a readily available precursor. The primary experimental challenge lies in the safe handling of the phosgenation reagents.
The general synthetic pathway can be visualized as follows:
Caption: Synthetic relationship between the amine precursor and the isocyanate product.
Core Reactivity and Strategic Application
The utility of this molecule stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). It readily reacts with nucleophiles such as amines, alcohols, and thiols without the need for a catalyst, forming stable urea, carbamate, and thiocarbamate linkages, respectively.
Primary Applications in Drug Development:
-
Urea Formation: Reaction with a primary or secondary amine on a molecule of interest (R-NH₂) yields a substituted urea. This motif is a cornerstone of many kinase inhibitors and other targeted therapeutics due to its ability to act as a rigid hydrogen bond donor-acceptor unit.
-
Fragment-Based Screening: The trimethylpyrazole core is a common heterocyclic fragment. This reagent allows for the direct linkage of this fragment to a library of other fragments containing amine or alcohol groups to rapidly generate novel chemical matter for screening.
-
Linker Chemistry: In the development of PROTACs or Antibody-Drug Conjugates (ADCs), isocyanates can serve as reactive handles to connect the payload to the linker or the linker to the targeting moiety.
Handling and Safety Considerations
As with all isocyanates, this compound must be handled with care in a well-ventilated fume hood. Isocyanates are potent moisture scavengers, lachrymators, and respiratory sensitizers.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation from moisture.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory. For weighing and transferring, respiratory protection may be advised.
-
Incompatibility: Avoid contact with water, alcohols, amines, and strong acids or bases, as these will react exothermically and consume the reagent.
References
-
4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Cenmed Enterprises. [Link]
-
4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram. LabAlley. [Link]
-
4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE. ChemBK. [Link]
-
4-Amino-1, 3, 5-trimethyl-1H-pyrazole, min 97%, 1 gram. LabAlley. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Science and Research (IJSR). [Link]
-
1,3,5-trimethyl-1H-pyrazole. ChemSynthesis. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cenmed.com [cenmed.com]
- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. 1,3,5-Trimethyl-1H-pyrazol-4-amine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Urea Derivatives from 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Introduction: The Pyrazole-Urea Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties, including the presence of both a pyrrole-like and a pyridine-like nitrogen atom, allow for diverse interactions with biological targets.[1] When combined with a urea functionality (-NH-C(O)-NH-), the resulting pyrazolyl-urea motif gains the ability to form multiple, stable hydrogen bonds, a critical feature for high-affinity binding to protein targets like kinases.[1] This has led to the development of numerous potent inhibitors for therapeutic areas including oncology and inflammation.[1][2][3]
This application note provides a detailed guide for the synthesis of N,N'-disubstituted urea derivatives starting from the versatile building block, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This reagent offers a direct and efficient route to a library of novel compounds with significant potential for drug discovery and development. We will explore the underlying reaction mechanism, provide a robust and scalable experimental protocol, and present expected data for a series of derivatives.
Reaction Principle: Nucleophilic Addition to an Isocyanate
The synthesis of ureas from an isocyanate and a primary or secondary amine is a highly efficient and reliable chemical transformation. The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage.
This reaction is typically fast, clean, and proceeds without the need for a catalyst, often occurring at room temperature. The primary byproduct is negligible, making purification straightforward. The choice of solvent is guided by the solubility of the starting materials, with aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) being common choices.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of pyrazolyl-urea derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with various primary aromatic amines. This method is adapted from established procedures for the synthesis of analogous pyrazolyl urea derivatives and can be scaled as needed.[3]
Materials and Equipment:
-
4-isocyanato-1,3,5-trimethyl-1H-pyrazole (Starting Reagent)
-
Substituted primary or secondary amine (e.g., aniline, 4-chloroaniline, benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flasks, magnetic stir bars, and stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer, Mass spectrometer, Melting point apparatus
Protocol Steps:
-
Reagent Preparation:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the desired amine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Stir the solution at room temperature until the amine is fully dissolved.
-
-
Reaction Setup:
-
In a separate dry, nitrogen-flushed round-bottom flask, dissolve 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in anhydrous DCM.
-
Cool the amine solution from Step 1 to 0 °C using an ice bath.
-
Slowly add the isocyanate solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring. Causality Note: The isocyanate is highly reactive. Slow, dropwise addition at 0°C helps to control the reaction exotherm and prevent potential side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-12 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) or LC-MS until the starting amine is consumed. In many cases, the product will begin to precipitate out of the DCM solution as a solid.
-
-
Product Isolation and Workup:
-
Upon reaction completion, if a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume in vacuo using a rotary evaporator until a solid precipitates. Alternatively, the solvent can be fully removed, and the resulting residue can be triturated with a non-polar solvent like hexane or diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration and wash as described above.
-
-
Purification:
-
For most reactions with simple anilines, the precipitated product is of high purity (>95%) and may not require further purification.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
For non-crystalline or impure products, purification can be achieved via column chromatography on silica gel.
-
-
Characterization:
-
Dry the final product under vacuum.
-
Characterize the synthesized urea derivative by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity. The formation of the urea linkage is typically confirmed in ¹H NMR by the appearance of two distinct NH signals and in ¹³C NMR by a characteristic carbonyl peak around δ 170-172 ppm.[3]
-
Data Presentation: Representative Synthesized Derivatives
The following table summarizes expected products from the reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with a selection of commercially available amines, based on typical outcomes for this reaction class.
| Entry | Amine Reactant | Product Name | Expected Yield (%) | Expected Appearance |
| 1 | Aniline | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-phenylurea | 90-98% | White Solid |
| 2 | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea | 92-99% | Off-white Solid |
| 3 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea | 88-96% | White Solid |
| 4 | Benzylamine | 1-benzyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea | 85-95% | White Solid |
| 5 | Morpholine | 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)carbamoyl)morpholine | 90-97% | White Solid |
Mechanism Deep Dive: The Role of the Pyrazole Moiety
While the core reaction is a standard nucleophilic addition, the electronic nature of the 1,3,5-trimethylpyrazole ring influences the reactivity of the isocyanate group. The methyl groups at positions 3 and 5 are electron-donating, which slightly increases the electron density on the pyrazole ring. This electronic effect can subtly modulate the electrophilicity of the isocyanate carbon, though the reaction remains highly favorable with most amine nucleophiles.
The true value of the pyrazole moiety lies in its role as a bioisostere and a key pharmacophoric element. In the context of kinase inhibition, for example, the pyrazole ring often occupies specific pockets within the enzyme's active site, forming crucial hydrophobic or hydrogen-bonding interactions.[1]
The following diagram outlines the key steps in the reaction mechanism.
Caption: Mechanism of urea formation from an amine and an isocyanate.
Conclusion and Outlook
The synthesis of urea derivatives from 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a robust, efficient, and highly versatile method for generating novel molecular entities for drug discovery. The straightforward protocol, high yields, and ease of purification make it an ideal reaction for building libraries of potential bioactive compounds. The resulting pyrazolyl-urea scaffold continues to be a highly fruitful area of research, particularly in the development of targeted therapies. Researchers and drug development professionals can confidently employ this methodology to accelerate their discovery programs.
References
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Abou-Seri, S. M., El-Gohary, N. M., & Flefel, E. M. (2017). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. .
-
Maccioni, E., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(15), 3449. .
-
Maccioni, E., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. .
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Application Notes and Protocols for Protein Labeling with 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
A Guide for Researchers in Drug Discovery and Chemical Biology
Introduction: Leveraging a Privileged Scaffold for Protein Modification
The covalent modification of proteins with small molecules is a cornerstone of modern chemical biology and drug discovery. It enables the introduction of biophysical probes, affinity tags, and therapeutic payloads to proteins of interest. The choice of labeling reagent is critical and is dictated by factors such as reaction selectivity, stability of the resulting linkage, and the properties imparted by the label itself.
This document provides a detailed guide to the use of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole for protein labeling. The pyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its metabolic stability and versatile biological activities.[1][2][3][4][5] By incorporating this scaffold into a protein labeling reagent, researchers can unlock new avenues for therapeutic development and biological investigation. The isocyanate functional group provides a reactive handle for covalent modification of proteins, primarily targeting nucleophilic amino acid residues.[6][7]
The Chemistry of Isocyanate-Based Protein Labeling
The isocyanate group (–N=C=O) is a highly electrophilic moiety that readily reacts with nucleophiles on the protein surface.[8] The primary targets for isocyanate-based labeling under physiological conditions are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein.[6][7] This reaction results in the formation of a highly stable urea linkage. Other nucleophilic residues such as serine, threonine, and tyrosine can also react, but the resulting urethane linkages are generally less stable than the urea bond formed with primary amines.[6] Cysteine residues can also be modified.
The trimethylated pyrazole core of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole offers several advantages. The methyl groups can enhance steric stability and influence the local environment of the label.[8] Furthermore, pyrazole derivatives have been explored as fluorescent probes, suggesting that this label may also have utility in bioimaging applications.[9]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of an amino group from the protein on the electrophilic carbon atom of the isocyanate. This is followed by proton transfer to the nitrogen atom of the isocyanate, yielding a stable urea conjugate.
Caption: Nucleophilic addition of a protein amine to the isocyanate group, forming a stable urea linkage.
Experimental Protocol: Labeling Proteins with 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
This protocol provides a general framework for the labeling of proteins. Optimal conditions, including stoichiometry and reaction time, may need to be determined empirically for each specific protein.
Materials and Reagents
-
Protein of interest
-
4-isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No. can be found from suppliers like Cenmed Enterprises[10])
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for purification
Reagent Preparation
-
Protein Solution: Prepare a solution of the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for the labeling reagent.
-
Labeling Reagent Stock Solution: Immediately before use, prepare a stock solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in anhydrous DMF or DMSO. A typical concentration is 10-50 mM. Isocyanates are sensitive to moisture, so it is crucial to use anhydrous solvent and handle the reagent quickly.
Labeling Reaction
-
Add the desired molar excess of the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein. The optimal ratio should be determined experimentally.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C for longer incubation times (4-16 hours) to minimize potential protein degradation.
Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in the Tris buffer will react with any remaining unreacted isocyanate.
-
Incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
If using a desalting column, equilibrate the column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the labeled protein.
-
If using dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the desired storage buffer with several buffer changes.
Experimental Workflow
Caption: Step-by-step workflow for protein labeling with 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Characterization of the Labeled Protein
It is essential to characterize the extent of labeling and the integrity of the labeled protein.
-
Spectrophotometry: If the pyrazole label introduces a unique absorbance feature, the degree of labeling can be estimated using UV-Vis spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the labeled protein, allowing for the calculation of the number of labels incorporated.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity of the labeled protein and to check for any aggregation or degradation.
-
Functional Assays: It is crucial to perform a functional assay to ensure that the labeling process has not adversely affected the biological activity of the protein.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 7.4 - 8.0 | A slightly basic pH deprotonates lysine amino groups, increasing their nucleophilicity. |
| Molar Excess of Label | 10 - 50 fold | This should be optimized for each protein to achieve the desired degree of labeling. |
| Reaction Time | 1 - 2 hours at RT | Longer times may be required at lower temperatures. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
| Quenching Agent | 50 - 100 mM Tris-HCl | Other primary amine-containing buffers can also be used. |
Applications in Drug Development and Research
Proteins labeled with 4-isocyanato-1,3,5-trimethyl-1H-pyrazole can be utilized in a variety of applications:
-
Development of Antibody-Drug Conjugates (ADCs): The pyrazole moiety can serve as a linker or part of a cytotoxic payload.
-
Probing Protein-Protein Interactions: The label can be used to introduce a reporter group for studying binding events.
-
Enzyme Inhibition Studies: The pyrazole scaffold is a key component of many enzyme inhibitors, and its covalent attachment can be used to create irreversible inhibitors.[2]
-
Bioimaging: The potential fluorescent properties of pyrazole derivatives could be exploited for cellular imaging studies.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive labeling reagent due to hydrolysis.- Suboptimal reaction pH.- Inaccessible lysine residues. | - Prepare fresh labeling reagent stock solution in anhydrous solvent.- Increase the reaction buffer pH to 8.0-8.5.- Consider denaturing conditions if protein function is not required. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability under reaction conditions. | - Minimize the volume of organic solvent added.- Perform the reaction at 4°C.- Screen for stabilizing additives in the reaction buffer. |
| Loss of Protein Activity | - Labeling of residues in the active site.- Conformational changes induced by labeling. | - Reduce the molar excess of the labeling reagent.- Shorten the reaction time.- Perform site-directed mutagenesis to protect critical residues. |
References
- Stairs, S., et al. (2013). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry.
- Deb, A., & Franzini, R. M. (2020). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation.
- BenchChem. (2025).
- Ravindar, L., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Karol, M. H., & Alarie, Y. (1978). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology.
- Tanaka, K., et al. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules.
- Pop, O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- Ravindar, L., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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- VulcanChem. (n.d.).
- Pinto, M., et al. (2024).
- Al-Amiery, A. A., et al. (2024).
- More, M. S., et al. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
- Patel, D. M., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. International Journal of the Physical Sciences.
- Cenmed Enterprises. (n.d.). 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Cenmed Enterprises.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Quiroga, J., & Insuasty, B. (2018).
- Nasrollahzadeh, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
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- 10. cenmed.com [cenmed.com]
Application Notes & Protocols: 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole as a Covalent Inhibitor Scaffold
Abstract
The strategic deployment of covalent inhibitors has seen a resurgence in modern drug discovery, offering unparalleled potency and duration of action.[1] This guide provides an in-depth technical overview of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, a novel scaffold for the development of targeted covalent inhibitors. We will explore the synthesis, reactivity, and characterization of this molecule, alongside detailed protocols for its application in inhibitor screening and validation. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their therapeutic programs.
Introduction: The Rise of Covalent Inhibitors
Covalent inhibitors form a stable, lasting bond with their protein targets, which can lead to enhanced potency and a prolonged pharmacodynamic effect.[1] This mechanism of action has proven effective in targeting historically "undruggable" proteins, such as those with shallow binding pockets.[1] The structure of a covalent inhibitor typically consists of a "guidance system" that directs the molecule to the target protein and a reactive "warhead" that forms the covalent bond.[1] The 4-isocyanato-1,3,5-trimethyl-1H-pyrazole scaffold combines a substituted pyrazole core, a privileged structure in medicinal chemistry known for its favorable pharmacological properties, with a reactive isocyanate warhead.[2][3]
The Pyrazole Scaffold: A Privileged Core
The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[3] Its aromatic nature and the presence of nitrogen atoms allow for a range of interactions, including hydrogen bonding and π-π stacking, which contribute to target affinity and selectivity.[2][4]
The Isocyanate Warhead: A Tunable Electrophile
The isocyanate group (-N=C=O) is a potent electrophile that can react with various nucleophilic amino acid residues on a target protein. The reactivity of the isocyanate can be modulated by the electronic properties of the pyrazole ring, allowing for a balance between target engagement and off-target reactivity. This "Goldilocks principle" is crucial for designing safe and effective covalent inhibitors.[1]
Synthesis and Characterization
Proposed Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
The synthesis of the title compound can be envisioned through a multi-step process starting from readily available materials. A plausible synthetic route involves the construction of the substituted pyrazole ring, followed by the introduction of the isocyanate functionality.
Caption: Proposed synthetic workflow for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Protocol 1: Synthesis of 4-amino-1,3,5-trimethyl-1H-pyrazole (Precursor)
-
Synthesis of 1,3,5-trimethyl-1H-pyrazole: In a round-bottom flask, combine acetylacetone (1.0 eq) and methylhydrazine (1.0 eq) in a suitable solvent such as ethanol. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.
-
Nitration: To the synthesized 1,3,5-trimethyl-1H-pyrazole, slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours. After the reaction is complete, the mixture is carefully poured onto ice, and the precipitated product, 4-nitro-1,3,5-trimethyl-1H-pyrazole, is collected by filtration.
-
Reduction: The nitro-pyrazole is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) in a solvent like methanol or ethanol. The completion of the reaction can be monitored by the disappearance of the starting material on TLC. After filtration of the catalyst, the solvent is evaporated to yield 4-amino-1,3,5-trimethyl-1H-pyrazole.
Protocol 2: Synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Caution: Phosgene and its equivalents are highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Phosgenation: The 4-amino-1,3,5-trimethyl-1H-pyrazole is dissolved in an inert solvent (e.g., toluene). A phosgene equivalent, such as triphosgene, is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [6][7] |
| Molecular Weight | 151.17 g/mol | [6][7] |
| CAS Number | 252956-48-2 | [7] |
Reactivity with Nucleophilic Amino Acids
The isocyanate warhead is expected to react with nucleophilic residues at the protein target site. The primary targets are cysteine, lysine, serine, and threonine residues.
Caption: General mechanism of covalent inhibition by 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Application Protocols
Confirmation of Covalent Binding by Mass Spectrometry
Mass spectrometry (MS) is a primary tool for confirming the covalent modification of a target protein.[8] This can be done by analyzing the intact protein or by peptide mapping after proteolytic digestion.
Protocol 3: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target protein (e.g., 1-5 µM) with an excess of the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole inhibitor (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or Tris, pH 7.4) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37 °C).
-
Sample Preparation: Quench the reaction by adding an excess of a small molecule nucleophile (e.g., glutathione) or by acidifying the solution (e.g., with formic acid). Desalt the sample using a C4 ZipTip or equivalent.
-
LC-MS Analysis: Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a system capable of resolving the protein of interest.
-
Data Analysis: Deconvolute the mass spectrum to determine the mass of the protein. A mass increase corresponding to the molecular weight of the inhibitor (151.17 Da) confirms covalent modification.
Protocol 4: Peptide Mapping Mass Spectrometry
-
Incubation and Digestion: Following incubation as described above, denature the protein (e.g., with urea or guanidine hydrochloride), reduce the disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide). Digest the protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use a database search algorithm to identify the peptides. Look for a peptide with a mass modification of +151.17 Da to identify the specific amino acid residue that has been modified by the inhibitor.
Kinetic Analysis of Covalent Inhibition
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, where KI is the inhibitor concentration that yields half the maximal rate of inactivation (kinact).[9]
Protocol 5: Determination of kinact and KI
-
Enzyme Assay: Establish a continuous or endpoint assay to measure the activity of the target enzyme.
-
Incubation: Pre-incubate the enzyme at a fixed concentration with varying concentrations of the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole inhibitor for different time points.
-
Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the enzyme assay to measure the residual enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) This will yield the values for kinact and KI. The overall potency is then expressed as kinact/KI.
-
| Kinetic Parameter | Description | How to Determine |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50% under specific conditions. | Varies with incubation time for irreversible inhibitors. |
| KI | Inhibitor concentration at half-maximal rate of inactivation. | From the plot of kobs vs. [Inhibitor]. |
| kinact | Maximum rate of inactivation at saturating inhibitor concentrations. | From the plot of kobs vs. [Inhibitor]. |
| kinact/KI | Second-order rate constant for inactivation; a measure of inhibitor efficiency. | Calculated from kinact and KI. |
Cellular Assays
Cell-based assays are crucial for evaluating the efficacy and potential toxicity of the inhibitor in a more physiologically relevant context.[10][11]
Protocol 6: Cellular Target Engagement Assay
-
Cell Treatment: Treat cells expressing the target protein with varying concentrations of the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole inhibitor for a set period.
-
Lysis and Probe Labeling: Lyse the cells and treat the lysate with a fluorescently-tagged or biotinylated probe that covalently binds to the same active site residue as the inhibitor.
-
Analysis: The extent of target engagement by the inhibitor can be quantified by the reduction in probe labeling, which can be measured by methods such as in-gel fluorescence scanning or western blotting (for biotinylated probes).
Protocol 7: Cell Viability/Cytotoxicity Assay
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as one based on MTT, resazurin, or ATP measurement.
-
Data Analysis: Plot cell viability against inhibitor concentration and fit the data to a dose-response curve to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Workflow for Covalent Inhibitor Development
The development of a covalent inhibitor using the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole scaffold follows a logical progression from initial hit identification to lead optimization.
Caption: A generalized workflow for the development of a covalent inhibitor.
Conclusion
The 4-isocyanato-1,3,5-trimethyl-1H-pyrazole scaffold represents a versatile and promising starting point for the development of novel covalent inhibitors. Its synthesis is achievable through established chemical transformations, and its reactivity can be finely tuned. The protocols outlined in this guide provide a comprehensive framework for researchers to characterize the interaction of inhibitors derived from this scaffold with their protein targets, assess their potency, and evaluate their cellular effects. As the field of covalent drug discovery continues to expand, the strategic application of well-designed scaffolds like this will be instrumental in developing next-generation therapeutics.[1]
References
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van der Wijk, T., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH. Available at: [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]
-
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]
-
Patel, D., et al. (2024). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]
-
Geer, M. A., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Cenmed Enterprises. 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Cenmed Enterprises. Available at: [Link]
-
Ahn, G., & Lee, J. (2021). Recent advances in the development of covalent inhibitors. PMC - NIH. Available at: [Link]
-
Bhat, M. A., et al. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Strelow, J. M., et al. (2017). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. PMC - PubMed Central. Available at: [Link]
-
Alam, M. J., & Antonchick, A. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
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Li, H., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PubMed - NIH. Available at: [Link]
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Kumar, D., & Kumar, N. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Request PDF. Available at: [Link]
-
I-Suliman, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Pyrazolyl Ureas from 4-isocyanato-1,3,5-trimethyl-1H-pyrazole and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Pyrazole and Urea Scaffolds in Medicinal Chemistry
The synthesis of pyrazolyl ureas represents a significant avenue in modern drug discovery, capitalizing on the synergistic potential of two privileged pharmacophores: the pyrazole nucleus and the urea linkage. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. Its structural versatility allows for multi-directional substitution, enabling fine-tuning of physicochemical and pharmacokinetic properties.
The urea moiety, far from being a simple linker, is a critical functional group capable of forming strong hydrogen bond networks with biological targets[1]. This ability to act as both a hydrogen bond donor and acceptor facilitates potent and specific interactions with proteins, particularly kinases, making urea-containing compounds highly valuable in the development of targeted therapies[3]. The combination of the pyrazole scaffold with a urea linkage has given rise to a new generation of molecules with remarkable therapeutic potential, most notably as potent kinase inhibitors in oncology[1][3]. This guide provides a detailed examination of the reaction between 4-isocyanato-1,3,5-trimethyl-1H-pyrazole and primary amines, offering a robust protocol for the synthesis of N,N'-disubstituted pyrazolyl ureas and insights into their application.
Reaction Mechanism: Nucleophilic Addition to the Isocyanate
The reaction proceeds via a classic nucleophilic addition of the primary amine to the highly electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea derivative.
The trimethylated pyrazole ring in 4-isocyanato-1,3,5-trimethyl-1H-pyrazole influences the reactivity of the isocyanate group through its electronic properties. The methyl groups at positions 3 and 5 are electron-donating, which can slightly reduce the electrophilicity of the isocyanate carbon. However, the overall reactivity remains high, allowing for efficient reaction with a wide range of primary amines under mild conditions.
Sources
Application Note: Covalent Labeling of Peptides with 4-isocyanato-1,3,5-trimethyl-1H-pyrazole for Enhanced Mass Spectrometric Analysis
Abstract: This document provides a comprehensive guide to the derivatization of peptides using 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. The protocol details a robust method for covalently modifying primary amines (N-terminus and lysine side chains) through the formation of a stable urea linkage. This derivatization strategy is designed to enhance peptide analysis, particularly in mass spectrometry-based applications, by introducing a stable, UV-active, and easily ionizable pyrazole moiety. We will explore the underlying chemical principles, provide a detailed step-by-step protocol for labeling and purification, and discuss methods for analytical validation.
Introduction and Scientific Principle
Peptide derivatization is a cornerstone technique in proteomics and drug development, employed to enhance analytical detection, quantify peptide abundance, and probe structure-function relationships. The choice of a derivatizing agent is critical and is dictated by the desired outcome. The pyrazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[1][2] Its introduction onto a peptide backbone can significantly alter physicochemical properties.
The reagent at the center of this protocol, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, leverages the high electrophilicity of the isocyanate functional group (–N=C=O).[3] This group reacts readily and specifically with unprotonated primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues, under mild basic conditions. The reaction is a nucleophilic addition that results in the formation of a highly stable urea bond (-NH-CO-NH-), effectively and permanently tagging the peptide.[3]
The core advantages of this derivatization strategy include:
-
Stability: The resulting urea linkage is chemically robust, withstanding conditions typically used in sample handling and mass spectrometry analysis.
-
Specificity: The reaction is highly selective for primary amines at moderately basic pH.
-
Predictable Mass Shift: The covalent addition of the label results in a precise and predictable mass increase, facilitating straightforward identification via mass spectrometry.[4][5]
Below is the general reaction mechanism for the derivatization of a peptide amine with 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Caption: Reaction of a peptide's primary amine with the isocyanate reagent.
Reagent and Peptide Characteristics
Successful derivatization hinges on understanding the properties of both the labeling reagent and the peptide substrate.
Reagent Profile
All key quantitative data for the derivatization agent are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | [4] |
| Molecular Formula | C₇H₉N₃O | [4] |
| Molecular Weight (MW) | 151.17 g/mol | [4] |
| Reactive Group | Isocyanate (-N=C=O) | [3] |
| Target Residues | N-terminus, Lysine (K) | [3] |
Causality of Reaction Conditions
-
pH Control: The nucleophilicity of primary amines is pH-dependent. A pH range of 7.5–8.5 is optimal. Below this range, the amines are largely protonated (-NH₃⁺) and thus non-nucleophilic. Above this range, the risk of isocyanate hydrolysis increases, consuming the reagent and reducing labeling efficiency.
-
Solvent Choice: The reagent is hydrolytically sensitive. Therefore, it should be dissolved in an anhydrous, aprotic organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use. The final reaction mixture should contain the minimum necessary percentage of this organic solvent to maintain peptide solubility while minimizing potential denaturation.
-
Stoichiometry: A molar excess of the isocyanate reagent (typically 10- to 50-fold) is used to drive the reaction towards completion, especially when dealing with low-concentration peptide samples.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the final analytical step confirms the success of the preceding chemical modification.
Materials and Equipment
-
4-isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Peptide of interest
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or HEPES, pH 8.0
-
Quenching Solution: 500 mM Tris-HCl or hydroxylamine, pH 8.0
-
Purification: C18 ZipTips (or equivalent), or HPLC system
-
Mass Spectrometer (MALDI-TOF or ESI-MS)[5]
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer)
Experimental Workflow Diagram
The entire process, from sample preparation to final analysis, is outlined below.
Caption: Step-by-step workflow for peptide derivatization and analysis.
Step-by-Step Methodology
1. Peptide Preparation: a. Dissolve the lyophilized peptide in the Reaction Buffer (100 mM sodium bicarbonate, pH 8.0) to a final concentration of 1 mg/mL. b. Rationale: This buffer provides the optimal pH for the reaction and is volatile enough for subsequent mass spectrometry analysis.
2. Reagent Preparation (Prepare Fresh): a. Immediately before use, dissolve 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in anhydrous DMF to create a 10 mg/mL stock solution. b. Rationale: The isocyanate group is sensitive to moisture. Using anhydrous solvent and preparing the solution fresh minimizes hydrolysis of the reagent, ensuring maximum reactivity.
3. Derivatization Reaction: a. In a microcentrifuge tube, combine the peptide solution and the reagent stock solution. A 20-fold molar excess of the reagent is recommended as a starting point. b. Example Calculation: For 10 µL of a 1 mM peptide solution (10 nmol), add approximately 3 µL of a 10 mg/mL reagent solution (~200 nmol). c. Vortex briefly and incubate the reaction for 1 hour at room temperature with gentle agitation. d. Rationale: Incubation allows the reaction to proceed to completion. Room temperature is often sufficient and avoids potential heat-induced degradation of the peptide.
4. Quenching the Reaction: a. Add 5 µL of the Quenching Solution (500 mM Tris-HCl) to the reaction mixture. b. Incubate for 15 minutes at room temperature. c. Rationale: Quenching with a high concentration of a primary amine (like Tris) consumes any unreacted isocyanate, preventing unwanted modification of the sample matrix or analytical equipment.
5. Sample Purification: a. Desalt and purify the derivatized peptide using a C18 ZipTip or other solid-phase extraction method according to the manufacturer's instructions. b. Elute the purified, derivatized peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid). c. Rationale: Purification is critical to remove excess reagent, quenching agent, and buffer salts, which can suppress ionization and complicate mass spectra.
Analytical Validation via Mass Spectrometry
The success of the derivatization is confirmed by observing the expected mass increase in the peptide's mass spectrum.
-
Mass Shift Calculation: Each successful derivatization adds the mass of the pyrazole reagent (151.17 Da) minus the mass of the oxygen atom from the isocyanate group that is incorporated into the urea bond, but this is already accounted for in the reagent's molecular formula when considering the addition reaction. Therefore, each tag adds 151.17 Da .
-
Expected Observations:
-
A peptide with one primary amine (N-terminus only) will show a mass increase of +151.17 Da.
-
A peptide with an N-terminus and one lysine residue will show a primary product with a mass increase of +302.34 Da (2 x 151.17), though partially labeled species (+151.17 Da) may also be observed.
-
Example Mass Shift Calculation
The table below illustrates the expected mass changes for the model peptide Angiotensin II (DRVYIHPF), which has one primary amine at its N-terminus.
| Peptide State | Sequence | No. of Reactive Sites | Theoretical Monoisotopic Mass (Da) | Expected Mass after Derivatization (Da) | Mass Shift (Da) |
| Unmodified | DRVYIHPF | 1 (N-terminus) | 1045.53 | N/A | N/A |
| Derivatized (1 label) | DRVYIHPF | 1 | 1045.53 | 1196.70 | +151.17 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Reagent hydrolyzed. 2. Incorrect pH. 3. Insufficient reagent. | 1. Use fresh anhydrous DMF; prepare reagent solution immediately before use. 2. Verify reaction buffer pH is 7.5-8.5. 3. Increase molar excess of reagent. |
| Multiple Peaks/Products | 1. Incomplete reaction. 2. Peptide has multiple reactive sites (Lys). | 1. Increase incubation time or reagent concentration. 2. This is expected. The number of peaks corresponds to the number of labeled sites. |
| Poor MS Signal | 1. Sample contains excess salt or reagent. | 1. Ensure thorough sample purification post-reaction using a C18 desalting tip or HPLC. |
Conclusion
The use of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole offers a specific and reliable method for the covalent derivatization of peptides. The formation of a stable urea bond and the predictable mass shift make this an excellent tool for applications requiring enhanced detection or characterization by mass spectrometry. The protocol described herein provides a robust framework that can be adapted for a wide variety of peptide substrates, empowering researchers in chemical biology and drug discovery.
References
- Vulcanchem. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole. This source describes the reactivity profile of a similar pyrazole isocyanate, noting that the isocyanate group undergoes nucleophilic addition with amines to form ureas.
- SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- ResearchGate. Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics | Request PDF.
- IRIS UniGe. Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds. This source highlights the pyrazole ring as a valuable heterocycle in medicinal chemistry.
- Organic Syntheses. Organic Syntheses Procedure.
- PMC - NIH. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. This review discusses the significance of the pyrazole moiety in organic chemistry and its diverse biological properties.
- Cenmed Enterprises. 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. This commercial listing provides the molecular formula and weight for the specific reagent.
- PubMed. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides. This article describes the application of MALDI-TOF mass spectrometry for peptide analysis.
- Organic Chemistry Portal. Pyrazole synthesis.
- PubMed. Macrocyclization of Unprotected Peptide Isocyanates. This article describes the use of isocyanate chemistry in the context of peptides.
Sources
- 1. unige.iris.cineca.it [unige.iris.cineca.it]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
- 4. cenmed.com [cenmed.com]
- 5. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole in Bioconjugation and Material Science
Introduction: The Versatility of the Pyrazole Scaffold and the "Click-Like" Reactivity of Isocyanates
The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, with numerous FDA-approved drugs incorporating this five-membered nitrogen-containing heterocycle.[1][2] Its metabolic stability and the ability to form a wide range of biologically active derivatives make it a cornerstone in the development of therapeutics for inflammatory diseases, cancer, and infectious agents.[3][4] The compound 4-isocyanato-1,3,5-trimethyl-1H-pyrazole combines this valuable pyrazole core with a highly reactive isocyanate group, opening avenues for its application in creating stable conjugates with biomolecules and functionalizing materials.
While not a traditional copper-catalyzed or strain-promoted azide-alkyne cycloaddition, the reaction of isocyanates with nucleophiles such as amines, alcohols, and thiols is often described as a "click" reaction in a broader sense.[5][6] This is due to its high efficiency, rapid reaction rates, formation of a stable covalent bond, and the ability to proceed under mild conditions with high functional group tolerance.[5][7] This application note will provide a detailed overview and protocols for the use of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in these efficient "click-like" conjugation reactions.
Chemical Properties and Reactivity
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No. 252956-48-2) is a molecule with the formula C7H9N3O and a molecular weight of 151.17 g/mol .[8][9] The key to its utility in conjugation chemistry is the electrophilic isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles to form stable linkages:
-
With primary and secondary amines: Forms substituted ureas.
-
With alcohols and phenols: Forms carbamates.
-
With thiols: Forms thiocarbamates.
These reactions are typically fast and proceed to high yields, often without the need for a catalyst, although tertiary amines like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate the process, particularly with less nucleophilic partners.[5][10]
Applications in Bioconjugation and Drug Development
The ability to efficiently link the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole moiety to other molecules makes it a valuable tool in several research and development areas:
-
Drug Discovery: The pyrazole core is a known pharmacophore.[3][11] By conjugating it to targeting ligands, peptides, or proteins, novel therapeutics with enhanced specificity and efficacy can be developed. The isocyanate group allows for the covalent modification of biological targets, potentially leading to inhibitors with prolonged activity.
-
Biomarker Labeling: The pyrazole derivative can be attached to reporter molecules such as fluorescent dyes or biotin. The resulting conjugate can then be used to label proteins or other biomolecules containing free amine or thiol groups for detection and imaging applications.
-
PROTACs and Molecular Glues: The formation of stable linkages is crucial in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. 4-isocyanato-1,3,5-trimethyl-1H-pyrazole can serve as a building block in the synthesis of the linker component of these bifunctional molecules.
Experimental Protocols
The following are general protocols for the conjugation of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole to a model amine and thiol. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conjugation to a Primary Amine (Formation of a Urea Linkage)
This protocol describes the reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with benzylamine as a model primary amine.
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve benzylamine (1 equivalent) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.1 equivalents) in anhydrous DCM dropwise over 5-10 minutes.
-
Catalysis (Optional): If the reaction is slow, add a catalytic amount of TEA (0.1 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a new product spot/peak indicates reaction progression. Reactions are often complete within 1-4 hours at room temperature.
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urea conjugate.
-
Diagram of Workflow:
Caption: Workflow for the synthesis of a urea conjugate.
Protocol 2: Conjugation to a Thiol (Formation of a Thiocarbamate Linkage)
This protocol details the reaction with a model thiol, 1-octanethiol. Thiol-isocyanate reactions are known to be very efficient "click" reactions.[5]
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
-
1-Octanethiol
-
Anhydrous Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-octanethiol (1 equivalent) in anhydrous THF to a concentration of approximately 0.2 M.
-
Addition of Isocyanate: To the stirred solution of the thiol at room temperature, add 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1 equivalent).
-
Catalysis: Add a catalytic amount of DBU (e.g., 0.5 mol%). The reaction is often exothermic.
-
Reaction Monitoring: The reaction is typically very fast, often completing within minutes. Monitor by TLC or LC-MS to confirm completion.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure thiocarbamate conjugate.
-
Diagram of Reaction Mechanism:
Caption: General reaction scheme for isocyanate conjugation.
Data Summary
| Property | Value | Source |
| Compound Name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | [8] |
| CAS Number | 252956-48-2 | [8] |
| Molecular Formula | C7H9N3O | [8] |
| Molecular Weight | 151.17 g/mol | [8] |
| Reactivity | Forms ureas with amines, carbamates with alcohols, and thiocarbamates with thiols. | [6][12] |
| Typical Reaction Time | Minutes to a few hours | [5][10] |
Conclusion
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a versatile reagent that leverages the desirable properties of the pyrazole scaffold with the efficient and robust reactivity of the isocyanate group. Its application in forming stable covalent linkages with a variety of nucleophiles provides a powerful tool for researchers in drug discovery, chemical biology, and materials science. The straightforward and high-yielding nature of these conjugation reactions aligns with the principles of "click chemistry," making this compound a valuable addition to the chemical biology toolbox.
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
- Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes. (n.d.). ACS Publications.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. (n.d.). University of Florida.
- 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole. (n.d.). Vulcanchem.
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023, December 5). PMC - NIH.
- Thiol-isocyanate click reaction in a Pickering emulsion: A rapid and efficient route to encapsulation of healing agents. (2015, August 6). ResearchGate.
- 4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram. (n.d.). Aladdin Scientific.
- 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. (n.d.). Cenmed Enterprises.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. calpaclab.com [calpaclab.com]
- 9. cenmed.com [cenmed.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
Application Notes & Protocols: Experimental Guide for the Reactions of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This guide details the fundamental reactivity, critical safety protocols, and step-by-step methodologies for its reaction with common nucleophiles to form stable urea and urethane adducts. The protocols are designed to be self-validating, incorporating in-process monitoring and detailed characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific molecular targets.
Introduction: The Versatility of a Pyrazole-Isocyanate Building Block
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a heterocyclic building block that merges the well-established biological relevance of the pyrazole scaffold with the versatile and highly reactive isocyanate functional group.[1][2][3] Pyrazole derivatives are prevalent in pharmaceuticals and agrochemicals, exhibiting a wide spectrum of biological activities.[2][3] The isocyanate group (-N=C=O) is a potent electrophile that readily reacts with nucleophiles containing active hydrogen atoms, such as amines and alcohols, to form stable covalent bonds.[4] This reactivity makes 4-isocyanato-1,3,5-trimethyl-1H-pyrazole an excellent reagent for synthesizing novel urea and urethane derivatives, which are common motifs in drug candidates and functional materials.
This guide provides field-proven protocols for the derivatization of amines and alcohols, product purification, and structural characterization.
CRITICAL SAFETY PROTOCOLS: Handling Isocyanates
WARNING: Isocyanates are potent respiratory and skin sensitizers, and are classified as potential human carcinogens.[5][6] Repeated exposure, even at low concentrations, can lead to chronic asthma and other severe health issues.[5][6] All manipulations must be performed with strict adherence to the following safety protocols.
-
Engineering Controls : All work involving isocyanates must be conducted within a certified chemical fume hood with robust ventilation to minimize airborne concentrations.[5][6][7]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[7][8]
-
Respiratory Protection : Use a respirator with organic vapor cartridges or a supplied-air system.[7][8] Standard surgical masks are insufficient.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.[5][9]
-
Eye Protection : Chemical splash goggles or a full-face shield must be worn at all times.[8][9]
-
Protective Clothing : A lab coat, fully buttoned, and disposable coveralls if handling larger quantities are required.[8]
-
-
Emergency Procedures :
-
Spills : Have an isocyanate spill kit ready. Small spills can be neutralized with a solution of 5% ammonia, 2% detergent, and 93% water.
-
Exposure : In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air immediately and seek medical attention.[5]
-
General Reaction Principles & Workflow
The core of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole chemistry is the nucleophilic addition to the central carbon atom of the isocyanate group. The high electrophilicity of this carbon is driven by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
-
Reaction with Amines : Primary and secondary amines react rapidly with the isocyanate to form substituted ureas.[10] This reaction is typically very fast and often exothermic.
-
Reaction with Alcohols : Alcohols react to form urethanes (carbamates).[11] This reaction is generally slower than the reaction with amines and may require elevated temperatures or catalysis, although the reactivity depends on the alcohol's steric hindrance and electronic properties.[12][13]
-
Reaction with Water : Water is a competing nucleophile that reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (4-amino-1,3,5-trimethyl-1H-pyrazole) and carbon dioxide gas.[10] This amine can then react with another molecule of isocyanate to form a symmetric di-substituted urea as a side product. Therefore, all reactions must be conducted under anhydrous (dry) conditions.
The general experimental workflow is visualized below.
Caption: General experimental workflow for isocyanate reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Urea Derivative via Reaction with a Primary Amine
This protocol describes the reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with benzylamine as a representative primary amine.
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve benzylamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Isocyanate Addition: In a separate flask, prepare a solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a small volume of anhydrous DCM.
-
Reaction: Cool the benzylamine solution to 0 °C in an ice bath. Add the isocyanate solution dropwise over 10-15 minutes with vigorous stirring.
-
Rationale: The reaction is often exothermic. Dropwise addition at 0 °C helps to control the reaction temperature, preventing the formation of potential side products.
-
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy. The reaction is typically complete within 1-2 hours.
-
In-Process Check (IR): The characteristic strong absorbance of the isocyanate group (-N=C=O) at ~2270-2250 cm⁻¹ should disappear, while a new strong carbonyl (-C=O) stretch for the urea appears at ~1640 cm⁻¹.
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is often a solid.
-
Purification: The urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[14][15]
Protocol 2: Synthesis of a Urethane Derivative via Reaction with an Alcohol
This protocol outlines the reaction with 1-propanol, a representative primary alcohol.
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq)
-
1-Propanol (1.1 eq)
-
Anhydrous Toluene or THF
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, 0.1-1 mol%)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) and 1-propanol (1.1 eq) in anhydrous toluene (approx. 0.2 M).
-
Rationale: A slight excess of the alcohol can help drive the reaction to completion.[16] Toluene is a good solvent for running reactions at elevated temperatures.
-
-
Catalysis (Optional): If the reaction is slow at room temperature, add a catalytic amount of DBTDL.
-
Rationale: Tin catalysts are highly effective at accelerating the reaction between isocyanates and alcohols.[16]
-
-
Reaction: Heat the reaction mixture to 60-80 °C and stir.
-
Monitoring: Monitor the disappearance of the isocyanate starting material by IR spectroscopy (~2270 cm⁻¹) or TLC. The reaction may take several hours to reach completion. A new urethane carbonyl (-C=O) stretch will appear around 1700 cm⁻¹.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude urethane can be purified by crystallization from a solvent like hexanes or by flash chromatography on silica gel.[17]
Data Presentation & Mechanistic Overview
The following table summarizes typical reaction parameters.
| Reaction | Nucleophile | Stoichiometry (Iso:Nuc) | Solvent | Temp. | Typical Time | Product Class |
| 1 | Primary Amine | 1 : 1 | DCM / THF | 0 °C to RT | 1-2 h | Urea |
| 2 | Primary Alcohol | 1 : 1.1 | Toluene / THF | 60-80 °C | 4-12 h | Urethane |
The fundamental mechanism for these reactions is the nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate.
Caption: Mechanism of nucleophilic addition to an isocyanate.
Characterization of Products
Confirmation of product formation relies on standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy :
-
Urea Product : Appearance of a new N-H proton signal in the ¹H NMR spectrum (typically broad, δ 5-8 ppm). The ¹³C NMR will show a characteristic urea carbonyl carbon at δ 155-165 ppm. Signals for the pyrazole and the added nucleophile fragment will be present.[1]
-
Urethane Product : A new N-H proton signal will appear (δ 5-9 ppm). The ¹³C NMR will show the urethane carbonyl carbon at δ 150-160 ppm.[1][18]
-
Note: N-H proton signals can be broad or exchange with deuterated solvents like D₂O or CD₃OD.[19]
-
-
Infrared (IR) Spectroscopy : This is the most direct method for monitoring the reaction.
-
Disappearance of the sharp, strong isocyanate (-N=C=O) peak at ~2270 cm⁻¹ .
-
Appearance of a strong carbonyl (-C=O) peak at ~1640 cm⁻¹ for ureas or ~1700 cm⁻¹ for urethanes .
-
Appearance of an N-H stretching band around 3300 cm⁻¹ .
-
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the final product, corroborating the successful addition of the nucleophile to the isocyanate.[2]
References
- Patsnap Eureka. (2025, July 10). Isocyanate Safety Protocols in Workplace Environments.
- Safe Work Australia.
- Actsafe Safety Association.
- Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- DOD Technologies. (2021, August 26).
- Health and Safety Executive (HSE).
- Google Patents. (2004).
- Justia Patents. (2006, June 22).
- BenchChem. (2025).
- Dongsen Chemicals. (2023, October 21).
- BenchChem Technical Support. (2025, December).
- Visnav. (2022, July 27).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI.
- An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. (2009).
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). (n.d.).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.).
- Mechanism of Isocyanate Reactions with Ethanol. (n.d.).
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (2025).
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- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Problems in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered in the laboratory. Here, we address specific experimental issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemistry and rationale for our recommended troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing consistently low yields in my pyrazole synthesis?
A1: Low yields are a frequent frustration in pyrazole synthesis and can be attributed to several factors, from incomplete reactions to the formation of unwanted side products.
-
Incomplete Reaction: The primary reason for low yields is often a reaction that has not reached completion. To address this, you should meticulously monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] If the reaction has stalled, consider increasing the reaction time or temperature. Many condensation reactions for pyrazole synthesis require heating, and refluxing the mixture can be beneficial.[1] Microwave-assisted synthesis is another powerful technique to potentially enhance yields and significantly shorten reaction times.[1]
-
Suboptimal Catalyst Choice: The selection and quantity of an acid or base catalyst are critical. In classic methods like the Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the key imine formation step.[1] In some modern protocols, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[1]
-
Side Reactions and Byproduct Formation: The formation of side products can significantly consume your starting materials, thereby reducing the yield of your desired pyrazole. A common side reaction in the Knorr synthesis, for example, is the formation of hydrazones.[2] To minimize these, optimizing reaction conditions such as temperature and catalyst loading is crucial.
Q2: I've obtained a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3][4][5] The reaction of a monosubstituted hydrazine with such a diketone can theoretically lead to two different pyrazole products.[4]
Several strategies can be employed to control regioselectivity:
-
Solvent Effects: The choice of solvent can have a dramatic impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity compared to traditional solvents like ethanol.[4] This is because these non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group.[4] Aprotic dipolar solvents like DMF or NMP have also been found to give better results than polar protic solvents in the cyclocondensation of aryl hydrazines with 1,3-diketones.[2]
-
Steric and Electronic Control: You can leverage steric hindrance by using bulkier substituents on either the 1,3-dicarbonyl compound or the hydrazine.[6] This will favor the reaction pathway where the nucleophile attacks the less sterically hindered carbonyl group. Similarly, the electronic properties of the substituents can direct the cyclization to favor one regioisomer over the other.[5]
-
Strategic Reactant Ratios: Recent studies using transient flow methodology have revealed that the initial ratio of reactants can influence the regiomeric ratio of the final product.[7] Experimenting with different stoichiometries of your diketone and hydrazine could provide a simple yet effective means of controlling isomer formation.
Troubleshooting Guides
Guide 1: Issues in the Knorr Pyrazole Synthesis
The Knorr synthesis, a cornerstone of pyrazole chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] While robust, it is not without its challenges.
Causality: The initial step of the Knorr synthesis is the formation of a hydrazone intermediate. Under certain conditions, particularly at lower temperatures or with less reactive substrates, this intermediate can be stable and fail to undergo the subsequent intramolecular cyclization to form the pyrazole ring.
Troubleshooting Protocol:
-
Confirm Intermediate Formation: Use 1H NMR or LC-MS to confirm the presence of the hydrazone intermediate.
-
Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol or acetic acid is often sufficient to drive the cyclization.
-
Acid Catalysis: Ensure you have an adequate amount of an acid catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a stronger acid like HCl). The acid protonates the remaining carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazone.[10]
-
Microwave Irradiation: If thermal heating is ineffective, consider transferring the reaction to a microwave reactor. This can often provide the necessary energy to overcome the activation barrier for cyclization.
Guide 2: Purification Challenges
Purifying pyrazole derivatives can be complicated by the presence of regioisomers, unreacted starting materials, and byproducts.
Causality: Regioisomers often have very similar physical properties, such as polarity and boiling point, making their separation by standard chromatographic or distillation techniques challenging.[11]
Troubleshooting Protocol:
-
High-Performance Column Chromatography: Use a high-resolution silica gel column with a carefully optimized solvent system. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often resolve closely eluting isomers. Monitor fractions meticulously with TLC.
-
Recrystallization: If the product is a solid, fractional recrystallization can be a powerful purification method.[12] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find one that provides good separation.[13]
-
Preparative HPLC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. While more resource-intensive, it offers superior resolving power.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired pyrazole.
Causality: Some pyrazole derivatives, particularly those with flexible alkyl chains or certain substituent patterns, may not readily crystallize.
Troubleshooting Protocol:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.[13] This can sometimes "shock" the compound into forming a solid.
-
Solvent Evaporation: Dissolve the oil in a small amount of a volatile solvent (e.g., dichloromethane) and allow it to evaporate slowly in a loosely covered beaker.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, use it to seed the oil.
-
Purification via Salt Formation: If your pyrazole has a basic nitrogen atom, you can form an acid addition salt by reacting it with an inorganic or organic acid.[14][15] These salts are often crystalline and can be easily purified by recrystallization. The pure salt can then be neutralized to recover the free pyrazole.
Visualizing Key Concepts
Regioselectivity in Knorr Pyrazole Synthesis
The following diagram illustrates the two possible pathways in the Knorr synthesis when an unsymmetrical 1,3-dicarbonyl is used, leading to the formation of two distinct regioisomers.
Caption: Systematic workflow for troubleshooting low pyrazole yields.
Data Summary Table
The following table summarizes the effect of different solvents on the regioselectivity of a model Knorr pyrazole synthesis, highlighting the benefits of fluorinated alcohols.
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) | Reference |
| Ethanol | 24.55 | ~1:1.3 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 8.55 | >95:5 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >95:5 | [4] |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly regioselective | [2] |
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved from [Link]
-
ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
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- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
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Technical Support Center: Purification of Pyrazole Derivatives by Chromatography
Welcome to the technical support center dedicated to the chromatographic purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the efficiency and success of your purification workflows.
Introduction to Purifying Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2][3] However, their synthesis often results in complex mixtures containing regioisomers, unreacted starting materials, and various byproducts.[4][5] The structural similarity between these components, particularly regioisomers, presents a significant purification challenge due to their nearly identical polarities.[6]
Chromatography, particularly flash column chromatography and High-Performance Liquid Chromatography (HPLC), stands as the primary tool for the purification of these derivatives.[4][6][7][8] The success of these separations hinges on a methodical approach to method development, including the careful selection of stationary and mobile phases.
Troubleshooting Guide: Common Issues in Pyrazole Derivative Chromatography
This section addresses specific problems encountered during the chromatographic purification of pyrazole derivatives, offering causative explanations and actionable solutions.
Issue 1: Co-elution or Poor Separation of Regioisomers
Causality: Regioisomers of pyrazole derivatives often possess very similar polarities, leading to minimal differential partitioning between the stationary and mobile phases.[6] This results in overlapping peaks and incomplete separation.
Solutions:
-
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a finely-tuned solvent system can enhance resolution.[6] Systematically screen solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin-Layer Chromatography (TLC) to identify the optimal mobile phase that provides the largest difference in retention factor (Rf) between the isomers.[4][6]
-
Enhance Stationary Phase Selectivity: If standard silica gel fails to provide adequate separation, consider alternatives. High-surface-area silica can offer improved resolution for closely related compounds.[9] For particularly challenging separations, exploring different stationary phase chemistries, such as those with different bonding or activity levels, may be beneficial.
-
Employ High-Performance Liquid Chromatography (HPLC): For baseline separation of very similar isomers, HPLC is the method of choice.[6] Both normal-phase and reverse-phase HPLC can be effective. Reverse-phase HPLC using C18 columns with mobile phases like acetonitrile/water or methanol/water, often with acidic modifiers like trifluoroacetic acid (TFA) or formic acid, is a common starting point.[6][10][11][12][13]
Issue 2: Peak Tailing in HPLC Analysis
Causality: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic silanol groups on the silica-based stationary phase. This can also be exacerbated by sample overload or issues with the column itself.
Solutions:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase in small quantities (e.g., 0.1%) to mask the active silanol sites. For reverse-phase separations, using an acidic modifier like TFA or formic acid can protonate the pyrazole nitrogens, leading to more symmetrical peak shapes.[6]
-
Use a Base-Deactivated Column: Employ end-capped or base-deactivated HPLC columns specifically designed to minimize silanol interactions.
-
Optimize Sample Concentration: Ensure the sample concentration is within the linear range of the column to avoid overloading, which can lead to peak distortion.
Issue 3: Low Compound Recovery from the Column
Causality: Poor recovery can stem from irreversible adsorption of the compound onto the stationary phase, especially if the pyrazole derivative is highly polar or has reactive functional groups. Degradation on acidic silica gel is another potential cause.
Solutions:
-
Stationary Phase Deactivation: For flash chromatography, deactivating the silica gel with triethylamine can mitigate irreversible adsorption of basic compounds.[14][15] This is done by adding a small percentage of TEA to the slurry when packing the column or to the mobile phase.
-
Alternative Stationary Phases: If degradation on silica is suspected, consider using a more neutral stationary phase like alumina or Florisil.[6]
-
Change the Purification Mode: Switching from normal-phase to reverse-phase chromatography can often improve the recovery of polar compounds.
Issue 4: Compound Insolubility in the Loading Solvent
Causality: Pyrazole derivatives can exhibit a wide range of solubilities.[16][17] If the crude product is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to band broadening and poor separation.
Solutions:
-
Dry Loading Technique: This is the preferred method for compounds with limited solubility.[6] Dissolve the crude mixture in a strong solvent (e.g., dichloromethane, methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[6][8] This powder can then be carefully loaded onto the top of the packed column.[6]
-
Use of a Stronger, Miscible Loading Solvent: If dry loading is not feasible, dissolve the sample in a minimal amount of a stronger solvent that is miscible with the mobile phase. However, be aware that this can cause some band broadening.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for flash chromatography of a novel pyrazole derivative?
A1: A good starting point for normal-phase flash chromatography is a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane.[6] Begin with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Use TLC to guide the selection of the initial solvent system, aiming for an Rf value of 0.2-0.3 for the desired compound.
Q2: How do I choose between normal-phase and reverse-phase HPLC for pyrazole purification?
A2: The choice depends on the polarity of your compound. For less polar pyrazole derivatives, normal-phase HPLC can be effective. For more polar derivatives, reverse-phase HPLC on a C18 column is generally the preferred method.[6] Reverse-phase chromatography also offers the advantage of using aqueous mobile phases, which can be beneficial for the solubility of certain pyrazole salts.
Q3: My pyrazole derivative is chiral. How can I separate the enantiomers?
A3: The separation of chiral pyrazole enantiomers requires specialized chiral stationary phases (CSPs).[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent chiral recognition capabilities for pyrazole derivatives.[18][19][20] Both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., pure methanol or acetonitrile) can be effective, with the polar organic mode often providing shorter run times and sharper peaks.[18][19][20]
Q4: What detection method is most suitable for pyrazole derivatives in HPLC?
A4: Most pyrazole derivatives contain a chromophore and can be readily detected using a UV-Vis detector, often with a photodiode array (PDA) detector to monitor multiple wavelengths.[6][10] The detection wavelength should be set to the absorbance maximum of the compound, which can be determined from its UV spectrum. If the compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.
Experimental Protocols & Workflows
Protocol 1: General Flash Chromatography Purification of a Pyrazole Derivative
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product and impurities, with an Rf of ~0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[6] Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure.
-
Sample Loading: Use the dry loading method as described in the troubleshooting section for best results.[6]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to the TLC results.
-
Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC.[7][8]
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[6]
Workflow for Troubleshooting Poor Separation
Below is a logical workflow for addressing poor separation in pyrazole chromatography.
Caption: A decision-making workflow for troubleshooting poor chromatographic separation of pyrazole derivatives.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Pyrazole Isomer Separation
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | General purification of regioisomers and reaction mixtures.[6] |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water (with TFA or Formic Acid) | High-resolution separation of closely related regioisomers and polar compounds.[6] |
| Chiral HPLC | Polysaccharide-based (e.g., Lux cellulose-2) | n-Hexane/Ethanol or Polar Organic (e.g., Methanol) | Separation of enantiomers.[18][19][20] |
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]
- BenchChem. (n.d.).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.).
- BenchChem. (n.d.).
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.
- BenchChem. (2025).
- BenchChem. (n.d.).
- BenchChem. (2025).
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
- Solubility of Things. (n.d.). Pyrazole.
- Biotage. (n.d.).
- SIELC Technologies. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metall
- BenchChem. (n.d.).
- Method for purifying pyrazoles. (n.d.).
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]
-
Structure of chiral pyrazoles in the solid state and in solution. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2024). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). RSC Publishing. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. [Link]
- Process for the preparation of pyrazole and its derivatives. (n.d.).
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
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- 5. mdpi.com [mdpi.com]
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- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijcpa.in [ijcpa.in]
- 13. Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 16. solubilityofthings.com [solubilityofthings.com]
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- 20. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic isocyanate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and minimize the formation of common byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, providing explanations for the underlying causes and actionable solutions.
Question 1: My yield of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and intermediates, as well as the reaction conditions. The most common synthetic route involves the conversion of 4-amino-1,3,5-trimethyl-1H-pyrazole to the corresponding isocyanate, typically using a phosgene equivalent like triphosgene.
Potential Causes and Solutions:
-
Incomplete Conversion of the Starting Amine: The nucleophilicity of the amine is crucial for its reaction with the phosgene equivalent. If the reaction is not driven to completion, you will have unreacted 4-amino-1,3,5-trimethyl-1H-pyrazole in your crude product.
-
Solution: Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the point of complete consumption of the starting amine.
-
-
Formation of Symmetric Urea Byproduct: The newly formed isocyanate is highly electrophilic and can react with the unreacted starting amine to form a stable N,N'-bis(1,3,5-trimethyl-1H-pyrazol-4-yl)urea byproduct. This is a common side reaction in isocyanate synthesis.[1]
-
Solution: To minimize this, the phosgene equivalent should be added slowly to a solution of the amine and a non-nucleophilic base (e.g., triethylamine or pyridine) at a low temperature (e.g., 0 °C) to keep the concentration of free amine low. It is also crucial to use a slight excess of the phosgene equivalent to ensure all the amine is consumed.
-
-
Hydrolysis of the Isocyanate: Isocyanates are sensitive to moisture and can be hydrolyzed back to the starting amine, which can then react to form the urea byproduct.
-
Solution: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Workflow for Isocyanate Synthesis:
Caption: A typical workflow for the synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Question 2: I observe an unexpected, high-molecular-weight byproduct in my mass spectrum. What could it be?
Answer:
The presence of a high-molecular-weight byproduct often points to the formation of dimers or trimers of the isocyanate. Isocyanates can undergo self-addition reactions, especially at elevated temperatures or in the presence of certain catalysts.
Potential Byproducts and Identification:
| Byproduct | Molecular Weight ( g/mol ) | Formation Mechanism |
| N,N'-bis(1,3,5-trimethyl-1H-pyrazol-4-yl)urea | 304.38 | Reaction of the isocyanate with the starting amine. |
| Isocyanate Dimer (Uretidinedione) | 302.34 | [2+2] cycloaddition of two isocyanate molecules. |
| Isocyanate Trimer (Isocyanurate) | 453.51 | [2+2+2] cyclotrimerization of three isocyanate molecules. |
-
Urea Formation: As mentioned previously, this is a very common byproduct. Its formation is favored when there is unreacted amine present.
-
Dimerization and Trimerization: These side reactions are often catalyzed by bases and heat. The use of a non-nucleophilic base and maintaining a low reaction temperature can help to suppress their formation.
Troubleshooting Steps:
-
Confirm the Structure: Isolate the byproduct by chromatography and characterize it using NMR and high-resolution mass spectrometry to confirm its structure.
-
Optimize Reaction Conditions: If dimerization or trimerization is confirmed, reduce the reaction temperature and ensure that a non-nucleophilic base is used. Also, consider using the crude isocyanate solution directly in the next step without prolonged storage or heating during purification.
Question 3: My final product shows signs of decomposition after a short period of storage. How can I improve its stability?
Answer:
Isocyanates are inherently reactive compounds and can be prone to decomposition, especially if not stored correctly.
Stabilization and Storage:
-
Purity is Key: Ensure the final product is of high purity. The presence of impurities, such as residual base or protic solvents, can catalyze decomposition.
-
Proper Storage Conditions: Store the purified 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in a tightly sealed container under an inert atmosphere (argon is preferred for long-term storage). It should be stored at a low temperature (refrigerator or freezer) to minimize self-reaction.
-
Use Freshly Prepared: For best results in subsequent reactions, it is always advisable to use freshly prepared or recently purified isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The most direct precursor is 4-amino-1,3,5-trimethyl-1H-pyrazole.[2][3] This compound is commercially available from several suppliers. The synthesis of the pyrazole core itself can be achieved through various methods, such as the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5]
Q2: Which phosgene equivalent is best for this conversion?
Triphosgene is a solid and therefore safer and easier to handle alternative to gaseous phosgene or liquid diphosgene.[6] It is a reliable reagent for converting primary amines to isocyanates.[7][8] The reaction with triphosgene is typically clean and high-yielding when performed under the correct conditions.[7]
Q3: What analytical techniques are most suitable for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
TLC: A quick and easy way to follow the disappearance of the starting amine.
-
LC-MS: Provides more detailed information, allowing for the detection of the product and key byproducts.
-
-
Product Characterization:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The isocyanate group (-N=C=O) has a very strong and characteristic absorption band around 2250-2280 cm⁻¹.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the overall structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Q4: What are the main safety precautions to take during this synthesis?
-
Phosgene Equivalents: Triphosgene, while more manageable than phosgene, is still a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It can release phosgene upon contact with moisture or heat. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. Avoid inhalation and skin contact.
Byproduct Formation Pathway:
Caption: Potential byproduct formation pathways in the synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
References
-
Rousseaux, G. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Driver, T. G. (2015). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Science, 6(12), 6947-6953. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477-4483. [Link]
-
ResearchGate. (n.d.). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. Retrieved from [Link]
- Patil, S. A., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Sciences and Research, 11(5), 1845-1849.
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Al-Zoubi, R. M., et al. (2018). A decade review of triphosgene and its applications in organic reactions. Molecules, 23(3), 655. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Retrieved from [Link]
-
Reddy, P. V. N., & Corey, E. J. (2006). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Organic Letters, 8(19), 4375-4377. [Link]
-
ResearchGate. (n.d.). Triphosgene. Retrieved from [Link]
-
Lassagne, F., et al. (2007). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron Letters, 48(8), 1479-1482. [Link]
-
ChemSynthesis. (n.d.). 1,3,5-trimethyl-1H-pyrazole. Retrieved from [Link]
-
Siddiqui, N., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(12), 2277. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Triphosgene - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and maximize the yield and purity of your target isocyanate.
Introduction
4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a valuable heterocyclic building block. The isocyanate functional group is highly reactive, making it a key intermediate for the synthesis of ureas, carbamates, and other derivatives of significant interest in pharmaceutical and agrochemical research.[1][2] However, the synthesis of this molecule is not without its challenges. Isocyanates are prone to side reactions and can be sensitive to moisture and purification conditions.[3][4]
This guide focuses on the two most practical and common synthetic routes starting from readily available precursors:
-
Route A: Phosgenation of 4-amino-1,3,5-trimethyl-1H-pyrazole.
-
Route B: Curtius Rearrangement of 4-carboxy-1,3,5-trimethyl-1H-pyrazole.
By understanding the critical parameters and potential pitfalls of each route, you can significantly improve your reaction outcomes.
General Workflow Overview
The choice between phosgenation and the Curtius rearrangement often depends on the availability of starting materials and tolerance for hazardous reagents. The following diagram outlines the general synthetic pathways.
Caption: Comparison of Phosgenation and Curtius Rearrangement pathways.
Route A: Phosgenation of 4-Amino-1,3,5-trimethyl-1H-pyrazole
Phosgenation is a classic and highly efficient method for converting primary amines to isocyanates.[5][6] The use of solid, easy-to-handle phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) has made this reaction more accessible and safer for laboratory scale.[7][8]
Frequently Asked Questions & Troubleshooting (Route A)
Q1: My reaction is sluggish or stalls. What are the likely causes?
A1: Incomplete reaction is often due to several factors:
-
Insufficient Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction.[8] An inadequate amount of base will lead to the protonation of the starting amine, rendering it unreactive. Use at least 2.2 equivalents of base per equivalent of amine.
-
Low Temperature: While the initial addition of triphosgene is done at low temperatures (0-5 °C) for safety, the reaction often needs to be warmed to room temperature or slightly above to go to completion.[7] Monitor the reaction by TLC or IR spectroscopy (disappearance of the amine, appearance of the strong isocyanate stretch at ~2270 cm⁻¹).
-
Poor Triphosgene Quality: Triphosgene can slowly decompose. Use a freshly opened bottle or material that has been stored under inert gas in a desiccator.
Q2: I'm observing a significant amount of a white, insoluble precipitate as a byproduct. What is it and how can I prevent it?
A2: This is almost certainly a symmetrical urea byproduct, formed by the reaction of the newly generated isocyanate with the unreacted starting amine. This indicates that the local concentration of the amine is too high when the isocyanate is present.
-
Solution - "Inverse Addition": The most effective way to prevent this is to add the solution of the amine slowly to the solution of triphosgene and base.[9] This "inverse addition" ensures that the amine is the limiting reagent at all times, minimizing its chance of reacting with the product.
-
High Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular urea formation.
Q3: The workup is messy, and I'm losing a lot of product. What is a robust workup procedure?
A3: Isocyanates can be sensitive to aqueous workups, especially if acidic or basic conditions are not controlled.
-
Quenching: After the reaction is complete, filter off the triethylammonium chloride precipitate.
-
Solvent Removal: Carefully remove the solvent under reduced pressure. Avoid excessive heating, which can cause polymerization.
-
Purification: The crude isocyanate can often be purified by distillation under high vacuum or by filtration through a short plug of silica gel using a non-polar solvent like hexanes.[10][11] Column chromatography can be challenging due to the reactivity of the isocyanate with silica gel.
| Problem | Likely Cause | Recommended Solution |
| Low Conversion | Insufficient base; Low temperature | Use >2 eq. base; Allow reaction to warm to RT; Monitor by TLC/IR. |
| Urea Byproduct | Isocyanate reacts with starting amine | Use "inverse addition" (add amine to triphosgene); Use high dilution. |
| Product Degradation | Hydrolysis during aqueous workup | Minimize contact with water; Use anhydrous solvents; Purify by vacuum distillation. |
| Reaction Runaway | Rapid addition of triphosgene | Add triphosgene portion-wise at 0 °C, ensuring temperature does not rise significantly.[7] |
Route B: Curtius Rearrangement
The Curtius rearrangement is an excellent alternative to phosgenation, particularly when avoiding highly toxic reagents is a priority.[12][13] The reaction proceeds through an acyl azide intermediate, which rearranges to the isocyanate upon heating, releasing nitrogen gas.[14][15]
Frequently Asked Questions & Troubleshooting (Route B)
Q1: How do I form the acyl azide precursor from my pyrazole carboxylic acid?
A1: The most common and modern method is to use diphenylphosphoryl azide (DPPA). This allows for a one-pot procedure where the carboxylic acid is converted directly to the acyl azide, which then rearranges in situ.
-
Procedure: Activate the carboxylic acid with a base (e.g., triethylamine) in an inert solvent (like toluene or THF), then add DPPA. The reaction is then heated to induce the rearrangement.
Q2: The rearrangement step is not working, or the yield is low. What should I check?
A2: The success of the rearrangement is highly dependent on temperature and solvent choice.
-
Temperature: The rearrangement typically requires heating, often between 80-110 °C (refluxing toluene is common).[16] Insufficient temperature will result in a slow or incomplete reaction.
-
Solvent: The solvent must be anhydrous and inert. Toluene is an excellent choice. Solvents with active protons (like alcohols or water) will trap the isocyanate as it forms, leading to carbamates or amines directly.[16] Ensure your solvent is rigorously dried.
-
Side Reactions: If traces of water are present, the isocyanate can hydrolyze to the corresponding amine, which can then react with more isocyanate to form a urea byproduct. Meticulous drying of glassware and solvents is critical.
Q3: Is the acyl azide intermediate dangerous?
A3: Yes, acyl azides are potentially explosive and should be handled with care.
-
Safety First: Always use a safety shield. Avoid scratching the flask with a metal spatula. Do not isolate large quantities of the acyl azide unless absolutely necessary. The one-pot procedure using DPPA is generally safer as the azide is generated and consumed in situ.[16]
-
Temperature Control: Do not overheat the reaction mixture excessively, as this can lead to uncontrolled decomposition.
Caption: Troubleshooting flowchart for the Curtius Rearrangement.
Detailed Experimental Protocols
Protocol A: Synthesis via Phosgenation using Triphosgene
Safety Warning: Triphosgene is a toxic substance that releases phosgene gas upon contact with moisture or heat.[7][8] Phosgene is extremely toxic and can cause delayed and fatal pulmonary edema.[17][18][19][20] This entire procedure MUST be performed in a certified and well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve triphosgene (0.40 equivalents relative to the amine) in anhydrous dichloromethane (DCM) or toluene. Cool the solution to 0-5 °C in an ice bath.
-
Amine Solution: In a separate flask, dissolve 4-amino-1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Inverse Addition: Slowly add the amine solution to the cooled triphosgene solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/IR analysis indicates the consumption of the starting amine.
-
Workup: Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride salt. Wash the salt with a small amount of anhydrous DCM.
-
Isolation: Combine the filtrates and carefully remove the solvent under reduced pressure at a low temperature (<30 °C).
-
Purification: The resulting crude oil or solid can be purified by Kugelrohr distillation under high vacuum to afford the pure 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Protocol B: Synthesis via Curtius Rearrangement
Safety Warning: Acyl azides are potentially explosive. Diphenylphosphoryl azide (DPPA) is toxic. Perform this reaction behind a safety shield in a chemical fume hood.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.
-
Reaction Mixture: To the flask, add 4-carboxy-1,3,5-trimethyl-1H-pyrazole (1.0 equivalent), anhydrous toluene, and triethylamine (1.1 equivalents). Stir until a clear solution is formed.
-
DPPA Addition: Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) to the solution at room temperature.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-5 hours. The progress can be monitored by the evolution of N₂ gas (bubbling) and by IR spectroscopy (appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent can be carefully removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation. Toluene is often sufficient to azeotropically remove any residual triethylamine.
References
- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- ACS Publications. (2024).
- Google Patents.
- Bentham Science. (2021).
- ACS Publications. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.
- National Institutes of Health (NIH). (2024).
- Justia Patents. (2006).
- Mini-Reviews in Organic Chemistry. (2021).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Institutes of Health (NIH). (2018). A decade review of triphosgene and its applications in organic reactions. PubMed Central.
- RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014).
- ResearchGate. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.
- Safety Monitors. (2023). Phosgene (COCL2) Uses and Side Effects.
- Google Patents.
- Wikipedia. (n.d.). Curtius rearrangement.
- RSC Publishing. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
- American Chemistry Council. (2021). Properties of Phosgene.
- National Institutes of Health (NIH). (n.d.).
- GOV.UK. (2024). Phosgene: toxicological overview.
- National Institutes of Health (NIH). (n.d.).
- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. (2020). Organic Process Research & Development.
- Journal of Military and Veterans' Health. (n.d.). CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- ResearchGate. (2012). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)
- ResearchGate. (n.d.).
- ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.
- Google Patents.
- ChemicalBook. (n.d.). 4-ISOCYANO-1,3,5-TRIMETHYL-1H-PYRAZOLE.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- National Institutes of Health (NIH). (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Synthesis of Pyrazole Compounds by Using Sonic
- ResearchGate. (2019). Synthesis and Characterization Of Diethyl 4-Amino-1-(3-Chlorophenyl)
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. (2024).
Sources
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- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
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- 4. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Side Reactions of Isocyanates with Biomolecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isocyanates. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the side reactions of isocyanates with biomolecules. As highly reactive electrophiles, isocyanates are powerful tools for bioconjugation, but their utility can be compromised by a range of unintended reactions. Understanding and mitigating these side reactions is critical for experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the reactivity of isocyanates with biomolecules, providing a foundational understanding for troubleshooting more complex issues.
Q1: What are the primary targets for isocyanate reactions on a protein?
The primary targets for isocyanate reactions on proteins are nucleophilic functional groups. The reactivity generally follows this order:
-
Primary and Secondary Amines: The ε-amino group of lysine and the N-terminal α-amino group are the most reactive sites, forming stable urea linkages.[1][2][3][4] This reaction is often referred to as carbamoylation.[5][6][7]
-
Thiols (Sulfhydryl Groups): The sulfhydryl group of cysteine reacts with isocyanates to form a thiocarbamate linkage.[8][9]
-
Hydroxyl Groups: The hydroxyl groups of serine, threonine, and tyrosine react to form urethane linkages.[1] This reaction is generally slower than with amines.[1]
-
Carboxyl Groups: Carboxylic acids can react with isocyanates, though the reaction mechanism can be complex and may lead to the formation of amides with the loss of carbon dioxide.[10][11][12]
Q2: What is carbamoylation and why is it a concern?
Carbamoylation is a non-enzymatic post-translational modification where an isocyanate group reacts with a free amino group on a protein, most commonly the ε-amino group of lysine, to form a carbamoyl-lysine (homocitrulline).[6][13][14] This modification is a significant concern because it neutralizes the positive charge of the lysine residue, which can alter the protein's structure, function, and stability.[5][7] In drug development and bioconjugation, unintended carbamoylation can lead to loss of biological activity, altered immunogenicity, and reduced therapeutic efficacy.[7]
Q3: How does pH affect isocyanate reactions with biomolecules?
The pH of the reaction buffer is a critical parameter. Generally, higher pH increases the nucleophilicity of primary amines (by deprotonating the ammonium ion), thus accelerating their reaction with isocyanates. However, at very high pH, the hydrolysis of the isocyanate to an unreactive amine also becomes significantly faster. Therefore, a compromise is often necessary, with reactions typically performed in the pH range of 7.5 to 8.5 to favor aminolysis over hydrolysis. The reaction with sulfhydryl groups is also pH-dependent, as the thiolate anion is the reactive species.
Q4: Can isocyanates react with nucleic acids?
Yes, isocyanates can react with the exocyclic amino groups of DNA and RNA bases.[15][16] For example, methyl isocyanate has been shown to react with the N6 of adenine and the N4 of cytosine in DNA.[16] These adducts can potentially disrupt normal base pairing and affect DNA replication and transcription.[15]
Q5: What is the stability of the adducts formed between isocyanates and biomolecules?
-
Urea (from amines): Generally considered very stable.
-
Thiocarbamate (from thiols): Can be reversible, especially under physiological conditions.[8][9] This reversibility suggests that thiol-containing proteins could act as carriers for isocyanates.[9]
-
Urethane (from hydroxyls): Generally stable.
-
Amide (from carboxylic acids): Stable.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving isocyanates and biomolecules.
Problem 1: Low Conjugation Efficiency or Complete Failure of Conjugation
Possible Cause: Hydrolysis of the isocyanate.
Explanation: Isocyanates are highly susceptible to hydrolysis, reacting with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[17][18] This side reaction consumes the isocyanate, making it unavailable for conjugation to the target biomolecule. The rate of hydrolysis is significantly influenced by pH and the presence of catalysts.[17][19]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the isocyanate reagent before adding it to the aqueous reaction buffer. Minimize the amount of organic solvent to avoid protein denaturation.
-
Optimize pH: Perform the conjugation at a slightly alkaline pH (7.5-8.5) to favor the reaction with deprotonated amines over hydrolysis. Avoid highly basic conditions.
-
Control Temperature: While elevated temperatures can increase reaction rates, they can also accelerate hydrolysis.[17] Start with reactions at room temperature or 4°C and optimize as needed.
-
Increase Reagent Concentration: Use a molar excess of the isocyanate reagent to compensate for losses due to hydrolysis. However, be aware that this can increase the risk of non-specific modifications.
Problem 2: Loss of Biological Activity of the Protein After Conjugation
Possible Cause 1: Modification of critical amino acid residues.
Explanation: Isocyanates can react with various amino acid side chains, and if these modifications occur within the active site, binding site, or at a residue critical for proper folding, the protein's biological activity can be compromised.[5][7] For example, the carbamoylation of a lysine residue essential for substrate binding will likely inactivate an enzyme.[20]
Troubleshooting Steps:
-
Site-Directed Mutagenesis: If the critical residues are known, they can be mutated to less reactive amino acids to protect them from modification.
-
Use of Protecting Groups: Temporarily block critical functional groups on the protein before introducing the isocyanate. This is a more complex approach but can be highly effective.
-
Competitive Inhibition: If the reaction is intended to be near a specific binding site, the presence of a ligand or substrate during the conjugation can protect residues in that site.
-
Optimize Stoichiometry: Reduce the molar excess of the isocyanate to minimize random, non-specific modifications.
Possible Cause 2: Protein cross-linking.
Explanation: Diisocyanates or molecules with multiple isocyanate groups can cross-link proteins, leading to aggregation and precipitation.[2][21] This is particularly problematic at high protein concentrations.
Troubleshooting Steps:
-
Control Stoichiometry: Use a lower molar ratio of the diisocyanate to the protein.
-
Reduce Protein Concentration: Perform the conjugation at a lower protein concentration to decrease the likelihood of intermolecular cross-linking.
-
Analytical Characterization: Use techniques like SDS-PAGE and size-exclusion chromatography to detect the formation of high-molecular-weight aggregates.
Problem 3: Unexpected Mass Shifts or Multiple Adducts Detected by Mass Spectrometry
Possible Cause: Reaction with multiple nucleophilic residues.
Explanation: Due to the broad reactivity of isocyanates, a single protein can be modified at multiple sites, including lysine, N-terminus, cysteine, serine, threonine, and tyrosine.[1][8][22] This will result in a heterogeneous mixture of products with different mass shifts.
Troubleshooting Steps:
-
Peptide Mapping: Use mass spectrometry-based peptide mapping to identify the specific sites of modification. This involves digesting the modified protein and analyzing the resulting peptides.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the extent of modification.
-
pH Optimization: As the reactivity of different nucleophiles is pH-dependent, adjusting the pH can favor modification at certain sites over others. For example, a lower pH will favor reaction with the more acidic sulfhydryl group of cysteine over the more basic amino group of lysine.
III. Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with an Isocyanate
-
Protein Preparation: Prepare the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). Adjust the pH to 7.5-8.5.
-
Isocyanate Solution Preparation: Immediately before use, dissolve the isocyanate reagent in an anhydrous organic solvent (e.g., DMSO or DMF) to a high concentration (e.g., 100 mM).
-
Conjugation Reaction: Add the desired molar excess of the isocyanate solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any unreacted isocyanate.
-
Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or diafiltration.
Protocol 2: Analysis of Isocyanate Adducts by Mass Spectrometry
-
Sample Preparation: After the conjugation reaction and purification, dilute the protein sample to a suitable concentration for mass spectrometry analysis.
-
Intact Mass Analysis: Analyze the intact protein by ESI-MS to determine the number of isocyanate adducts per protein molecule.
-
Peptide Mapping: a. Denature, reduce, and alkylate the protein sample. b. Digest the protein with a protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data against the protein sequence, including the expected mass modifications on potential reactive residues.
IV. Visualizing Reaction Pathways
Primary and Side Reactions of Isocyanates with Proteins
Caption: Primary and side reaction pathways of isocyanates with functional groups on proteins.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: A step-by-step workflow for troubleshooting low isocyanate conjugation efficiency.
V. Quantitative Data Summary
| Reaction Type | Nucleophile | Product | Relative Rate | Stability of Adduct |
| Primary Reaction | Amine (e.g., Lysine) | Urea | Very Fast[3] | Very Stable |
| Side Reaction | Water | Amine + CO2 | Fast (pH-dependent)[17] | N/A |
| Side Reaction | Thiol (e.g., Cysteine) | Thiocarbamate | Moderate | Reversible[8][9] |
| Side Reaction | Hydroxyl (e.g., Serine) | Urethane | Slow[1] | Stable |
| Side Reaction | Carboxyl (e.g., Aspartate) | Amide + CO2 | Variable | Stable |
VI. References
-
Berus, J., et al. (2013). Carbamylation of proteins--mechanism, causes and consequences. Postepy higieny i medycyny doswiadczalnej. [Link]
-
Diagram of possible reactions of isocyanates. (n.d.). ResearchGate. [Link]
-
Koeth, R. A., et al. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology. [Link]
-
Martinez-Reyes, I., & Chandel, N. S. (2025). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Molecular & Cellular Proteomics. [Link]
-
Enzymatic and inorganic protein carbamylation pathways. (n.d.). ResearchGate. [Link]
-
Butcher, B. T., et al. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Environmental Health Perspectives. [Link]
-
Sabbioni, G., & Schütze, A. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Journal of analytical toxicology. [Link]
-
Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives. [Link]
-
Mechanism reaction of carboxylic group with isocyanate, NCO, functional... (n.d.). ResearchGate. [Link]
-
The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (2025). Journal of the American Chemical Society. [Link]
-
Lenthall, J. T., & Williams, J. M. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. [Link]
-
Reactive polymers based on blocked isocyanates : development of synthetic methods for bioconjugation. (n.d.). NIMBE - IRAMIS. [Link]
-
Segerback, D., & Tornqvist, M. (2000). Studies on the methyl isocyanate adducts with globin. Amino acids. [Link]
-
Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. [Link]
-
Induced Bioconjugation via On-Demand Isocyanate Formation. (n.d.). ResearchGate. [Link]
-
Induced Bioconjugation via On-Demand Isocyanate Formation. (2025). PubMed. [Link]
-
Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (n.d.). SciELO. [Link]
-
Methyl isocyanate. (n.d.). Wikipedia. [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
-
Can anyone throw light on isocyanide and protein interactions? (2015). ResearchGate. [Link]
-
1.2.1 - Isocyanate Reactions. (n.d.). poliuretanos. [Link]
-
Induced Bioconjugation via On-Demand Isocyanate Formation. (2025). ACS Publications. [Link]
-
Conformational changes of the phenyl and naphthyl isocyanate-DNA adducts during DNA replication and by minor groove binding molecules. (2013). Nucleic Acids Research. [Link]
-
What conditions are required to react isocyanate with COOH or OH groups? (2019). ResearchGate. [Link]
-
Reaction of Isocyanates with water. (n.d.). ResearchGate. [Link]
-
Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins. (n.d.). King Industries. [Link]
-
Side reaction with amine groups via isocyanate generation. (n.d.). ResearchGate. [Link]
-
Mechanism of the Water-lsocyanate Reaction. (n.d.). Industrial & Engineering Chemistry. [Link]
-
Method for removing non-reacted isocyanate from its reaction product. (2010). Google Patents.
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (n.d.). Semantic Scholar. [Link]
-
Industrial byproducts as adhesive allies: Unraveling the role of proteins and isocyanates in polyurethane wood bonding. (2024). BioResources. [Link]
-
Method For Removing Non-Reacted Isocyanate From Its Reaction Product. (2011). Google Patents.
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). Bioconjugate Chemistry. [Link]
-
Micro-encapsulation. (n.d.). Wikipedia. [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. (n.d.). Werner Blank. [Link]
-
Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. (n.d.). ResearchGate. [Link]
-
Isolation of methylcarbamoyl-adducts of adenine and cytosine following in vitro reaction of methyl isocyanate with calf thymus DNA. (1989). Chemical Research in Toxicology. [Link]
-
A water-stable protected isocyanate glass array substrate. (n.d.). PubMed. [Link]
-
Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. (2001). Chemical Research in Toxicology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. poliuretanos.net [poliuretanos.net]
- 4. Industrial byproducts as adhesive allies: Unraveling the role of proteins and isocyanates in polyurethane wood bonding :: BioResources [bioresources.cnr.ncsu.edu]
- 5. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Conformational changes of the phenyl and naphthyl isocyanate-DNA adducts during DNA replication and by minor groove binding molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of methylcarbamoyl-adducts of adenine and cytosine following in vitro reaction of methyl isocyanate with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. wernerblank.com [wernerblank.com]
- 20. researchgate.net [researchgate.net]
- 21. paint.org [paint.org]
- 22. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Welcome to the technical support center for the synthesis and optimization of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-isocyanato-1,3,5-trimethyl-1H-pyrazole?
A1: The most prevalent and effective method for synthesizing aryl isocyanates like 4-isocyanato-1,3,5-trimethyl-1H-pyrazole from its corresponding carboxylic acid is the Curtius rearrangement.[1][2][3] This reaction involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas.[2] It is generally favored for its mild reaction conditions and tolerance of a wide variety of functional groups.[2] Phosgene-free methods are increasingly preferred due to the high toxicity and handling risks associated with phosgene.[4][5]
Q2: What are the primary safety concerns when working with isocyanates?
A2: Isocyanates are highly reactive compounds and pose significant health risks.[6][7] Key safety precautions include:
-
Respiratory Protection: Isocyanates are potent respiratory irritants and sensitizers, potentially causing asthma.[6] Always work in a well-ventilated fume hood and use appropriate respiratory protection.[7][8]
-
Dermal and Eye Protection: They can cause skin and eye irritation, rashes, and blistering.[6] Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Engineering Controls: Utilize engineering controls like exhaust ventilation systems to minimize exposure.[8]
-
Handling and Storage: Store isocyanates in a cool, dry place, away from moisture, as they react with water.[10]
Q3: How can I monitor the progress of the reaction?
A3: In-situ monitoring using Fourier-Transform Infrared (FTIR) spectroscopy is an excellent method for tracking the reaction in real-time.[11] The strong, characteristic absorption band of the isocyanate group (-NCO) around 2250-2275 cm⁻¹ allows for precise monitoring of its formation and consumption. This technique helps in determining the reaction endpoint and can prevent the formation of byproducts due to prolonged reaction times or excessive heating.[11] Thin-Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.
Q4: What are the common impurities or byproducts I should be aware of?
A4: The most common byproduct is the corresponding symmetric urea, formed from the reaction of the isocyanate with any trace amounts of water that might be present.[12] Water reacts with the isocyanate to form an unstable carbamic acid, which then decarboxylates to a primary amine. This amine can then react with another molecule of isocyanate to form the urea. Other potential side reactions include the formation of ureas from reactions with amine impurities, and polymerization of the isocyanate.[4][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole via the Curtius rearrangement.
Issue 1: Low or No Yield of Isocyanate
Potential Causes & Solutions
-
Incomplete Acyl Azide Formation: The initial step of converting the carboxylic acid to the acyl azide is crucial.
-
Troubleshooting: Ensure your starting carboxylic acid is completely dry. Water can hydrolyze the activated intermediate.[12] The choice of base and solvent is also critical; triethylamine (Et3N) is a commonly used base.[12] Diphenylphosphoryl azide (DPPA) is a frequently used reagent for this one-pot procedure.[12]
-
-
Inefficient Rearrangement: The thermal decomposition of the acyl azide may not be optimal.
-
Troubleshooting: The reaction temperature is a critical parameter. It should be high enough to induce the rearrangement but not so high as to cause decomposition of the product. Typically, temperatures between 60-100°C are effective.[1] Monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak.
-
-
Reaction with Moisture: As mentioned, isocyanates readily react with water.
-
Troubleshooting: Rigorously dry all solvents and glassware before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low isocyanate yield.
Issue 2: Presence of Symmetric Urea Byproduct
Potential Cause & Solution
-
Water Contamination: This is the primary cause of urea formation.
-
Troubleshooting:
-
Drying of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are rigorously dried. Molecular sieves can be used to dry solvents.
-
Inert Atmosphere: Conduct the entire reaction and workup under a dry, inert atmosphere (N₂ or Ar).
-
Purification: If urea has formed, it can often be separated from the desired isocyanate by recrystallization or column chromatography. Pyrazole compounds can sometimes be purified by acid-base extraction or recrystallization from solvents like ethanol-water mixtures or ethyl acetate.[13]
-
-
Issue 3: Product Instability or Polymerization
Potential Causes & Solutions
-
Elevated Temperatures: Prolonged heating or excessively high temperatures can lead to the polymerization of the isocyanate.
-
Troubleshooting: Use the lowest effective temperature for the Curtius rearrangement and monitor the reaction closely to avoid unnecessary heating after completion.
-
-
Presence of Catalysts: Certain impurities can catalyze the polymerization of isocyanates.
-
Troubleshooting: Ensure all glassware is clean and free of any residues that could act as catalysts.
-
-
Improper Storage: Isocyanates can degrade over time, especially if not stored correctly.
-
Troubleshooting: Store the purified 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in a tightly sealed container under an inert atmosphere, in a refrigerator or freezer to prolong its shelf life.
-
Experimental Protocols
Optimized Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole via Curtius Rearrangement
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-carboxy-1,3,5-trimethyl-1H-pyrazole
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-carboxy-1,3,5-trimethyl-1H-pyrazole (1 equivalent) and anhydrous toluene.
-
Stir the suspension and add triethylamine (1.1 equivalents).
-
Slowly add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the acyl azide.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the reaction by TLC for the disappearance of the starting material and by IR for the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in a minimum amount of hot, anhydrous hexane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold, anhydrous hexane, and dry under vacuum.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene | Aprotic, high enough boiling point for rearrangement. |
| Base | Triethylamine (Et₃N) | Activates the carboxylic acid for reaction with DPPA. |
| Azide Source | DPPA | Efficient for one-pot acyl azide formation.[12] |
| Temperature | 80-100°C | Optimal for inducing the Curtius rearrangement without product degradation.[1] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture. |
Analytical Methods
-
Infrared (IR) Spectroscopy: The most direct method to confirm the presence of the isocyanate group is by observing its strong, characteristic absorption band in the IR spectrum between 2250 and 2275 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the overall structure of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to confirm the molecular weight of the product and to identify and quantify any impurities.[14] For quantitative analysis, derivatization of the isocyanate may be necessary.[14]
Reaction Mechanism
The synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole via the Curtius rearrangement proceeds through a concerted mechanism.
Caption: The Curtius rearrangement mechanism.
References
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
-
Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]
-
Isocyanates. WorkSafeBC. [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
How To Get Isocyanate? - PMC. PubMed Central - NIH. [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC. NIH. [Link]
-
The Risks of Isocyanates and Staying Safe. DOD Technologies. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. [Link]
-
Isocyanate. Wikipedia. [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. CDC. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
Curtius Rearrangement. Common Conditions. [Link]
- Process for the purification of pyrazoles.
-
Isocyanate Reactions. Mettler Toledo. [Link]
- Method for purifying pyrazoles.
-
Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC. PubMed Central. [Link]
-
Isocyanate side reactions. ResearchGate. [Link]
- Procedure for the purification of pyrazoles.
-
Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
How To Get Isocyanate? ACS Omega. ACS Publications - American Chemical Society. [Link]
-
4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Cenmed Enterprises. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. [Link]
-
Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. [Link]
-
4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed. [Link]
- Non-phosgene route to the manufacture of organic isocyanates.
-
Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... ResearchGate. [Link]
-
4-isocyanato-1-methyl-1H-pyrazole. PubChem. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
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- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
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- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Welcome to the technical support center for handling 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions for a common challenge in organic synthesis: the detection, quenching, and removal of unreacted isocyanates from a reaction mixture. Ensuring the complete removal of these highly reactive species is paramount for the purity of your final compound, the reproducibility of your results, and laboratory safety.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: How can I confirm the presence of unreacted 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in my reaction mixture?
A1: Before proceeding to purification, it is crucial to confirm the presence and approximate amount of residual isocyanate. Several methods are available, ranging from quick qualitative checks to precise quantitative analysis.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is the most rapid and straightforward method. The isocyanate functional group (–N=C=O) exhibits a strong, sharp, and highly characteristic absorbance peak between 2250 and 2275 cm⁻¹ . The presence of a peak in this region is a definitive indicator of unreacted isocyanate. You can monitor the progress of a quenching reaction by observing the disappearance of this peak.
-
Thin-Layer Chromatography (TLC): While less direct than FTIR, TLC can be effective. Co-spot your reaction mixture with a standard of the starting isocyanate. Isocyanates are reactive and may show as a streak or react with the silica gel plate. A more reliable method is to take a small aliquot of the reaction, quench it with a few drops of a primary amine (like benzylamine), and then run the TLC. The appearance of the corresponding urea adduct, which can be visualized under UV light, confirms the presence of the isocyanate in the original mixture.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For quantitative analysis, chromatographic methods are preferred. These techniques typically require derivatization of the isocyanate to a stable, detectable compound (e.g., a urea or urethane derivative) prior to analysis.[1][2][3][4] GC-MS can also be used, often after hydrolyzing the isocyanate to its corresponding amine and then derivatizing it.[5]
-
Titration: A classic and accurate quantitative method involves adding a known excess of a standard amine solution (e.g., dibutylamine in a suitable solvent) to an aliquot of the reaction mixture. After the reaction is complete, the remaining unreacted amine is back-titrated with a standard acid solution. This method, outlined in standards like ASTM D2572, provides a precise measure of the isocyanate content.[1]
Q2: My reaction is complete, but I have a significant amount of unreacted isocyanate. What is the best quenching strategy?
A2: The most effective strategy is chemical quenching, also known as scavenging. This involves adding a nucleophilic reagent that rapidly and irreversibly reacts with the excess isocyanate. The choice of scavenger depends on the stability of your desired product and the ease of removing the resulting byproduct (typically a urea or urethane).
Isocyanates are electrophiles that readily react with various nucleophiles.[6][7][8] The general order of reactivity for common quenching agents is: primary amines > secondary amines >> alcohols ≈ water .
-
Amine-Based Scavengers: Primary and secondary amines react very quickly with isocyanates to form stable urea adducts.[6]
-
High-Boiling Point Amines (e.g., Dibutylamine): Effective for forming non-volatile ureas that can be easily separated from a nonpolar product by silica gel chromatography.
-
Polymer-Supported Amines (e.g., Aminomethylated Polystyrene): An excellent choice as the resulting urea is bound to the solid support and can be removed by simple filtration. This avoids introducing new soluble impurities into your reaction mixture.
-
-
Alcohol-Based Scavengers: Alcohols react with isocyanates to form carbamates (urethanes).[6][9]
-
Methanol or Isopropanol: These are often preferred because they are inexpensive, volatile, and the resulting carbamates are generally more soluble in organic solvents and easier to separate chromatographically than the corresponding ureas. A solution of isopropyl alcohol and ammonia in water can also be used for neutralization.[10]
-
-
Water: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to the corresponding primary amine and carbon dioxide gas.[6] While effective, this method should be used with caution. The amine generated can potentially react with your desired product, and the evolution of CO₂ can cause foaming or pressure buildup.
For a detailed comparison of common scavengers, please refer to Table 1 in the "Protocols and Data" section.
Q3: I've quenched the excess isocyanate, but now I'm struggling to remove the resulting urea/urethane byproduct. What are my options?
A3: Removing the scavenger adduct is a standard purification challenge. The optimal method depends on the physical properties of your desired product versus the byproduct.
-
Column Chromatography: This is the most common laboratory-scale solution.
-
Urea Byproducts: Ureas formed from amine scavengers are often highly polar. They tend to have low Rf values and can sometimes streak on silica gel. Using a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane) can help elute them from the column after your product has been collected.
-
Carbamate Byproducts: Carbamates from alcohol scavengers are typically less polar than ureas and are often easier to separate from the desired compound using standard silica gel chromatography.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification.[11] The goal is to find a solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature, while the urea/urethane byproduct remains in the mother liquor.
-
Liquid-Liquid Extraction: If the byproduct has significantly different solubility properties (e.g., a very polar urea), you may be able to remove it through a series of aqueous washes. For example, if your product is soluble in a nonpolar solvent like ethyl acetate, washing with dilute acid (e.g., 1M HCl) could protonate and extract a basic byproduct, while washing with a base could remove an acidic one.
-
Distillation: If your product is volatile and has a boiling point significantly different from the byproduct, distillation under reduced pressure can be a viable option.[12][13][14]
Q4: My product is sensitive to amines or alcohols. Are there alternative quenching methods?
A4: Yes. If your product contains functional groups that could react with common scavengers (e.g., esters sensitive to transesterification by methanol or electrophilic centers sensitive to amines), more inert or specialized quenching agents are required.
-
Sterically Hindered Amines: Using a bulky secondary amine like diisopropylamine can quench the isocyanate while being less nucleophilic towards other sensitive sites in your molecule due to steric hindrance.
-
Carefully Controlled Water Quench: As mentioned, water hydrolyzes the isocyanate to an amine and CO₂.[6] If the resulting 4-amino-1,3,5-trimethyl-1H-pyrazole is not reactive towards your product, this can be a clean method. The reaction should be performed cautiously in a well-ventilated fume hood to manage gas evolution.
-
Thiol-Based Scavengers: Thiols react with isocyanates to form thiocarbamates. They are strong nucleophiles and can be used as an alternative to amines or alcohols, although they may introduce issues with odor.
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the critical safety precautions when working with 4-isocyanato-1,3,5-trimethyl-1H-pyrazole?
A5: Isocyanates as a class of compounds are hazardous and require strict safety protocols. They are known respiratory and skin sensitizers, meaning repeated exposure can lead to severe allergic reactions, including occupational asthma.[15][16] They are also classified as potential human carcinogens.[16]
-
Engineering Controls: Always handle isocyanates in a certified chemical fume hood with proper airflow to prevent inhalation exposure.[15][17]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves offer better protection than latex. For prolonged handling, consider using thicker butyl rubber gloves.
-
Eye Protection: Chemical safety goggles are mandatory. For larger-scale operations, a full-face shield is recommended.[15]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
-
Spill and Waste Management: Have a spill kit ready. Small spills can be neutralized with a solution containing 10% isopropyl alcohol and 1% ammonia in water.[10] All isocyanate-contaminated waste should be collected in a designated, sealed container and disposed of according to your institution's hazardous waste procedures.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.[15]
Q6: Which solvents are recommended for reactions involving this isocyanate?
A6: The choice of solvent is critical to prevent unwanted side reactions.
-
Recommended Solvents: Aprotic, anhydrous solvents are strongly recommended. These include:
-
Solvents to Avoid: Protic solvents such as alcohols (methanol, ethanol) and water should be avoided unless they are intended to be a reactant, as they will react with the isocyanate group.[6]
Q7: Can I use heat to remove the unreacted isocyanate?
A7: It is not recommended to use heat as a primary method for removing unreacted isocyanates. While volatile, heating a reaction mixture containing an isocyanate can lead to several undesirable side reactions:
-
Trimerization: Isocyanates can trimerize at elevated temperatures to form highly stable isocyanurate rings, which can be difficult to remove.[6][20]
-
Allophanate/Biuret Formation: The excess isocyanate can react with the desired urethane or urea product to form allophanate or biuret linkages, respectively, introducing complex impurities.[21][22]
-
Decomposition: At very high temperatures (>300-400 °C), isocyanates and their derivatives can decompose, potentially leading to a complex and intractable mixture.[20][23]
Chemical quenching followed by standard purification techniques is a much safer and more controlled method for removal.
Section 3: Protocols and Data
Protocol 1: General Procedure for Quenching with a Nucleophilic Scavenger
-
Cool the Reaction: Once your primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C using an ice-water bath. This moderates the exothermic reaction of the quench.
-
Add the Scavenger: Slowly add the selected scavenging agent (refer to Table 1 ) to the stirred reaction mixture. A typical starting point is to use 1.5 to 3.0 molar equivalents relative to the initial excess of isocyanate.
-
Monitor the Quench: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor the disappearance of the isocyanate by FTIR by taking small aliquots. The peak at ~2270 cm⁻¹ should diminish and eventually disappear completely. This process can take from 30 minutes to a few hours.
-
Work-up: Once the isocyanate is fully consumed, proceed with your standard aqueous work-up and extraction procedure.
-
Purification: Purify the crude product using the appropriate method (e.g., column chromatography, recrystallization) to remove the scavenger adduct.
Protocol 2: Monitoring Isocyanate Consumption by FTIR
-
Prepare the Sample: Withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass pipette.
-
Dilute: Dilute the aliquot with a small amount of a dry, IR-transparent solvent (e.g., dichloromethane or chloroform).
-
Acquire Spectrum: Place a drop of the diluted sample between two salt plates (NaCl or KBr) or onto the crystal of a diamond ATR-FTIR accessory.
-
Analyze: Acquire the infrared spectrum. Look for the characteristic –N=C=O stretching peak between 2250-2275 cm⁻¹. The reaction is complete when this peak is no longer detectable above the baseline noise.
Table 1: Comparison of Common Quenching Agents (Scavengers)
| Scavenger | Molar Equivalents (Typical) | Relative Speed | Byproduct | Advantages | Disadvantages |
| Methanol | 2.0 - 5.0 | Moderate | Methyl Carbamate | Byproduct is often easy to remove via chromatography; scavenger is volatile and inexpensive. | Slower than amines; not suitable for base-sensitive substrates. |
| Dibutylamine | 1.5 - 3.0 | Very Fast | Dibutyl Urea | Very rapid and efficient reaction. | Byproduct can be difficult to separate chromatographically; scavenger is non-volatile. |
| Aminomethyl Polystyrene | 2.0 - 4.0 | Fast | Polymer-Bound Urea | Byproduct removed by simple filtration; introduces no new soluble impurities. | Higher cost; requires heterogeneous reaction conditions (stirring). |
| Water | 2.0 - 5.0 | Slow to Moderate | Amine + CO₂ | Inexpensive; byproducts can be volatile (CO₂) or basic (amine can be removed with an acid wash). | Generates gas (pressure!); resulting amine may be reactive; can be slow. |
Section 4: Visual Guides
Caption: Decision workflow for removing unreacted isocyanate.
Caption: Reaction schematic for isocyanate quenching pathways.
References
-
Wikipedia. Isocyanate. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
RSC Advances. Isocyanate-based multicomponent reactions. [Link]
-
PubMed. Liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact use. [Link]
-
California Department of Public Health (CDPH). Isocyanates: Working Safely. [Link]
-
Solubility of Things. Pyrazole. [Link]
-
ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. [Link]
-
DOD Technologies. The Risks of Isocyanates and Staying Safe. [Link]
-
ResearchGate. The Thermal Decomposition of Isocyanurates. [Link]
-
MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]
-
Scilit. The Thermal Decomposition of Isocyanurates. [Link]
-
MDPI. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]
-
SpringerLink. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
PMC. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. [Link]
-
ResearchGate. A laboratory comparison of analytical methods used for isocyanates. [Link]
-
MDPI. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. [Link]
- Google Patents.
-
Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]
-
PMC. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]
- Google Patents.
-
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. Chemical structure of the selected pyrazole derivatives. [Link]
-
European Patent Office. Method for scavenging acidic impurities from polymeric isocyanates. [Link]
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. [Link]
- Google Patents.
-
Justia Patents. Method for the purification of isocyanates. [Link]
-
ChemBK. 4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Cenmed Enterprises. 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. [Link]
-
Reddit. Safety measures for working with isocyanate. [Link]
-
ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
Georganics. 4-Isocyanato-1-methyl-1H-pyrazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. Method for scavenging acidic impurities from polymeric isocyanates - Patent 0263946 [data.epo.org]
- 12. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 15. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 16. dodtec.com [dodtec.com]
- 17. lakeland.com [lakeland.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Welcome to the technical support guide for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the identification and characterization of impurities associated with this highly reactive intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and general impurity profile of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Q1: What are the primary stability concerns for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole?
A1: The primary stability concern is the high reactivity of the isocyanate (-NCO) functional group.[1][2][3] This group is highly electrophilic and susceptible to reaction with nucleophiles. The most common reactant is ambient moisture (water), which leads to rapid degradation.
-
Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding primary amine (4-amino-1,3,5-trimethyl-1H-pyrazole) and carbon dioxide.
-
Self-Reaction/Oligomerization: The newly formed primary amine is nucleophilic and can react with another molecule of the parent isocyanate to form a substituted urea dimer. This process can continue, leading to oligomeric impurities.
-
Thermal Stress: Isocyanates can undergo thermal decomposition.[4] While specific data for this pyrazole is limited, heating should be minimized. Storage should be at low temperatures (e.g., 2-8°C or frozen) under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to prevent moisture ingress.[4]
Q2: What are the most likely impurities I should expect to find in my sample?
A2: Impurities can be broadly categorized into two classes: process-related impurities (from synthesis) and degradation products.
-
Process-Related Impurities:
-
Unreacted Starting Materials: The synthesis of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] The subsequent conversion of the 4-amino group to an isocyanate (e.g., via phosgenation) may leave unreacted 4-amino-1,3,5-trimethyl-1H-pyrazole .
-
Regioisomers: Depending on the synthetic route for the pyrazole core, regioisomers could form, although the substitution pattern of 1,3,5-trimethyl pyrazole is generally well-controlled.[5]
-
-
Degradation Products:
-
4-amino-1,3,5-trimethyl-1H-pyrazole: Formed via hydrolysis.
-
N,N'-bis(1,3,5-trimethyl-1H-pyrazol-4-yl)urea: The urea dimer formed from the reaction of the parent isocyanate with its amine degradation product. This is often a major impurity in older or improperly stored samples.
-
Part 2: Analytical Strategy & Troubleshooting
This section provides a question-and-answer guide to troubleshoot common issues encountered during the analytical characterization of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole and its impurities.
Chromatographic Analysis (HPLC/UHPLC)
Q3: My HPLC analysis shows poor peak shape and drifting retention times for the main compound. What is causing this?
A3: This is a classic symptom of analyzing a highly reactive compound like an isocyanate without proper precautions. The isocyanate group can react with trace amounts of water in the mobile phase or even with the silica surface of the column, leading to on-column degradation.
Senior Application Scientist's Insight: To overcome this, derivatization is the industry-standard approach .[8][9][10] By converting the reactive isocyanate into a stable derivative, you can achieve robust and reproducible chromatography. 1-(2-Pyridyl)piperazine (1,2-PP) or dibutylamine (DBA) are excellent derivatizing agents that react quickly with the isocyanate to form a stable urea derivative that is easily analyzed by reverse-phase HPLC.[8][11]
Q4: I see a new peak growing in my chromatogram over time, even in my prepared analytical sample. What is it?
A4: This is most likely the urea dimer impurity. Your sample is degrading in the autosampler vial. The solvent used for sample preparation is critical. If it contains even trace amounts of water, the parent isocyanate will hydrolyze to the amine, which then reacts with the remaining isocyanate to form the urea.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Prepare all samples in high-purity, anhydrous solvents such as acetonitrile or dimethylformamide (DMF).
-
Limit Sample Exposure: Keep sample vials capped and minimize the time they sit in the autosampler before injection.
-
Derivatize Immediately: The most robust solution is to add a derivatizing agent directly to your sample preparation solvent. This will immediately "cap" the isocyanate, preventing further degradation.
Q5: How do I choose the right HPLC column and mobile phase for analyzing the derivatized impurities?
A5: For the stable urea derivatives (e.g., after reaction with 1,2-PP or DBA), a standard C18 column is an excellent choice.[11][12] These derivatives are significantly less polar than the parent isocyanate and its amine degradant, allowing for good separation.
-
Recommended Column: A high-quality C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) provides excellent resolution.
-
Mobile Phase A: Water with 0.1% formic acid (for good peak shape and MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10-20% B) and ramp up to a high percentage (e.g., 90-95% B) to elute the relatively nonpolar urea derivatives.
Mass Spectrometry (MS) Analysis
Q6: I am using LC-MS. What are the expected mass-to-charge ratios (m/z) for the parent compound and its key impurities?
A6: Using electrospray ionization in positive mode (ESI+), you should look for the protonated molecules [M+H]⁺. The table below summarizes the expected accurate masses.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (Parent) | C₇H₉N₃O | 151.17 | 152.0822 |
| 4-amino-1,3,5-trimethyl-1H-pyrazole (Amine Impurity) | C₆H₁₁N₃ | 125.17 | 126.1026 |
| N,N'-bis(1,3,5-trimethyl-1H-pyrazol-4-yl)urea (Urea Dimer) | C₁₃H₂₀N₆O | 276.34 | 277.1771 |
Q7: How can I use MS/MS to confirm the structure of the urea dimer impurity?
A7: Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. After isolating the precursor ion (m/z 277.1771 for the urea dimer), you can induce fragmentation. The expected fragmentation pattern would involve the cleavage of the urea linkage, which should yield a prominent fragment ion corresponding to the protonated pyrazole amine (m/z 126.1026) or a related fragment.
Part 3: Experimental Workflows and Protocols
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown peak in your sample.
Caption: Logical workflow for impurity identification.
Protocol: Derivatization and HPLC-MS Analysis
This protocol provides a self-validating method for the quantitative analysis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole and its primary impurities.
1. Reagents and Materials:
-
Anhydrous Acetonitrile (ACN), HPLC Grade
-
Water, LC-MS Grade
-
Formic Acid, LC-MS Grade
-
1-(2-Pyridyl)piperazine (1,2-PP), >98% purity
-
4-isocyanato-1,3,5-trimethyl-1H-pyrazole reference standard
-
4-amino-1,3,5-trimethyl-1H-pyrazole reference standard
-
N,N'-bis(1,3,5-trimethyl-1H-pyrazol-4-yl)urea reference standard
-
Class A volumetric flasks and pipettes
-
Autosampler vials with caps
2. Preparation of Solutions:
-
Derivatizing Solution (1 mg/mL 1,2-PP in ACN): Accurately weigh ~10 mg of 1,2-PP and dissolve in 10 mL of anhydrous ACN. This solution should be prepared fresh.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
3. Standard Preparation:
-
Prepare individual stock solutions of the parent compound and its two key impurities (~1 mg/mL) in anhydrous ACN.
-
Create a mixed standard working solution by diluting the stocks.
4. Sample Preparation (Derivatization):
-
Accurately weigh ~5 mg of the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole sample into a 10 mL volumetric flask.
-
Add 1 mL of the Derivatizing Solution (1,2-PP). Swirl gently and let stand for 15 minutes at room temperature to ensure complete reaction.
-
Dilute to the mark with anhydrous ACN.
-
Perform a further dilution as necessary to bring the concentration within the calibration range.
5. HPLC-MS System and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
-
MS Conditions (ESI+):
-
Gas Temp: 325 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor: 120 V
-
Mass Range: 100-1000 m/z
-
6. System Suitability and Validation:
-
Calibration: Prepare a 5-point calibration curve from the derivatized mixed standard solution. The correlation coefficient (r²) should be >0.995.
-
Precision: Inject a mid-level standard six times. The relative standard deviation (RSD) for the peak areas of all compounds should be <2.0%.
-
Specificity: Analyze a blank (ACN with derivatizing agent) to ensure no interfering peaks are present at the retention times of the analytes.
Impurity Formation Pathways
The following diagram illustrates the primary degradation pathways leading to common impurities.
Caption: Primary degradation pathways of the isocyanate.
References
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. Retrieved from [Link]
-
YouTube. (2015). Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Retrieved from [Link]
-
LCGC International. (n.d.). Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (2000). Synthesis, spectroscopic characterization, and structural systematics of new triorganophosphinecopper(I) poly(pyrazol-1-yl)borate complexes. Retrieved from [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Health and Safety Authority. (2010). Isocyanates. Retrieved from [Link]
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- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
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- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. youtube.com [youtube.com]
Handling moisture-sensitive 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
Technical Support Center: 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Introduction: 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a highly valuable heterocyclic building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the electrophilic isocyanate (-N=C=O) group, which readily undergoes nucleophilic addition with a wide range of partners, including amines and alcohols, to form stable urea and carbamate linkages, respectively.[3] However, this high reactivity also makes the compound exceptionally sensitive to moisture. This guide provides in-depth technical support, troubleshooting advice, and best-practice protocols to ensure successful and safe handling for researchers, scientists, and drug development professionals.
Section 1: The Critical Challenge: Moisture Sensitivity
The primary challenge in handling 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is its rapid and irreversible reaction with water. Even trace amounts of moisture, such as atmospheric humidity or residual water in solvents and on glassware, can lead to significant degradation of the reagent and compromise experimental outcomes.
The Hydrolysis Cascade: The reaction with water is not a simple quenching event. It initiates a cascade that consumes the starting material and generates unwanted byproducts:
-
Carbamic Acid Formation: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: This intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming the corresponding primary amine (4-amino-1,3,5-trimethyl-1H-pyrazole).[4]
-
Symmetrical Urea Formation: The newly formed, nucleophilic amine byproduct can then react with another molecule of the starting isocyanate to form a stable, often insoluble, symmetrical urea.
This cascade not only consumes two equivalents of the valuable isocyanate for every mole of water but also introduces a significant impurity (the urea) and can cause dangerous pressure buildup in sealed vessels due to CO₂ evolution.[5][6][7]
Caption: The hydrolysis pathway of an isocyanate, leading to reagent loss and byproduct formation.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the use of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Low or No Product Yield in Reaction | Reagent Degradation: The isocyanate was likely exposed to moisture prior to or during the reaction, leading to the formation of the unreactive symmetrical urea. | Solution: Always use freshly opened reagent or reagent that has been stored under a robust inert atmosphere (e.g., in a glovebox or desiccator).[8] Ensure all solvents are anhydrous and glassware is rigorously dried. Rationale: Preventing the hydrolysis cascade is paramount to ensuring the active isocyanate is available to react with your desired nucleophile. |
| White Precipitate Forms Upon Dissolving Reagent | Urea Impurity: The precipitate is almost certainly the symmetrical urea byproduct from moisture exposure. | Solution: If the reaction is not yet initiated, attempt to filter the solution under inert conditions to remove the urea. However, the stoichiometry will be incorrect. It is highly recommended to discard the stock solution and start with fresh reagent. Rationale: The urea is generally insoluble in common organic solvents and its presence indicates significant reagent degradation. Proceeding with the reaction will lead to inaccurate results and low yields. |
| Pressure Buildup in Reaction Vessel or Storage Container | CO₂ Evolution: Reaction with water produces carbon dioxide gas.[4][5] In a sealed container, this can lead to a dangerous pressure increase. | Solution: Never tightly seal a vessel containing isocyanates if moisture contamination is suspected. For reactions, ensure the setup is open to a pressure-relief system, such as an oil bubbler. For storage, ensure the container cap is secure but not excessively torqued if degradation is a possibility. Rationale: The pressure from CO₂ evolution can cause glassware to fail, leading to a chemical spill and potential exposure. |
| Inconsistent Results Between Experiments | Variable Moisture Contamination: Inconsistent drying of glassware, solvents, or inert atmosphere integrity can lead to varying degrees of reagent degradation. | Solution: Standardize your experimental setup. Implement a strict protocol for drying glassware (e.g., oven-drying at >120°C for at least 4 hours).[9][10] Use freshly distilled/dried solvents or purchase high-quality anhydrous solvents and handle them under inert gas. Rationale: Reproducibility requires eliminating variables. For moisture-sensitive chemistry, water is the most critical variable to control. |
| Reagent Bottle Appears Cloudy or Contains Solids | Advanced Degradation: The reagent has been significantly compromised by moisture.[11] | Solution: Do not use the reagent. Dispose of it according to your institution's hazardous waste guidelines. Rationale: A cloudy appearance or the presence of solids indicates widespread formation of the urea byproduct.[11] The concentration of active isocyanate is unknown and likely very low. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store 4-isocyanato-1,3,5-trimethyl-1H-pyrazole? A: The ideal storage method is in a glovebox with a low-moisture inert atmosphere (<1 ppm H₂O).[8][12] If a glovebox is unavailable, store the tightly sealed original container inside a desiccator containing a fresh, active desiccant (e.g., Drierite). For long-term storage, flushing the headspace of the container with dry argon or nitrogen before sealing can further protect the reagent.
Q2: What solvents are compatible with this reagent? A: Use only high-purity, anhydrous aprotic solvents. Recommended solvents include tetrahydrofuran (THF), dichloromethane (DCM), toluene, and acetonitrile. Ensure solvents are dried over molecular sieves or by distillation from an appropriate drying agent. Crucially, you must avoid protic solvents like alcohols, water, or primary/secondary amines, as they will react directly with the isocyanate.
Q3: How do I safely and accurately dispense a small quantity of the reagent? A: Use inert atmosphere techniques. The preferred method is to work in a glovebox. Alternatively, use a Schlenk line or a simple inert gas manifold. Briefly replace the container's cap with a rubber septum, insert a needle connected to an inert gas line to create a positive pressure, and withdraw the desired volume using a clean, oven-dried syringe.[9][10] The syringe needle should then be inserted directly into the reaction vessel, which is also under a positive pressure of inert gas.
Q4: What are the primary safety precautions I should take? A: Isocyanates are potent irritants to the respiratory tract, eyes, and skin, and can cause sensitization.[5][13] Always handle this compound in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[13] Avoid inhalation of vapors.
Q5: Can I just use a drying tube on my reaction flask for protection? A: A drying tube is not sufficient for protecting this highly reactive reagent. Drying tubes only prevent moisture from entering the flask via diffusion; they do not protect against the air (oxygen) already inside the flask, nor do they provide the positive pressure needed to prevent atmospheric ingress when adding reagents.[9] A full inert atmosphere setup (e.g., balloon or bubbler) is mandatory for achieving good results.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Glassware and Reaction Setup
This protocol ensures that the reaction environment is scrupulously free of water.
-
Glassware Selection: Choose appropriate round-bottom flasks, condensers, and addition funnels. Ensure all glassware is free of cracks or chips.
-
Cleaning: Wash glassware with soap and water, rinse thoroughly with deionized water, and then rinse with acetone to facilitate drying.
-
Oven Drying: Place all glassware, stir bars, and needles in a laboratory oven at a minimum of 125°C for at least 4 hours (overnight is preferred).[9][10]
-
Assembly: While still hot, assemble the glassware in the fume hood. Use a light coating of high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Inert Gas Purge: Immediately connect the assembled apparatus to a source of dry inert gas (argon or nitrogen) via a gas inlet adapter. The outlet should be connected to an oil bubbler to allow gas to escape and to provide a visual indicator of positive pressure.
-
Cooling: Allow the glassware to cool completely to room temperature under a gentle, positive flow of the inert gas.
-
Rationale: As the glassware cools, the gas inside contracts. A positive flow of inert gas prevents moist laboratory air from being drawn back into the apparatus.
-
Protocol 2: Transfer of the Reagent via Syringe
This protocol describes the transfer of the isocyanate from its storage bottle to the prepared reaction vessel.
-
Prepare Reaction Vessel: Ensure the reaction vessel from Protocol 1 is fully assembled, under a positive pressure of inert gas, and contains the desired anhydrous solvent.
-
Prepare Syringe: Use a clean, dry glass syringe and a long needle (e.g., 12-24 inches) that has been oven-dried with the glassware.[9][10] Flush the syringe with the inert gas from your manifold 5-10 times to remove any residual air and moisture.
-
Prepare Reagent Bottle: Briefly remove the cap of the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole bottle and replace it with a snug-fitting rubber septum.
-
Pressurize Bottle: Puncture the septum with a needle connected to your inert gas line to introduce a slight positive pressure.
-
Withdraw Reagent: Puncture the septum with the prepared syringe needle. Submerge the tip of the needle below the surface of the liquid and slowly withdraw a slightly larger volume of reagent than required.
-
Remove Bubbles & Adjust Volume: Invert the syringe and carefully push any gas bubbles back into the reagent bottle. Accurately adjust the volume to the desired amount by dispensing the excess back into the bottle.
-
Transfer to Reaction: Withdraw the syringe from the reagent bottle and quickly insert the needle through the septum on your reaction flask. Dispense the reagent into the reaction mixture.
-
Rinse Syringe: If desired, you can draw a small amount of the reaction solvent into the syringe and re-inject it into the flask to rinse any residual reagent.
-
Cleanup: Immediately clean the syringe and needle by rinsing with an appropriate dry solvent followed by a quenching solvent (like isopropanol) to safely react any remaining isocyanate before final cleaning.[10]
Section 5: Visual Workflow
Caption: Workflow for setting up a reaction under a safe and effective inert atmosphere.
References
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
(2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. [Link]
- Raspoet, G., et al. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Physical Chemistry A.
-
Isocyanates technical fact sheet. SafeWork NSW. [Link]
-
4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Cenmed Enterprises. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
-
Isocyanate. Cargo Handbook. [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
-
the manipulation of air.sensitive compounds. Neilson Lab. [Link]
-
RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Shivalik Solid Waste Management Ltd. [Link]
-
How Isocyanate-Handling Pumps Prevent Chemical System Failures?. Thomson Process. [Link]
-
Isocyanates: Working Safely. California Department of Public Health. [Link]
-
Common Problems with Moisture Analyzers. Carlton Scale. [Link]
-
Hydrolysis of isocyanate. YouTube. [Link]
-
Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Journal of the American Chemical Society. [Link]
-
Moisture Contamination of Polyurethanes. ResinLab. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Isocyanate Reactions. Mettler Toledo. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Isocyanate. Wikipedia. [Link]
-
How to Enhance Isocyanate Storage and Handling Safety?. Patsnap Eureka. [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
1,3,5-Trimethyl-1H-pyrazole. Chemsrc. [Link]
-
Chemical Properties of 1-Acetyl-4,5-dihydro-1H-pyrazole. Cheméo. [Link]
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- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. pcimag.com [pcimag.com]
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- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
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- 14. icheme.org [icheme.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Alkyl vs. Aryl Isocyanates for Researchers and Drug Development Professionals
In the vast landscape of chemical synthesis and polymer chemistry, isocyanates (R–N=C=O) stand out as highly versatile intermediates, pivotal in the production of a wide array of materials, from life-saving biomedical polyurethanes to industrial coatings and foams.[1][2] A fundamental understanding of their reactivity is paramount for researchers and drug development professionals seeking to design novel molecules and materials with tailored properties. This guide provides an in-depth comparison of the reactivity of two primary classes of isocyanates: alkyl and aryl isocyanates. We will delve into the underlying electronic and steric factors that govern their reaction kinetics, present comparative experimental data, and provide a detailed protocol for assessing their reactivity in your own laboratory.
The Core of Reactivity: Unpacking Electronic and Steric Effects
The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom, which is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines. The nature of the organic substituent ('R' group) directly attached to the nitrogen atom profoundly influences this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: The Decisive Factor
The primary differentiator between the reactivity of aryl and alkyl isocyanates lies in the electronic properties of the substituent.
-
Aryl Isocyanates: The aromatic ring in aryl isocyanates, such as phenyl isocyanate or methylene diphenyl diisocyanate (MDI), acts as an electron-withdrawing group.[3] This is due to the delocalization of the nitrogen's lone pair of electrons into the π-system of the aromatic ring. This delocalization reduces the electron density on the nitrogen atom, which in turn increases the partial positive charge on the adjacent carbonyl carbon, making it more electrophilic and, consequently, more reactive towards nucleophiles.[4][5] Aromatic isocyanates are therefore significantly more reactive than their aliphatic counterparts.[2][6]
-
Alkyl Isocyanates: In contrast, the alkyl groups in isocyanates like hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI) are electron-donating. They inductively push electron density towards the isocyanate group, which slightly reduces the electrophilicity of the carbonyl carbon, leading to a lower reaction rate compared to aryl isocyanates.[3]
This fundamental difference in electronic influence is a critical consideration in experimental design. For instance, reactions with aryl isocyanates often proceed readily at room temperature, whereas those involving alkyl isocyanates may require heating or the use of catalysts to achieve comparable reaction rates.[6]
Visualizing the Electronic Influence
The following diagram illustrates the key electronic differences that dictate the reactivity of alkyl versus aryl isocyanates.
Caption: Electronic effects on isocyanate reactivity.
Steric Hindrance: A Physical Barrier to Reaction
Beyond electronics, the three-dimensional arrangement of atoms around the isocyanate group plays a crucial role. Bulky substituents near the reactive center can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate.[7] This steric hindrance can be a significant factor for both alkyl and aryl isocyanates. For example, an ortho-substituent on an aromatic isocyanate can dramatically reduce its reactivity compared to its para-substituted isomer. Similarly, a tertiary alkyl isocyanate will be less reactive than a primary alkyl isocyanate.
When selecting an isocyanate for a specific application, it is essential to consider the steric profile of both the isocyanate and the reacting nucleophile. Highly hindered systems may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to overcome the activation energy barrier.[7]
Comparative Reactivity: A Quantitative Look
The difference in reactivity between alkyl and aryl isocyanates is not merely qualitative; it can be quantified through kinetic studies. The reaction of isocyanates with nucleophiles, such as alcohols to form urethanes, typically follows second-order kinetics. The rate constants (k) provide a direct measure of reactivity.
| Isocyanate Type | Example | Relative Reactivity with Alcohols | Key Characteristics |
| Aryl Isocyanate | Phenyl Isocyanate, MDI, TDI | High | Electron-withdrawing aromatic ring enhances electrophilicity. Generally faster reaction rates.[2][3][6] |
| Alkyl Isocyanate | Hexamethylene Diisocyanate (HDI) | Moderate | Electron-donating alkyl group reduces electrophilicity. Slower reaction rates requiring catalysts or heat.[3] |
| Cycloaliphatic Isocyanate | Isophorone Diisocyanate (IPDI) | Low | Steric hindrance from the cyclohexane ring further reduces reactivity compared to linear alkyl isocyanates. |
Note: Relative reactivity is a general trend and can be influenced by specific substituents, solvents, and catalysts.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To provide a practical framework for assessing isocyanate reactivity, we present a detailed, step-by-step methodology for a comparative kinetic experiment. This protocol is designed to be a self-validating system, allowing for the direct comparison of different isocyanates under identical conditions.
Objective:
To determine and compare the second-order rate constants for the reaction of an aryl isocyanate (e.g., phenyl isocyanate) and an alkyl isocyanate (e.g., hexyl isocyanate) with a primary alcohol (e.g., 1-butanol) at a constant temperature.
Materials:
-
Phenyl Isocyanate (reagent grade)
-
Hexyl Isocyanate (reagent grade)
-
1-Butanol (anhydrous)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Dibutylamine (DBA) solution in toluene (for quenching)
-
Standardized Hydrochloric Acid (HCl) solution (for titration)
-
Bromophenol Blue indicator
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
Glassware (volumetric flasks, pipettes, burette, reaction vessel)
Experimental Workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. Polyurethane - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. pcimag.com [pcimag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Amine-Reactive Bioconjugation: A Comparative Analysis of NHS Esters and 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a cornerstone of innovation. The choice of reactive chemistry dictates the efficiency, specificity, and ultimate performance of the resulting bioconjugate. Among the various functional groups targeted for modification, primary amines on proteins and other biomolecules stand out due to their abundance and accessibility.
This guide provides a detailed, objective comparison between two classes of amine-reactive reagents: the universally adopted N-hydroxysuccinimide (NHS) esters and the less conventional, yet mechanistically distinct, isocyanates, with a specific focus on 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. While NHS esters are extensively characterized, publicly available data on the bioconjugation performance of this specific pyrazole isocyanate is limited. Therefore, this guide will leverage established principles of isocyanate chemistry to infer its potential characteristics, providing a comprehensive framework for understanding the relative merits of these two important classes of reagents.
Section 1: The Fundamentals of Amine-Reactive Bioconjugation
The Target: Primary Amines in Biomolecules
Primary amines (–NH2) are readily available on most proteins at two key locations: the N-terminus of the polypeptide chain and the ε-amino group of lysine residues.[1] Due to their typical positive charge at physiological pH, lysine residues are predominantly located on the protein surface, making them accessible for conjugation without requiring denaturation of the protein.[1] This accessibility and abundance make primary amines a primary target for non-specific (polyclonal) labeling of proteins.
The Objective: Crafting Stable Covalent Linkages
The ultimate goal of bioconjugation is to form a stable, covalent bond between the biomolecule and a payload (e.g., a fluorescent dye, a drug molecule, or a biotin tag). The stability of this linkage is paramount, as cleavage of the bond can lead to loss of function, off-target effects, and reduced efficacy in therapeutic and diagnostic applications.[2]
Section 2: The Gold Standard: N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of reagents for amine modification in bioconjugation, lauded for their high reactivity and the formation of stable amide bonds.[3][4]
Reaction Mechanism: Nucleophilic Acyl Substitution to Form Amide Bonds
The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[3][5]
Caption: Reaction of an NHS ester with a primary amine.
Critical Reaction Parameters
The efficiency of NHS ester conjugation is highly dependent on the reaction conditions:
-
pH: The optimal pH for NHS ester reactions is a delicate balance. The primary amine must be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of hydrolysis of the NHS ester also increases with pH. The generally accepted optimal pH range is 8.3 to 8.5.[6][7]
-
Buffer: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[7] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are commonly used.[8]
-
Temperature: Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for longer durations to accommodate proteins that may be sensitive to higher temperatures.[4]
The Inevitable Side Reaction: Hydrolysis
The primary competing reaction in NHS ester chemistry is hydrolysis, where water acts as a nucleophile, converting the reactive NHS ester to an unreactive carboxylic acid.[3] This reduces the efficiency of the desired conjugation. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[9] |
| 8.0 | 4 | ~1 hour[4] |
| 8.6 | 4 | 10 minutes[9] |
| 9.0 | Room Temperature | Minutes[10] |
Advantages and Limitations of NHS Esters
Advantages:
-
Well-characterized and extensively documented chemistry.
-
Forms highly stable amide bonds.[3]
-
High reactivity with primary amines.[5]
-
Commercially available with a wide variety of labels and linkers.
Limitations:
-
Susceptible to hydrolysis, which can reduce conjugation efficiency.[3]
-
Reaction with multiple lysine residues can lead to a heterogeneous mixture of conjugates.
-
Can exhibit some side reactions with other nucleophilic residues like serine, threonine, and tyrosine under non-optimal conditions.[10]
Detailed Experimental Protocol: Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye functionalized with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
NHS ester of the label.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[3]
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[3]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.[3]
-
Purify the Conjugate: Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label. Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[3]
Caption: Experimental workflow for protein labeling with NHS esters.
Section 3: An Alternative Pathway: Isocyanates for Bioconjugation, Featuring 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Isocyanates represent another class of amine-reactive reagents that proceed through a different reaction mechanism to form a highly stable urea linkage.[10]
Reaction Mechanism: Nucleophilic Addition to Form Urea Bonds
The reaction of an isocyanate with a primary amine is a nucleophilic addition reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group, forming a stable urea bond.[10]
Caption: Reaction of an isocyanate with a primary amine.
Physicochemical Properties of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
While detailed bioconjugation data is scarce, the basic chemical properties of this specific pyrazole isocyanate are known.
| Property | Value |
| Molecular Formula | C7H9N3O[3] |
| Molecular Weight | 151.17 g/mol [3] |
| CAS Number | 252956-48-2[5] |
Anticipated Reaction Characteristics of Aryl/Heterocyclic Isocyanates
Based on the general chemistry of isocyanates, we can infer the following characteristics for bioconjugation applications:
-
Reactivity and Selectivity: Isocyanates are highly reactive electrophiles.[11] This high reactivity can be a double-edged sword. While it can lead to rapid conjugation, it may also result in lower selectivity compared to NHS esters. Isocyanates have been shown to react with other nucleophilic amino acid side chains, and the N-terminus of proteins may react significantly faster than lysine residues at neutral or lower pH.[10]
-
Aqueous Stability: Aromatic isocyanates are generally known to be hydrolytically unstable, reacting with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7][12] This competing hydrolysis reaction would reduce the efficiency of bioconjugation in aqueous buffers. The hydrolysis of aryl isocyanates is typically faster than that of alkyl isocyanates.[13]
-
Stability of the Urea Linkage: The urea bond is exceptionally stable due to resonance effects, comparable in stability to the amide bond formed by NHS esters.[3][6] This suggests that bioconjugates formed via isocyanate chemistry would exhibit high stability under physiological conditions.
Potential Advantages and Postulated Limitations of Pyrazole Isocyanates
Potential Advantages:
-
Forms a highly stable urea linkage, offering an alternative to the amide bond.
-
The pyrazole moiety may confer unique solubility or stability properties to the reagent.
-
The high reactivity could potentially allow for conjugation under conditions where NHS esters are less effective, although this would need to be empirically determined.
Postulated Limitations:
-
High reactivity may lead to a lack of selectivity for primary amines, resulting in off-target modifications.
-
Likely to be highly susceptible to hydrolysis in aqueous buffers, requiring careful control of reaction conditions, possibly including the use of co-solvents.
-
Limited commercial availability with pre-functionalized labels compared to NHS esters.
-
Lack of established protocols and a robust body of literature for bioconjugation applications.
Generalized Experimental Protocol for Bioconjugation with an Isocyanate (Hypothetical)
This hypothetical protocol is based on the general principles of isocyanate chemistry and would require significant optimization for any specific application.
Materials:
-
Protein of interest in an amine-free, anhydrous-compatible buffer (e.g., borate buffer with co-solvent).
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole.
-
Anhydrous aprotic solvent (e.g., DMSO or DMF).
-
Quenching reagent (e.g., a small molecule primary amine like glycine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Isocyanate Solution: Immediately before use, dissolve the isocyanate in anhydrous DMSO or DMF.
-
Buffer Exchange: Ensure the protein is in a suitable buffer at a slightly alkaline pH to deprotonate the target amines. The buffer should be free of competing nucleophiles.
-
Conjugation: Add the isocyanate solution to the protein solution with rapid stirring. The reaction is expected to be very fast.
-
Quench: Add a quenching reagent to consume any unreacted isocyanate.
-
Purify: Purify the conjugate to remove byproducts and unreacted reagents.
Section 4: A Comparative Overview
| Feature | NHS Esters | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (Aryl Isocyanates) |
| Reactive Group | N-Hydroxysuccinimide Ester | Isocyanate |
| Resulting Linkage | Amide | Urea |
| Reaction pH | Optimal at 8.3-8.5[6][7] | Likely optimal at slightly alkaline pH |
| Selectivity | Primarily primary amines, some off-target reactivity[10] | Potentially less selective, may react with other nucleophiles[10] |
| Aqueous Stability of Reagent | Moderately stable, hydrolysis is a known competing reaction[3] | Expected to be low, highly susceptible to hydrolysis[7][13] |
| Stability of Linkage | High[3] | High[3][6] |
| Known Side Reactions | Hydrolysis, reaction with Ser, Thr, Tyr[3][10] | Hydrolysis, reaction with other nucleophiles[7][10] |
| Availability of Data | Extensive | Very limited |
Section 5: Conclusion and Future Directions
N-hydroxysuccinimide esters remain the workhorse of amine-reactive bioconjugation due to their well-understood chemistry, high reactivity towards primary amines, and the formation of stable amide bonds. A vast body of literature and a wide array of commercially available reagents support their use in a multitude of applications.
Isocyanates, such as 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, offer an alternative route to amine modification, yielding an equally stable urea linkage. However, the high reactivity of the isocyanate functional group presents a significant challenge in the aqueous environment of most bioconjugation reactions, with rapid hydrolysis being a major competing pathway. This high reactivity may also compromise the selectivity for primary amines.
While 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is commercially available, its utility as a bioconjugation reagent remains largely unexplored in the public domain. Further empirical studies are necessary to determine its reaction kinetics, aqueous stability, and selectivity in the context of protein modification. Such studies would be invaluable in ascertaining whether this and other heterocyclic isocyanates can offer tangible advantages over established methods and carve out a niche in the ever-expanding toolbox of the bioconjugation chemist.
References
-
Benchchem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
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Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing.
-
BOC Sciences. NHS Esters for Antibody Labeling.
-
Brown WE, Green AH, Cedel TE, Cairns J. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates.
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
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Furth lab. This protocol outlines antibody conjugation by NHS-esters.
-
BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
-
Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
-
ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
-
Scholars' Mine. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers.
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
-
Benchchem. A Comparative Guide to Bioconjugation Reagents: Alternatives to 5-Isocyanatopentanoic Acid.
-
PubMed. Conformational control of selectivity and stability in hybrid amide/urea macrocycles.
-
Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
-
Cenmed Enterprises. 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole.
-
ResearchGate. Reactions of isocyanates and various nucleophiles including hydroxyl,...
-
PubMed. Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones.
-
Durham E-Theses. Anion-Tuning of Supramolecular Gel Properties.
-
PubMed. Synthesis and surface properties of new ureas and amides at different interfaces.
-
PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
-
MDPI. Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats.
-
PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
-
PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity.
-
PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
-
A narrative about the dissolution of aromatic diisocyanates into aqueous environments.
-
ResearchGate. Relative reactivity's of various functional groups towards isocyanates.
-
PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
-
PubMed. In vivo testing of drug-linker stability.
-
BLDpharm. 4-Isocyanato-5-methyl-1-phenyl-1h-pyrazole.
-
NIH. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms.
-
PMC. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
-
ChemBK. 4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE.
-
NIH. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
-
ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
-
NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
-
ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
-
ResearchGate. 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.
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A Senior Application Scientist's Guide to LC-MS Analysis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole Reaction Products
Executive Summary
The analysis of reaction mixtures containing 4-isocyanato-1,3,5-trimethyl-1H-pyrazole and its derivatives presents a significant analytical challenge due to the high reactivity of the isocyanate functional group. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the qualitative and quantitative analysis of the primary reaction products: ureas and carbamates. We will explore the nuances of chromatographic separation and mass spectrometric detection, offering field-proven insights to guide method development. The recommended approach utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). This combination provides the necessary selectivity and sensitivity for resolving and identifying these structurally similar and often polar compounds. Detailed protocols, comparative data, and troubleshooting advice are provided to empower researchers in drug development and chemical synthesis to achieve robust and reliable analytical results.
The Analytical Challenge: Reactivity and Complexity
4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a heterocyclic isocyanate. The electrophilic carbon atom of the isocyanate group (–N=C=O) is highly susceptible to attack by nucleophiles. This inherent reactivity is key to its utility in synthesis but also complicates the analysis of its reaction outcomes. When developing synthetic routes, it is crucial to accurately characterize the resulting product mixture, which often includes the desired product alongside unreacted starting materials and various side-products.
The primary reactions of interest involve nucleophiles such as amines (R-NH₂), alcohols (R-OH), and residual water (H₂O), leading to the formation of substituted ureas, carbamates, and an unstable carbamic acid, respectively. The carbamic acid readily decarboxylates to form 1,3,5-trimethyl-1H-pyrazol-4-amine.
The analytical goal is to develop a method that can separate and identify these components within a single chromatographic run. LC-MS is the technique of choice for this application because many of the resulting urea and carbamate products are polar and may be thermally labile, making them unsuitable for Gas Chromatography (GC) analysis.[1]
Caption: General reaction pathways for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Comparative Analysis of LC-MS Methodologies
A robust LC-MS method is built upon two pillars: effective chromatographic separation (the "LC" part) and sensitive, specific detection (the "MS" part). The choices made for each will dictate the quality of the final data.
Chromatographic Separation (LC)
The goal of the LC is to separate the analyte of interest from the starting material, byproducts, and any other matrix components before they enter the mass spectrometer. Reversed-Phase (RP) chromatography is the most common and versatile mode for this type of analysis.[2][3][4]
| Parameter | C18 Column (Recommended) | C8 Column | HILIC Column |
| Stationary Phase | Octadecylsilane (non-polar)[5] | Octylsilane (non-polar) | Polar (e.g., bare silica, amide) |
| Separation Principle | Hydrophobic interactions. Non-polar compounds are retained longer.[3] | Similar to C18, but with less hydrophobic retention. | Partitioning into an adsorbed water layer. Retains polar compounds. |
| Best For | Broad applicability for moderately polar to non-polar compounds. Excellent starting point for method development.[4] | Compounds that are too strongly retained on a C18 column. | Very polar compounds that show little to no retention on RP columns.[6] |
| Expert Insight | The pyrazole reactant and its urea/carbamate products will have a range of polarities. A C18 column provides the best balance of retention and resolution for this mixture. The long alkyl chains offer sufficient hydrophobic interaction to retain the core structure, while differences in the appended "R" groups will drive the separation. | A C8 column could be a viable alternative if retention times on the C18 are excessively long, but it may sacrifice some resolution between closely related products. | HILIC is generally not the first choice here. While the final amine byproduct is quite polar, the reactant and larger urea/carbamate derivatives are likely hydrophobic enough for good retention in reversed-phase mode. |
Mobile Phase Selection: The choice of mobile phase is critical for achieving good peak shape and retention.
-
Solvents: Acetonitrile/Water is the preferred solvent system. Acetonitrile typically provides better peak shapes and lower backpressure than methanol.
-
Additives: The addition of a small amount of acid, typically 0.1% formic acid, is highly recommended. This serves two purposes:
-
Improves Peak Shape: It suppresses the ionization of any residual silanol groups on the silica-based stationary phase, minimizing peak tailing.
-
Enhances Ionization: It provides a source of protons (H+) that facilitates the formation of [M+H]+ ions in the ESI source, which is crucial for detection.[7]
-
-
Elution Mode: A gradient elution, starting with a high percentage of water and gradually increasing the percentage of acetonitrile, is essential. This will ensure that polar byproducts (like the final amine) elute early, while more hydrophobic reactants and products are retained and separated effectively as the mobile phase becomes less polar.[4]
Mass Spectrometric Detection (MS)
The mass spectrometer provides highly selective and sensitive detection, confirming the identity of eluting compounds based on their mass-to-charge ratio (m/z).
| Parameter | Electrospray Ionization (ESI) (Recommended) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | A high voltage is applied to a liquid to create an aerosol, forming ions in solution that are then desolvated.[8] | A corona discharge ionizes the mobile phase, which then transfers charge to the analyte molecules via chemical reactions. |
| Analyte Suitability | Excellent for polar to moderately polar, thermally labile molecules. It is a "soft" ionization technique, meaning it causes very little fragmentation and typically produces the protonated molecular ion [M+H]+.[8][9] | Better suited for less polar, more volatile compounds that are difficult to ionize by ESI. |
| Expert Insight | ESI is the ideal choice for this application. The pyrazole nitrogen atoms are basic and readily accept a proton in the acidic mobile phase, leading to efficient ionization and strong signals for the [M+H]+ ions.[10][11] This allows for straightforward determination of the molecular weight of each component. | APCI is less suitable as it can sometimes induce more in-source fragmentation, complicating spectral interpretation. The analytes are sufficiently polar for ESI. |
Detection Mode:
-
Full Scan: In method development, a full scan mode is used to acquire mass spectra across a wide m/z range (e.g., 100-1000 amu). This is essential for identifying unknown products and byproducts.
-
Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): Once the m/z values of the target compounds are known, SIM (on a single quadrupole MS) or MRM (on a tandem MS) can be used for quantitative analysis.[12][13] These modes offer significantly higher sensitivity and selectivity by monitoring only the specific m/z values of interest.[12]
Caption: A typical experimental workflow for LC-MS analysis.
Comparison with Alternative Analytical Techniques
While LC-MS is the recommended technique, it's important to understand its advantages relative to other common analytical methods.
| Technique | Pros | Cons |
| LC-MS | High sensitivity and selectivity.[12] Suitable for polar, non-volatile, and thermally labile compounds.[1] Provides molecular weight information. | Higher equipment cost. Matrix effects can suppress ionization.[14] |
| GC-MS | Excellent separation efficiency for volatile compounds. Well-established libraries for spectral matching. | Not suitable for non-volatile or thermally labile compounds like ureas and carbamates without derivatization. Derivatization adds complexity and potential for artifacts. |
| NMR Spectroscopy | Provides definitive structural information. Non-destructive. | Relatively low sensitivity, not ideal for trace analysis. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
| FTIR Spectroscopy | Good for identifying functional groups (e.g., presence of -N=C=O, C=O). Fast and simple. | Not suitable for analyzing complex mixtures. Does not provide separation or detailed structural information for individual components. |
Step-by-Step Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the analysis of a reaction between 4-isocyanato-1,3,5-trimethyl-1H-pyrazole and a primary amine.
4.1. Sample Preparation
-
Quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.
-
Take a 10 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 990 µL of a 50:50 acetonitrile/water solution. This 1:100 dilution minimizes column overloading and matrix effects.
-
Vortex the sample for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for analysis.
4.2. LC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| LC System | Standard HPLC or UHPLC system | UHPLC will provide faster analysis times and better resolution.[7] |
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size | A standard dimension C18 column provides a good balance of capacity and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for retaining polar analytes. Formic acid aids ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting hydrophobic analytes. |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min | A standard gradient to separate compounds across a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion. |
| MS System | Single Quadrupole or Tandem (QqQ, Q-TOF) MS | A single quad is sufficient for confirmation, while a tandem MS provides higher confidence and is necessary for MRM. |
| Ionization Mode | ESI Positive [M+H]+ | The pyrazole nitrogens are basic and will readily protonate. |
| Scan Range | 100 - 800 m/z | Covers the expected mass range of reactants and products. |
| Capillary Voltage | 3.5 kV | Typical voltage to achieve a stable electrospray. |
| Gas Temp | 325 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Nebulizing and drying gas flow rates need to be optimized for the specific instrument. |
4.3. Data Analysis and Validation
-
Blank Injection: Run a blank (50:50 acetonitrile/water) to ensure there is no system contamination or carryover.
-
Standard Injection: Inject a standard of the 4-isocyanato-1,3,5-trimethyl-1H-pyrazole starting material to determine its retention time and m/z.
-
Sample Injection: Analyze the prepared reaction mixture.
-
Peak Identification: Identify peaks in the chromatogram by extracting the expected ion masses. For example, if reacting with aniline (MW = 93.13 g/mol ) and starting isocyanate (MW = 151.16 g/mol ), the expected urea product would have an [M+H]+ of (151.16 + 93.13 + 1) = 245.29 m/z.
Trustworthiness: Troubleshooting & Expert Insights
-
Problem: No Peak for Isocyanate Reactant: The isocyanate is extremely reactive. If your reaction diluent contains nucleophiles (e.g., methanol instead of acetonitrile), the isocyanate will react before it even reaches the column. Solution: Ensure your sample diluent is non-reactive. Prepare samples immediately before analysis.
-
Problem: Broad, Tailing Peaks: This often indicates secondary interactions with the stationary phase or poor mobile phase pH. Solution: Ensure 0.1% formic acid is present in both mobile phases. If tailing persists for basic analytes, adding a small amount of ammonium formate (e.g., 10 mM) can sometimes improve peak shape.[15][16]
-
Problem: Multiple Peaks with the Same Mass: This could indicate the presence of isomers. For example, some isocyanates can form dimers or trimers (isocyanurates).[17] Solution: MS alone cannot distinguish isomers. Optimization of the chromatographic gradient is necessary to resolve them. Tandem MS (MS/MS) can sometimes provide fragment ions that help differentiate isomers.
References
- Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. ACS Publications.
-
A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Available at: [Link]
- Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library.
-
An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
- A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. ACS Publications.
-
A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. PubMed. Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Polar Compounds. SIELC Technologies. Available at: [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]
- A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry.
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. Available at: [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available at: [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. Available at: [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Environmental Protection Agency (EPA). Available at: [Link]
-
Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. LCGC International. Available at: [Link]
-
A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate. MDPI. Available at: [Link]
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A Spectroscopic Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole and its Derivatives for Advanced Research Applications
Introduction
Substituted pyrazoles are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their diverse biological activities and unique physicochemical properties make them a focal point for researchers in drug discovery and materials science. Among the myriad of functionalized pyrazoles, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole stands out as a versatile building block, enabling the facile introduction of a urea or carbamate linkage, which is prevalent in many biologically active molecules. A thorough spectroscopic understanding of this reagent and its derivatives is paramount for unambiguous structure elucidation, reaction monitoring, and quality control.
This comprehensive guide provides a detailed spectroscopic comparison of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with its synthetic precursor, 4-amino-1,3,5-trimethyl-1H-pyrazole. By presenting experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize these important chemical entities.
Molecular Structures and Synthetic Considerations
The core structure under investigation is the 1,3,5-trimethyl-1H-pyrazole ring, functionalized at the C4 position. The key transformation discussed is the conversion of the amine functionality in 4-amino-1,3,5-trimethyl-1H-pyrazole to the isocyanate group in 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
Figure 1: Molecular relationship between the precursor and the target compound.
Spectroscopic Comparison: A Detailed Analysis
The subsequent sections provide a comparative analysis of the key spectroscopic features of 4-amino-1,3,5-trimethyl-1H-pyrazole and the expected features of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This comparison will highlight the characteristic spectral changes associated with the conversion of the amine to the isocyanate group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most prominent difference between the precursor and the target compound is the appearance of a strong, sharp absorption band characteristic of the isocyanate group (-N=C=O).
| Functional Group | 4-Amino-1,3,5-trimethyl-1H-pyrazole (Experimental Data)[3] | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (Expected) |
| N-H Stretch (Amine) | ~3400-3200 cm⁻¹ (two bands for primary amine) | Absent |
| -N=C=O Stretch (Isocyanate) | Absent | ~2270 cm⁻¹ (strong, sharp) [4][5] |
| C-H Stretch (Alkyl) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C=N Stretch (Pyrazole Ring) | ~1600-1500 cm⁻¹ | ~1600-1500 cm⁻¹ |
| C-N Stretch (Amine) | ~1340-1250 cm⁻¹ | Absent |
Table 1: Comparison of key IR absorption frequencies.
The defining feature in the IR spectrum of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole will be the intense and characteristic asymmetric stretching vibration of the isocyanate group around 2270 cm⁻¹.[4][5] This peak is typically very sharp and falls in a region of the spectrum that is often free from other interfering absorptions. In contrast, the spectrum of the amine precursor is characterized by the presence of N-H stretching bands in the region of 3400-3200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
The ¹H NMR spectra of both compounds are expected to be relatively simple, showing signals for the three methyl groups. The primary difference will be the absence of the amine protons in the isocyanate derivative.
| Protons | 4-Amino-1,3,5-trimethyl-1H-pyrazole (Reference Data for similar pyrazoles) | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (Predicted) |
| N-CH₃ (pyrazole) | ~3.6-3.8 ppm (singlet, 3H) | ~3.7-3.9 ppm (singlet, 3H) |
| C3-CH₃ & C5-CH₃ | ~2.1-2.3 ppm (singlet, 6H) | ~2.2-2.4 ppm (singlet, 6H) |
| -NH₂ | Broad singlet, variable chemical shift | Absent |
Table 2: Comparison of ¹H NMR chemical shifts (in CDCl₃).
The chemical shifts of the methyl protons on the pyrazole ring are not expected to change significantly upon conversion of the amine to the isocyanate. The most notable change will be the disappearance of the broad singlet corresponding to the amine protons.
The ¹³C NMR spectrum will show a significant downfield shift for the carbon atom of the isocyanate group.
| Carbon | 4-Amino-1,3,5-trimethyl-1H-pyrazole (Reference Data for similar pyrazoles) | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (Predicted) |
| -N=C=O | Absent | ~120-130 ppm |
| C4 (pyrazole) | ~110-120 ppm | ~125-135 ppm |
| C3 & C5 (pyrazole) | ~140-150 ppm | ~140-150 ppm |
| N-CH₃ (pyrazole) | ~35-40 ppm | ~35-40 ppm |
| C3-CH₃ & C5-CH₃ | ~10-15 ppm | ~10-15 ppm |
Table 3: Comparison of ¹³C NMR chemical shifts (in CDCl₃).
The carbon of the isocyanate group is expected to resonate in the 120-130 ppm range. The C4 carbon of the pyrazole ring, being directly attached to the electron-withdrawing isocyanate group, is predicted to experience a downfield shift compared to its position in the amine precursor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Formula | Molecular Weight | Expected Fragmentation |
| 4-Amino-1,3,5-trimethyl-1H-pyrazole | C₆H₁₁N₃ | 125.17 | Loss of methyl group, fragmentation of the pyrazole ring.[3] |
| 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | C₇H₉N₃O | 151.17 | Loss of CO, loss of NCO, fragmentation of the pyrazole ring. |
Table 4: Mass spectrometry data.
The molecular ion peak in the mass spectrum of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is expected at m/z 151.17. A characteristic fragmentation pattern would involve the loss of a carbon monoxide molecule (28 Da) from the isocyanate group to give a nitrene intermediate, or the loss of the entire isocyanate radical (42 Da).
Experimental Protocols
While specific experimental data for the target compound is not available, the following are general protocols for acquiring the spectroscopic data discussed.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
General FT-IR Spectroscopy Protocol (ATR)
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample and subtract it from the sample spectrum.
General Mass Spectrometry Protocol (Electron Ionization)
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solids or through a gas chromatograph for volatile liquids.
-
Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Figure 2: General experimental workflow for synthesis and analysis.
Conclusion
The spectroscopic characterization of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is crucial for its effective utilization in synthetic chemistry. This guide provides a detailed comparative analysis of its expected spectroscopic features against its amine precursor. The key identifying feature for the successful synthesis of the isocyanate is the strong, sharp absorption band around 2270 cm⁻¹ in the IR spectrum. Furthermore, ¹³C NMR will show a characteristic signal for the isocyanate carbon, and mass spectrometry will confirm the correct molecular weight. By understanding these spectroscopic signatures, researchers can confidently synthesize, purify, and utilize this valuable chemical intermediate in their endeavors to develop novel molecules with significant biological and material properties.
References
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-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link][4]
-
CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link][5]
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- [Placeholder for a relevant reference on pyrazole synthesis.]
- [Placeholder for a relevant reference on isocyan
- [Placeholder for a relevant reference on spectroscopic techniques.]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(24), 6534-6547. [Link][1]
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A Comparative Guide to the Biological Activity of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole Adducts
This guide provides an in-depth technical comparison of the biological activities of adducts derived from 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the synthesis, anticancer, and antimicrobial potential of these compounds, benchmarking them against established alternatives and providing the experimental framework for their evaluation.
Introduction: The Pyrazole Scaffold and the Isocyanate Gateway
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its structural rigidity, capacity for hydrogen bonding, and dipole moment make it an ideal framework for interacting with diverse biological targets.[1] Notable drugs incorporating the pyrazole core include the anti-inflammatory agent Celecoxib and the multi-kinase inhibitor Ripretinib.[3][4]
The subject of this guide, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, serves as a highly versatile chemical intermediate. The isocyanate group (-N=C=O) is a potent electrophile that reacts readily with nucleophiles such as amines and alcohols. This reactivity provides a straightforward gateway to synthesize a vast library of derivative compounds, primarily ureas and carbamates. This strategy of creating adducts is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying peripheral chemical groups to optimize biological activity, selectivity, and pharmacokinetic properties.
Synthesis of Pyrazolyl Adducts: A Modular Approach
The primary utility of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is its ability to form stable adducts. The reaction with a primary or secondary amine yields a substituted urea, while reaction with an alcohol yields a carbamate. This modular synthesis allows for the rapid generation of a diverse chemical library for biological screening.
The choice to utilize an isocyanate intermediate is causal. It provides a high-yield, often single-step, pathway to urea and carbamate linkages, which are prevalent in pharmacologically active molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.[1]
Caption: Mechanism of action for pyrazolyl-urea kinase inhibitors.
Performance Comparison
To contextualize the potential of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole adducts, we compare their expected activity profile with AT9283 , a well-characterized pyrazol-4-yl urea clinical candidate that targets multiple kinases. [5]
| Compound/Class | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line Example | Reference |
|---|---|---|---|---|
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | ~3 (for Aurora A/B) | HCT116 (Colon) | [5] |
| Pyrazolyl-Urea Adducts (Hypothetical) | Aurora, EGFR, p38, etc. | 5 - 50 (projected) | HeLa (Cervical), A549 (Lung) | [1][6] |
| Sorafenib (Alternative Kinase Inhibitor) | B-Raf, VEGFR, PDGFR | 6 - 90 | Various | N/A |
| Etoposide (Standard Chemotherapy) | Topoisomerase II | >1000 (µM range) | Various | [6]|
Analysis: The data demonstrates that pyrazolyl-urea structures like AT9283 can achieve highly potent, low nanomolar inhibition of their target kinases. [5]Newly synthesized adducts from 4-isocyanato-1,3,5-trimethyl-1H-pyrazole would be screened against a panel of kinases and cancer cell lines. [7]An initial goal would be to achieve IC₅₀ values in the low micromolar to nanomolar range, which would be considered a successful outcome for a lead compound series. Compared to standard chemotherapies like Etoposide, these targeted agents are expected to be significantly more potent. [6]
Comparative Analysis of Antimicrobial Activity
The pyrazole scaffold is also a cornerstone in the development of antimicrobial agents. [8][9]Adducts formed from 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, particularly carboxamides and related ureas, have shown promise in this area. [10][11][12]The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Performance Comparison
The efficacy of novel antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. We compare the reported activity of pyrazole-4-carboxamide derivatives to standard antibiotics.
| Compound/Class | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungal Strains (MIC, µg/mL) | Reference |
| Novel Pyrazole Derivatives | S. epidermidis: 0.25 | E. coli: 0.25 | A. niger: 1.0 | [8] |
| Pyrazole-Carboxamides | S. aureus, B. subtilis: Good Activity | E. coli, P. aeruginosa: Good Activity | C. albicans: Good Activity | [10][11][12] |
| Ciprofloxacin (Standard) | S. epidermidis: 4.0 | E. coli: 0.5 | N/A | [8] |
| Clotrimazole (Standard) | N/A | N/A | A. niger: 2.0 | [8] |
Analysis: The experimental data reveals that specifically engineered pyrazole adducts can exhibit exceptional antimicrobial potency. In one study, a pyrazole derivative showed a MIC of 0.25 µg/mL against S. epidermidis, significantly outperforming the standard antibiotic Ciprofloxacin (MIC: 4.0 µg/mL). [8]Similarly, antifungal activity can be superior to standards like Clotrimazole. [8]This highlights the immense potential of adducts derived from 4-isocyanato-1,3,5-trimethyl-1H-pyrazole as leads for new anti-infective agents, particularly against resistant strains where novel scaffolds are urgently needed.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the primary assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity (Anticancer Screening)
This protocol assesses cell viability by measuring the metabolic activity of mitochondria. Live cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric measurement. [13][14] Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [14]* Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol. * 96-well cell culture plates.
-
Test compounds (dissolved in DMSO, then diluted in media).
-
Cancer cell line of interest (e.g., A549, HeLa).
-
Complete culture medium.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [13]2. Compound Treatment: Prepare serial dilutions of the pyrazole adducts in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. [15]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. [15]6. Solubilization: Carefully remove the medium and add 150 µL of the MTT solubilization solution to each well. 7. Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for MIC Determination (Antimicrobial Screening)
This is the gold-standard method for determining the MIC of an antimicrobial agent against a specific microorganism. [16][17] Materials:
-
96-well microtiter plates (U-bottom). [18]* Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium. [16]* Bacterial inoculum, standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL). [16]* Test compounds (dissolved in DMSO).
-
Standard antibiotic for quality control (e.g., Ciprofloxacin).
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 50 µL from the first column to the second, creating a 2-fold serial dilution across the plate. Discard the final 50 µL from the last column. [18]3. Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension 1:100 in broth to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final inoculum of ~7.5 x 10⁵ CFU/mL. [16]5. Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [16]7. Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [17]This can be assessed visually or by reading the optical density with a plate reader.
Conclusion and Future Perspectives
The adducts of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole represent a promising and synthetically accessible class of compounds with significant potential in drug discovery. The pyrazolyl-urea motif, in particular, is a validated pharmacophore for potent kinase inhibition, making these adducts strong candidates for development as targeted anticancer agents. [1][5]Furthermore, the demonstrated broad-spectrum antimicrobial activity of related pyrazole carboxamides suggests a parallel path for developing novel anti-infectives. [8][10] Future work should focus on synthesizing a diverse library of urea and carbamate adducts from this core intermediate to systematically explore the structure-activity relationship. Lead compounds identified through the assays described herein should be advanced into secondary screening, including kinase selectivity panels, in vivo efficacy models for cancer, and testing against clinically relevant drug-resistant microbial strains. The modular nature of this chemical platform provides a robust and efficient engine for the discovery of next-generation therapeutics.
References
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Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
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Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(5), 183-195. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2023). Molecules, 28(21), 7394. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(27), 19584-19602. [Link]
-
Broth microdilution. (n.d.). Grokipedia. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Broth Microdilution. (n.d.). International Journal of Anesthesia & Research. [Link]
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Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2020). Molecules, 25(24), 5996. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]
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Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents. (2022). ResearchGate. [Link]
-
Some examples of commercially available pyrazole derivatives as NSAIDs. (n.d.). ResearchGate. [Link]
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Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2007). Biochemistry, 46(22), 6545-6554. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules, 23(1), 105. [Link]
-
Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013). ResearchGate. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Arabian Journal of Chemistry, 10, S2723-S2729. [Link]
-
Celecoxib. (n.d.). PubChem. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules, 21(5), 638. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... (2024). RSC Medicinal Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry, 51(15), 4449-4452. [Link]
-
Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety... (2024). Journal of Biochemical and Molecular Toxicology. [Link]
-
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019). Molecules, 24(3), 562. [Link]
-
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019). PubMed. [Link]
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 903-909. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the precise functionalization of molecules is paramount. Isocyanates are a class of highly reactive electrophiles prized for their ability to form stable urea and carbamate linkages, making them invaluable tools for bioconjugation, derivatization, and the synthesis of complex molecular architectures. Among these, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole stands out as a versatile building block, combining the reactive isocyanate moiety with a substituted pyrazole core—a privileged scaffold in medicinal chemistry.
However, the very reactivity that makes this compound so useful also presents significant challenges in its synthesis, purification, and quality control. The presence of even minor impurities can lead to ambiguous biological data, failed conjugations, and compromised final product quality. This guide, therefore, provides a comprehensive framework for the rigorous purity assessment of synthesized 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, offering a comparative analysis of orthogonal analytical techniques and presenting supporting data to guide researchers in ensuring the integrity of their synthetic endeavors.
The Synthetic Landscape and Potential Impurities
The most common laboratory-scale synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole involves the reaction of its corresponding amine precursor, 4-amino-1,3,5-trimethyl-1H-pyrazole, with a phosgene equivalent. For safety reasons, solid triphosgene (bis(trichloromethyl) carbonate) is often preferred over gaseous phosgene.[1] A general synthetic scheme is depicted below.
Figure 1: General synthetic route to 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
This synthetic route, while generally efficient, can introduce several classes of impurities that must be monitored:
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-amino-1,3,5-trimethyl-1H-pyrazole.
-
Phosgene-Related Impurities: Unreacted triphosgene or its decomposition products can persist, even through aqueous workups.[2]
-
Symmetrical Urea Byproduct: If the stoichiometry is not carefully controlled, the newly formed isocyanate can react with the starting amine to form a symmetrical urea, a common impurity in isocyanate syntheses.[2]
-
Hydrolysis Product: Isocyanates are highly susceptible to hydrolysis, which converts them back to the corresponding amine. This can occur during the reaction workup or upon storage if exposed to moisture.
A Multi-Pronged Approach to Purity Verification
No single analytical technique is sufficient to fully characterize the purity of a reactive compound like 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
Chromatographic Purity Assessment: HPLC-UV and GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination. Due to the high reactivity of the isocyanate group, direct analysis can be challenging. A common and robust strategy involves derivatization of the isocyanate with an amine, such as dibutylamine (DBA) or 1-(2-pyridyl)piperazine, to form a stable urea derivative that can be easily analyzed by reversed-phase HPLC with UV detection.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities. Similar to HPLC, derivatization is often necessary. The isocyanate can be converted to its corresponding amine via hydrolysis and then analyzed.[5]
| Parameter | HPLC-UV (after derivatization) | GC-MS (after hydrolysis/derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on boiling point and polarity, detection by mass. |
| Primary Use | Quantitation of the main component and non-volatile impurities. | Identification of volatile impurities and starting materials. |
| Sample Prep | Derivatization to a stable urea. | Hydrolysis to the corresponding amine and derivatization. |
| Typical Column | C8 or C18 reversed-phase. | Capillary column (e.g., DB-5ms). |
| Pros | High precision and accuracy for quantification. | High sensitivity and structural information from mass spectra. |
| Cons | Indirect analysis requires a stable derivative. | Can be destructive to the original molecule. |
Spectroscopic Identification and Purity Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy is an indispensable tool for the qualitative assessment of isocyanate synthesis. The isocyanate functional group (-N=C=O) has a strong, characteristic stretching vibration that appears in a relatively uncongested region of the IR spectrum, typically between 2250 and 2285 cm⁻¹.[6][7] The disappearance of the N-H stretching bands of the starting amine and the appearance of the strong isocyanate band provide clear evidence of reaction completion. The absence of a broad O-H stretch (around 3300 cm⁻¹) is indicative of the absence of significant hydrolysis.
Figure 2: Workflow for FTIR analysis of isocyanate synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is a powerful tool for purity assessment.
-
¹H NMR: Can be used to identify the characteristic signals of the trimethylpyrazole core and to detect the absence of the starting amine's N-H protons.
-
¹³C NMR: Is particularly diagnostic as the carbon of the isocyanate group has a characteristic chemical shift in the range of 120-130 ppm.[8][9][10] The presence of signals corresponding to the symmetrical urea byproduct can also be monitored.
| Spectroscopic Technique | Key Diagnostic Features for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole |
| FTIR | Strong, sharp absorbance band around 2270 cm⁻¹ (-N=C=O stretch). |
| ¹H NMR | Absence of N-H proton signals from the starting amine. Characteristic signals for the three methyl groups on the pyrazole ring. |
| ¹³C NMR | Signal for the isocyanate carbon (~120-130 ppm). Signals for the pyrazole ring carbons and the three methyl groups. |
Comparative Purity Profile: Synthesized vs. Alternative Reagents
For applications such as bioconjugation, researchers might consider alternative reagents for linking to amine groups on biomolecules. A common alternative is N-Hydroxysuccinimide (NHS) esters. The choice of reagent can impact the stability, reactivity, and ultimately the success of the conjugation.
| Feature | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | Generic NHS Ester |
| Reactive Group | Isocyanate (-N=C=O) | N-Hydroxysuccinimide ester |
| Linkage Formed with Amine | Urea | Amide |
| Relative Reactivity | Generally higher | Moderate |
| Stability in Aqueous Media | Prone to hydrolysis | Prone to hydrolysis |
| Common Impurities | Starting amine, symmetrical urea, unreacted phosgene derivatives. | Unreacted carboxylic acid, N-hydroxysuccinimide. |
| Purity Assessment | Requires a multi-technique approach (HPLC, GC-MS, FTIR, NMR). | Typically assessed by HPLC and NMR. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV after Derivatization with Dibutylamine (DBA)
This protocol describes a representative method for the quantitative purity analysis of the synthesized isocyanate.
Materials:
-
Synthesized 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Dibutylamine (DBA)
-
Toluene, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Derivatizing Solution: Prepare a 0.01 M solution of DBA in toluene.
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized isocyanate into a vial. Add 1 mL of the DBA derivatizing solution. Allow the reaction to proceed for 30 minutes at room temperature.
-
HPLC Analysis:
-
Dilute the derivatized sample with acetonitrile.
-
Inject an appropriate volume onto the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Data Analysis: Calculate the purity by determining the peak area percentage of the derivatized product relative to all other peaks in the chromatogram.
Protocol 2: Reaction Monitoring by FTIR Spectroscopy
This protocol allows for the qualitative assessment of the conversion of the starting amine to the isocyanate.
Materials:
-
FTIR spectrometer with an ATR accessory
-
Reaction mixture at various time points
-
Starting material (4-amino-1,3,5-trimethyl-1H-pyrazole) for reference
Procedure:
-
Acquire Reference Spectrum: Obtain an FTIR spectrum of the starting material, noting the position of the N-H stretching bands (typically 3300-3500 cm⁻¹).
-
Acquire Reaction Spectra: At various time points during the synthesis, withdraw a small aliquot of the reaction mixture and acquire an FTIR spectrum.
-
Data Analysis: Monitor the decrease in the intensity of the N-H stretching bands of the starting amine and the corresponding increase in the sharp, strong absorbance band of the isocyanate group around 2270 cm⁻¹. The reaction is considered complete when the N-H bands are no longer visible and the isocyanate band has reached its maximum intensity.[11]
Conclusion
The purity of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a critical parameter that dictates its successful application in research and development. A rigorous and multi-faceted analytical approach is not merely recommended but essential. By combining chromatographic techniques for quantitative assessment with spectroscopic methods for structural confirmation, researchers can confidently verify the integrity of their synthesized material. This guide provides the foundational knowledge and protocols to establish a robust quality control system, ensuring the reliability and reproducibility of experimental outcomes.
References
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Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]
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Mettler Toledo. Isocyanate Reactions. Available from: [Link]
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Raulf-Heimsoth, M., et al. (2019). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. Available from: [Link]
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- Karlsson, D., et al. (2002). Determination of complex mixtures of airborne isocyanates and amines Part 5.
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Liaw, D. J., et al. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. Available from: [Link]
- Selvakumar, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC advances, 12(42), 27367-27380.
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- Ludwig, B. W., & Urban, M. W. (1992). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
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Tinnerberg, H. (2001). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. Available from: [Link]
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NIOSH. (2003). ISOCYANATES, TOTAL (MAP) 5525. CDC. Available from: [Link]
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Reddit. (2023). Workup for isocyante synthesis from triphoagene? r/Chempros. Available from: [Link]
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Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]
- Leme, A. S., et al. (2013). Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4'-methylene diphenyl diisocyanate aerosol. Journal of proteomics, 83, 159-171.
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- Elmaati, T. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 157-173.
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Reddit. (2023). What would isocyanates look like in a GC/MS report? r/chemhelp. Available from: [Link]
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Kumar, A., et al. (2019). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Available from: [Link]
- Afonso, C. M., & Dias, A. M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5897.
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Cenmed Enterprises. 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Available from: [Link]
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- Kumar, D., et al. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Bioorganic & medicinal chemistry, 21(18), 5677-5689.
- Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(3), 1636-1651.
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A Senior Application Scientist's Guide to Benchmarking 4-isocyanato-1,3,5-trimethyl-1H-pyrazole Against Mainstream Labeling Reagents
Introduction: The Critical Choice in Covalent Labeling
In the fields of proteomics, drug development, and molecular biology, the covalent attachment of reporter molecules—such as fluorophores, biotin, or drug payloads—to proteins is a foundational technique.[1] This process, known as protein labeling or bioconjugation, enables the detection, purification, and functional analysis of specific proteins within complex biological systems. The success of these applications hinges on the selection of an appropriate labeling reagent, a choice dictated by the reagent's reactivity, specificity, and the stability of the resulting conjugate.[2]
This guide provides an in-depth comparison of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, an isocyanate-containing labeling reagent, against the workhorses of the bioconjugation field: N-hydroxysuccinimide (NHS) esters and maleimides. As senior application scientists, we understand that a reagent is only as good as its performance in the lab. Therefore, this guide moves beyond theoretical properties to provide a practical framework for empirical validation, complete with detailed experimental protocols. We will dissect the reaction mechanisms, compare key performance characteristics, and explain the causality behind the experimental choices, empowering researchers to make informed decisions for their specific applications.
The Contender: 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a heterocyclic compound featuring a highly reactive isocyanate functional group (-N=C=O).[3][4] This group is an electrophile that readily reacts with nucleophiles, making it suitable for protein modification.
Mechanism of Action: The primary targets for isocyanates on a protein are the free primary amine groups (-NH₂). These are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[5] The reaction involves the nucleophilic attack of the deprotonated amine on the electrophilic carbon atom of the isocyanate group. This forms a stable urea linkage, covalently attaching the pyrazole moiety to the protein. The reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which ensures that the target amine groups are deprotonated and maximally nucleophilic.
Caption: Reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with a protein's primary amine.
The Incumbents: A Review of Standard Labeling Chemistries
To properly benchmark the pyrazole reagent, we must compare it to the most established and trusted alternatives in the field: NHS esters and maleimides.
N-hydroxysuccinimide (NHS) Esters
NHS esters are one of the most popular classes of amine-reactive reagents.[6][7] They are widely used to attach fluorophores and other tags to proteins.[8]
Mechanism of Action: Similar to isocyanates, NHS esters react with primary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group. This results in the formation of a highly stable amide bond.[9] The optimal pH for this reaction is typically between 8.0 and 9.0.[10]
Caption: Reaction of an NHS ester with a protein's primary amine.
Maleimides
For site-specific labeling, maleimides are the reagent of choice. They offer high selectivity for thiol (sulfhydryl) groups, which are found on cysteine residues.[11][12]
Mechanism of Action: The reaction of a maleimide with a thiol proceeds via a Michael addition. The nucleophilic thiolate anion attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond.[11] This reaction is highly efficient and specific at a near-neutral pH range of 6.5-7.5, where amines are typically protonated and less reactive, thus minimizing side reactions.[13]
Caption: Reaction of a maleimide with a protein's cysteine thiol group.
Head-to-Head Comparison: A Data-Driven Overview
The choice of reagent has significant downstream consequences for experimental success. The following table summarizes the key characteristics of each chemistry.
| Feature | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | NHS Esters | Maleimides |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Thiols (-SH) |
| Target Residues | Lysine, N-terminus | Lysine, N-terminus | Cysteine |
| Resulting Bond | Urea | Amide | Thioether |
| Bond Stability | Very High | Very High | High (but potentially reversible via retro-Michael reaction) |
| Optimal pH | 8.5 - 9.5 | 8.0 - 9.0[10] | 6.5 - 7.5[13] |
| Specificity | Moderate (targets multiple lysines) | Moderate (targets multiple lysines) | High (cysteine is a less abundant amino acid) |
| Key Advantage | Forms highly stable urea linkage. | Extremely well-characterized, vast commercial availability. | Site-specific labeling potential. |
| Key Disadvantage | Less characterized in literature; potential for side reactions at high pH. | Susceptible to hydrolysis in aqueous buffers, requiring fresh preparation.[10] | Requires a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. |
Experimental Section: A Self-Validating Protocol for Benchmarking
Caption: Experimental workflow for benchmarking labeling reagents.
Protocol 1: Protein Labeling with Test Reagents
Rationale: This protocol establishes three parallel reactions, each optimized for its specific chemistry. The choice of buffer is critical: amine-reactive chemistries require amine-free buffers (like phosphate or bicarbonate) to prevent the buffer from competing with the protein for the reagent.
Materials:
-
Bovine Serum Albumin (BSA), 10 mg/mL solution
-
4-isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Amine-reactive control (e.g., Cy5 NHS-ester)
-
Thiol-reactive control (e.g., Maleimide-PEG4-Biotin)
-
Reaction Buffers:
-
Buffer A: 100 mM Sodium Bicarbonate, pH 9.0
-
Buffer B: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5
-
Buffer C: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size Exclusion Chromatography (SEC) columns (e.g., PD-10) for purification[1]
Procedure:
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of each labeling reagent in anhydrous DMSO. Causality: NHS esters and isocyanates are moisture-sensitive and will hydrolyze in aqueous environments, reducing their reactivity. Anhydrous DMSO is the preferred solvent.
-
Protein Preparation: Aliquot the BSA solution into three separate tubes. Exchange the buffer for each aliquot into the appropriate reaction buffer (Buffer A for pyrazole-isocyanate, Buffer B for NHS-ester, Buffer C for maleimide) using a desalting column. Adjust the final protein concentration to 5 mg/mL.
-
Initiate Labeling Reaction:
-
To the BSA in Buffer A, add a 20-fold molar excess of the pyrazole-isocyanate solution.
-
To the BSA in Buffer B, add a 20-fold molar excess of the NHS-ester solution.
-
To the BSA in Buffer C, add a 10-fold molar excess of the maleimide solution.
-
Causality: A molar excess of the labeling reagent drives the reaction to completion. The specific excess is determined empirically but typically ranges from 10 to 40-fold for amine labeling and 5 to 20-fold for thiol labeling.
-
-
Incubation: Incubate the reactions for 1 hour at room temperature or overnight at 4°C, protected from light (especially for fluorescent labels). Gentle mixing is recommended.[5]
-
Purification: Remove unreacted, hydrolyzed label by passing each reaction mixture over a size exclusion column equilibrated with a storage buffer (e.g., PBS, pH 7.4). The larger protein conjugate will elute first, separating from the smaller, unreacted dye molecules.[1]
Protocol 2: Determination of Labeling Efficiency
Rationale: The Degree of Labeling (DOL), or the average number of label molecules per protein, is a critical quality attribute. It confirms that labeling occurred and allows for the normalization of results in subsequent assays. UV-Visible spectrophotometry is a straightforward method for calculating DOL if the label has a distinct absorbance peak.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached label (e.g., ~650 nm for Cy5).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the label's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_λmax × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_λmax is the absorbance at the label's λ_max.
-
CF is the Correction Factor (A₂₈₀ of the free label / A_λmax of the free label).
-
ε_protein is the molar extinction coefficient of the protein (for BSA, ~43,824 M⁻¹cm⁻¹).
-
-
-
-
Calculate the label concentration:
-
Label Conc. (M) = A_λmax / ε_label
-
Where ε_label is the molar extinction coefficient of the label.
-
-
-
Calculate the DOL:
-
DOL = Label Conc. / Protein Conc.
-
Note: For non-chromophoric labels like the pyrazole reagent or biotin, alternative quantification methods are required, such as mass spectrometry (to measure the mass shift) or a colorimetric assay (like the HABA assay for biotin).
Protocol 3: Assessment of Conjugate Stability
Rationale: The stability of the covalent bond is paramount, especially for applications involving long incubation times, harsh buffer conditions, or in vivo use.[2][14] This protocol tests the bond's integrity over time.
Procedure:
-
Aliquot each purified conjugate into separate tubes.
-
Incubate the aliquots under various conditions (e.g., in PBS at 4°C, 25°C, and 37°C) for a set time course (e.g., 0, 24, 48, and 72 hours).
-
For an additional challenge, incubate a parallel set of samples in a buffer containing a high concentration of a competing nucleophile (e.g., 10 mM Tris or 1 mM DTT for the maleimide conjugate).
-
At each time point, analyze the samples to quantify the amount of intact conjugate. This can be done by:
-
SDS-PAGE with fluorescence imaging: For fluorescent labels, this can visualize any free dye released from the protein.
-
LC-MS: This provides a definitive measurement of the intact conjugate mass versus any unconjugated protein.
-
Conclusion and Forward Look
The selection of a protein labeling reagent is a decision that balances specificity, stability, and the demands of the application. While NHS esters and maleimides represent the gold standard for amine and thiol labeling, respectively, novel reagents like 4-isocyanato-1,3,5-trimethyl-1H-pyrazole offer a potentially valuable alternative for creating highly stable urea linkages.
This guide has established the chemical principles of this pyrazole-based isocyanate and placed it in context with its mainstream competitors. However, the ultimate verdict on its utility cannot be rendered from datasheets alone. The provided experimental framework offers a robust, self-validating system for any research team to perform a head-to-head benchmark. By systematically evaluating the degree of labeling, conjugate stability, and impact on protein function, researchers can generate the definitive data needed to confidently adopt or dismiss this novel reagent for their specific needs. The principles of rigorous, comparative validation are the bedrock of trustworthy and reproducible science.
References
-
Cenmed Enterprises. 4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Available from: [Link]
-
ChemBK. 4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE. Available from: [Link]
-
Linus Pauling Institute, Oregon State University. Isothiocyanates. Available from: [Link]
-
Wang, J., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology. Available from: [Link]
-
Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Available from: [Link]
-
Sino Biological. Protein Labeling Techniques. Available from: [Link]
-
Masters, T. A., & Tzacoss, T. A. (2014). Fluorescent labeling and modification of proteins. Methods in Molecular Biology. Available from: [Link]
-
Ghasemi, S., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts. Available from: [Link]
-
Wang, Y., et al. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Expert Review of Proteomics. Available from: [Link]
-
Fritz, K. S., et al. (2011). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Christie, R. J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Pyrazole, 1,3,5-trimethyl- (CAS 1072-91-9). Available from: [Link]
-
Eurogentec. Labeling Reagents. Available from: [Link]
-
Rashidian, M., et al. (2013). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. Available from: [Link]
-
Separations Now. Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. (2018). Available from: [Link]
-
ABS Bio. Differences in Protein Assays and Their Results. Available from: [Link]
-
MDPI. Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. (2022). Available from: [Link]
-
Laurenzana, E. M., et al. (2015). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Journal of Immunological Methods. Available from: [Link]
-
Sterling Pharma Solutions. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Available from: [Link]
-
ResearchGate. The best protocol for FITC labeling of proteins. (2013). Available from: [Link]
-
Kinstrie, R., et al. (2020). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. Available from: [Link]
-
Rebois, R. V., & Haugland, R. P. (2006). Labeling of a Protein With Fluorophores Using Maleimide Derivitization. Methods in Molecular Biology. Available from: [Link]
-
Fiveable. Essential Protein Labeling Techniques to Know for Proteomics. Available from: [Link]
-
ResearchGate. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (2021). Available from: [Link]
-
E3S Web of Conferences. How Protein Labeling Applying. (2021). Available from: [Link]
-
Mi, L., et al. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. The AAPS Journal. Available from: [Link]
-
Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Available from: [Link]
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- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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A Comparative Guide to the Structural Elucidation of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its isocyanate functionality provides a reactive handle for the synthesis of a diverse array of derivatives, primarily through reactions with nucleophiles. The resulting urea, carbamate, and thiocarbamate adducts are scaffolds that have been explored for a range of biological activities.[1] This guide provides a comprehensive overview of the structural elucidation of the products arising from the reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with common nucleophiles. We will delve into the characteristic spectroscopic signatures of these products and provide comparative data with alternative pyrazole-based structures, supported by detailed experimental protocols.
Reactivity of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: A Nucleophilic Addition Paradigm
The core reactivity of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is dictated by the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of stable addition products. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the nucleophilic addition to 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.
This guide will focus on the structural characterization of the products formed with three primary classes of nucleophiles: amines, alcohols, and thiols.
I. Urea Derivatives: Reaction with Amines
The reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with primary or secondary amines yields the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. These reactions are typically rapid and proceed with high yield at room temperature.
Experimental Protocol: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-phenylurea
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Aniline
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM.
-
To this solution, add aniline (1.0 eq) dropwise at room temperature with continuous stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-phenylurea.
Structural Elucidation and Spectroscopic Data
The structural confirmation of the resulting urea derivatives relies on a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-phenylurea and a Comparative Analog
| Feature | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-phenylurea | 1-Cyclopropyl-3-(3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl)urea (AT9283)[2] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~2.1-2.3 (s, 6H, pyrazole-CH₃), ~3.6 (s, 3H, N-CH₃), ~6.9-7.5 (m, 5H, Ar-H), ~8.5 (s, 1H, NH), ~8.7 (s, 1H, NH) | Not fully specified, but characteristic signals for the pyrazole, benzimidazole, morpholine, and cyclopropyl protons would be present. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~10-12 (pyrazole-CH₃), ~35 (N-CH₃), ~118-129 (Ar-C), ~140 (pyrazole C4), ~145, ~148 (pyrazole C3/C5), ~153 (C=O) | Not fully specified, but would show characteristic signals for the various aromatic and aliphatic carbons, and the urea carbonyl. |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1640-1660 (C=O stretch, Amide I), ~1550-1570 (N-H bend, Amide II) | Similar characteristic N-H and C=O stretching and N-H bending vibrations are expected. |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~260.14 | 500.26 [M+H]⁺ |
Causality behind Experimental Choices: The choice of an aprotic solvent like DCM is crucial to prevent unwanted side reactions of the highly reactive isocyanate with the solvent. The reaction is typically fast and exothermic, so dropwise addition of the amine helps to control the reaction rate.
Figure 2: Experimental workflow for the synthesis and characterization of pyrazolyl ureas.
II. Carbamate Derivatives: Reaction with Alcohols
The reaction of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole with alcohols or phenols yields the corresponding carbamate derivatives. This reaction often requires elevated temperatures or the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, to proceed at a reasonable rate.
Experimental Protocol: Synthesis of O-Phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)carbamate
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Phenol
-
Anhydrous Toluene
-
Triethylamine (catalyst)
Procedure:
-
To a solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous toluene, add phenol (1.0 eq).
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure O-phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)carbamate.
Structural Elucidation and Spectroscopic Data
The structural features of carbamates are readily distinguishable from ureas by spectroscopic methods.
Table 2: Spectroscopic Data for O-Phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)carbamate and a Comparative Analog
| Feature | O-Phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)carbamate | Aryl O-Carbamate (General)[3] |
| ¹H NMR (CDCl₃, δ ppm) | ~2.2-2.4 (s, 6H, pyrazole-CH₃), ~3.7 (s, 3H, N-CH₃), ~7.1-7.4 (m, 5H, Ar-H), ~7.8 (br s, 1H, NH) | Aromatic protons in their characteristic regions, NH proton signal. |
| ¹³C NMR (CDCl₃, δ ppm) | ~10-12 (pyrazole-CH₃), ~35 (N-CH₃), ~121-129 (Ar-C), ~140 (pyrazole C4), ~145, ~148 (pyrazole C3/C5), ~151 (Ar-C-O), ~153 (C=O) | Aromatic carbons, C-O carbon, and the carbamate carbonyl carbon. |
| IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1700-1730 (C=O stretch), ~1200-1250 (C-O stretch) | Characteristic N-H, C=O, and C-O stretching vibrations. |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~260.13 | Dependent on the specific aryl and amine substituents. |
Causality behind Experimental Choices: Alcohols are generally less nucleophilic than amines, necessitating the use of heat and a catalyst to facilitate the reaction with the isocyanate. Toluene is a suitable high-boiling, aprotic solvent for this purpose.
Figure 3: Experimental workflow for the synthesis and characterization of pyrazolyl carbamates.
III. Thiocarbamate Derivatives: Reaction with Thiols
The reaction with thiols to form thiocarbamates is analogous to the reaction with alcohols but often proceeds more readily due to the higher nucleophilicity of sulfur compared to oxygen.
Experimental Protocol: Synthesis of S-Phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiocarbamate
Materials:
-
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
-
Thiophenol
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Add thiophenol (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure S-phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiocarbamate.
Structural Elucidation and Spectroscopic Data
The key distinguishing feature of thiocarbamates in their IR spectra is the lower frequency of the C=O stretch compared to carbamates.
Table 3: Spectroscopic Data for S-Phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiocarbamate and a Comparative Analog
| Feature | S-Phenyl N-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiocarbamate | Aryl O-Thiocarbamate (General)[3] |
| ¹H NMR (CDCl₃, δ ppm) | ~2.2-2.4 (s, 6H, pyrazole-CH₃), ~3.7 (s, 3H, N-CH₃), ~7.2-7.5 (m, 5H, Ar-H), ~7.9 (br s, 1H, NH) | Aromatic protons in their characteristic regions, NH proton signal. |
| ¹³C NMR (CDCl₃, δ ppm) | ~10-12 (pyrazole-CH₃), ~35 (N-CH₃), ~128-135 (Ar-C), ~140 (pyrazole C4), ~145, ~148 (pyrazole C3/C5), ~165 (C=O) | Aromatic carbons and a downfield thiocarbonyl carbon signal. |
| IR (KBr, cm⁻¹) | ~3150-3250 (N-H stretch), ~1680-1700 (C=O stretch) | Characteristic N-H and a lower frequency C=O stretching vibration compared to carbamates. |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~276.12 | Dependent on the specific aryl and amine substituents. |
Causality behind Experimental Choices: The higher nucleophilicity of the thiol allows the reaction to proceed under milder conditions (room temperature) and often without the need for a catalyst. THF is a suitable aprotic solvent for this transformation.
Comparative Analysis and Key Distinguishing Features
The structural elucidation of these three classes of compounds relies on identifying key differences in their spectroscopic data, as summarized below.
Table 4: Comparative Spectroscopic Features of Urea, Carbamate, and Thiocarbamate Derivatives
| Derivative | Key ¹H NMR Feature | Key ¹³C NMR Feature (C=O) | Key IR Feature (C=O Stretch, cm⁻¹) |
| Urea | Two distinct NH proton signals (if N,N'-disubstituted) | ~153-158 ppm | ~1640-1660 |
| Carbamate | One NH proton signal | ~153-155 ppm | ~1700-1730 |
| Thiocarbamate | One NH proton signal | ~165-170 ppm | ~1680-1700 |
The most definitive method for unambiguous structural determination is single-crystal X-ray diffraction, which provides precise bond lengths and angles.
Conclusion
The structural elucidation of the reaction products of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a systematic process that leverages the distinct spectroscopic signatures of the resulting urea, carbamate, and thiocarbamate functionalities. By carefully analyzing ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, researchers can confidently characterize these valuable synthetic intermediates. This guide provides a foundational framework for understanding the reactivity of this important pyrazole derivative and for the structural verification of its diverse reaction products, thereby aiding in the development of novel compounds for various scientific applications.
References
- D'yachenko, I. A., et al. (2019). Synthesis of adamantyl-containing 1,3-disubstituted ureas as potential sEH inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2689.
- Sharma, P., & Kumar, A. (2014). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 85, 458-478.
- Bruno, O., et al. (2007). Synthesis and biological evaluation of 5-pyrazolyl-ureas as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 437-446.
- Patents on the synthesis of pyrazolyl ureas. (e.g., WO2021119606A1, US8058469B2, EP0557481B1, WO2001004115A2).
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(15), 3457.
- Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and O-carbamate directing groups.
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: A Procedural Guide
The proper disposal of reactive chemical agents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, a compound that, while not extensively documented, possesses functional groups with well-understood reactivity. The primary hazard stems from the isocyanate group (-N=C=O), a highly reactive electrophile.[1] This guide is structured to provide clarity and ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.
The procedures outlined herein are based on the established chemistry of isocyanates and pyrazole derivatives. The core principle is the neutralization of the isocyanate group, converting it into a more stable and less hazardous urea or carbamate derivative before it enters the final waste stream.
I. Hazard Assessment and Risk Mitigation
Before any handling or disposal begins, a thorough understanding of the potential hazards is essential.
-
Isocyanate Group (-N=C=O): This is the primary reactive center of the molecule. Isocyanates are known respiratory sensitizers and can cause severe irritation upon contact with the skin and eyes.[2][3] They react exothermically with a variety of nucleophiles, including water, alcohols, and amines.[1][4] A critical danger is the reaction with water, which produces carbon dioxide gas.[1][5] If this reaction occurs in a sealed container, it can lead to a dangerous pressure buildup and potential rupture.[6]
-
Pyrazole Ring: The 1,3,5-trimethyl-1H-pyrazole moiety is a heterocyclic aromatic compound. While generally stable, pyrazole and its derivatives can be harmful if swallowed or in contact with skin, and can cause serious eye damage.[7] During combustion or thermal decomposition, they can release toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[4][7]
Incompatible Materials: Avoid contact with strong oxidizing agents, alcohols, amines, and water during storage and handling, unless as part of a controlled neutralization procedure.[4]
II. Personal Protective Equipment (PPE) and Spill Management
Strict adherence to PPE protocols is non-negotiable when handling 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole.
| Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile or butyl rubber gloves. | Provides a barrier against skin contact, which can cause irritation and sensitization.[4][8] |
| Eye Protection | Safety glasses with side-shields or, preferably, a full-face respirator. | Protects against splashes and vapors that can cause severe eye irritation.[2] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Ventilation | All handling and disposal procedures must be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling volatile isocyanate vapors, which are respiratory sensitizers.[9] |
In the Event of a Spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use sawdust or other combustible materials , as this can create a fire hazard.[3]
-
Neutralize: Once absorbed, treat the material with a decontamination solution. Two effective formulations are:
-
Collect: Shovel the neutralized mixture into an open-top container. Do not seal the container to allow for the safe venting of any carbon dioxide gas produced during neutralization.[6]
-
Final Disposal: The container with the neutralized waste should be labeled and disposed of through a licensed hazardous waste contractor.[6]
III. Step-by-Step Disposal Protocol: Chemical Neutralization
The central strategy for disposing of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is to "quench" or neutralize the reactive isocyanate group. This protocol provides a method for small-scale laboratory waste.
Objective: To convert the reactive isocyanate into a stable urea derivative via a controlled reaction with an aqueous solution.
Workflow Diagram:
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. actsafe.ca [actsafe.ca]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. youtube.com [youtube.com]
- 6. fsi.co [fsi.co]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
